molecular formula C27H44O3 B15550197 7-Keto-27-hydroxycholesterol

7-Keto-27-hydroxycholesterol

Numéro de catalogue: B15550197
Poids moléculaire: 416.6 g/mol
Clé InChI: LFNAJBFFWWMSEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Keto-27-hydroxycholesterol is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H44O3

Poids moléculaire

416.6 g/mol

Nom IUPAC

3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3

Clé InChI

LFNAJBFFWWMSEW-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Synthesis of 7-Keto-27-hydroxycholesterol: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the enzymatic pathways, quantitative data, experimental methodologies, and cellular signaling involved in the formation of 7-Keto-27-hydroxycholesterol.

Introduction

This compound (7k27OHC) is an oxysterol, an oxidized derivative of cholesterol, that is implicated in various physiological and pathological processes. Unlike many other oxysterols that are formed through a direct, linear synthetic route, 7k27OHC emerges from a network of interconnected metabolic pathways involving several key enzymes. This technical guide provides a comprehensive overview of the synthesis of 7k27OHC, intended for researchers, scientists, and professionals in drug development. The guide details the core enzymatic reactions, presents quantitative data in a structured format, outlines experimental protocols for key assays, and visualizes the involved pathways using Graphviz diagrams.

Core Synthesis and Metabolic Pathways

The synthesis of this compound is not a standalone pathway but rather an integral part of the broader metabolism of 7-oxygenated oxysterols. The primary routes to its formation involve the modification of other oxysterols, principally 7-ketocholesterol (B24107) (7KC).

Formation from 7-Ketocholesterol via CYP27A1

The most direct pathway for the synthesis of this compound involves the enzymatic action of Sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP27A1 gene. This enzyme hydroxylates 7-ketocholesterol at the 27th position to form this compound.[1][2][3] This reaction is a critical step in the catabolism of 7-ketocholesterol.[1]

Diagram of this compound Formation from 7-Ketocholesterol

G cluster_mitochondria Mitochondrion 7_Ketocholesterol 7_Ketocholesterol 7_Keto_27_hydroxycholesterol 7_Keto_27_hydroxycholesterol 7_Ketocholesterol->7_Keto_27_hydroxycholesterol CYP27A1 CYP27A1 CYP27A1 G 7_Keto_27_hydroxycholesterol 7_Keto_27_hydroxycholesterol 7b_27_dihydroxycholesterol 7b_27_dihydroxycholesterol 7_Keto_27_hydroxycholesterol->7b_27_dihydroxycholesterol 11β-HSD1 (Reduction) 7b_27_dihydroxycholesterol->7_Keto_27_hydroxycholesterol 11β-HSD2 (Oxidation) 11b_HSD1 11b_HSD1 11b_HSD2 11b_HSD2 G cluster_workflow Experimental Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Enzyme, Cofactors) Add_Substrate Add Substrate Prepare_Reaction_Mixture->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Quenching Solvent) Incubate->Stop_Reaction Extract_Product Extract Product (Organic Solvent) Stop_Reaction->Extract_Product Analyze Analyze by LC-MS/MS Extract_Product->Analyze G 7_Ketocholesterol 7_Ketocholesterol PI3K PI3K 7_Ketocholesterol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P_glycoprotein_Upregulation P-glycoprotein Upregulation mTOR->P_glycoprotein_Upregulation Cellular_Response Cellular Response (e.g., Drug Resistance) P_glycoprotein_Upregulation->Cellular_Response G cluster_cell Cell 27_Hydroxycholesterol 27_Hydroxycholesterol LXR_RXR LXR/RXR Heterodimer 27_Hydroxycholesterol->LXR_RXR LRE LXR Response Element (in DNA) LXR_RXR->LRE Target_Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LRE->Target_Gene_Expression Cholesterol_Efflux Increased Cholesterol Efflux Target_Gene_Expression->Cholesterol_Efflux

References

A Technical Guide to the Enzymatic Synthesis of 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 7-Keto-27-hydroxycholesterol, a critical oxysterol in various physiological and pathological processes. This document details the core enzymatic reaction, experimental protocols for its synthesis and purification, and quantitative data to support laboratory applications.

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent oxysterol formed through the non-enzymatic oxidation of cholesterol and is implicated in the pathophysiology of diseases such as atherosclerosis and age-related macular degeneration.[1] Its metabolism is crucial for cellular homeostasis and detoxification. The initial and rate-limiting step in the catabolism of 7-KC is its hydroxylation to this compound (7-KC-27-OH). This conversion is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), a member of the cytochrome P450 superfamily.[1][2] This guide focuses on the in vitro enzymatic synthesis of this compound using recombinant human CYP27A1.

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound is a monooxygenase reaction requiring CYP27A1, a redox partner system, and molecular oxygen. The mitochondrial redox system, consisting of adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (Adr), is necessary for the function of CYP27A1.[2]

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzymatic System cluster_products Products 7_KC 7-Ketocholesterol CYP27A1 CYP27A1 7_KC->CYP27A1 Substrate NADPH NADPH + H+ Adr Adrenodoxin Reductase NADPH->Adr Electron Donor O2 O2 O2->CYP27A1 7_KC_27_OH This compound CYP27A1->7_KC_27_OH Product NADP NADP+ CYP27A1->NADP H2O H2O CYP27A1->H2O Adx Adrenodoxin Adx->CYP27A1 Electron Transfer Adr->Adx Electron Transfer

Caption: Enzymatic conversion of 7-Ketocholesterol.

Quantitative Data

The enzymatic activity of CYP27A1 with 7-ketocholesterol as a substrate has been characterized, and key kinetic parameters have been determined.[2][3]

Table 1: Comparison of CYP27A1 Michaelis-Menten Constants (Km) for 7-Ketocholesterol and Cholesterol

SubstrateApparent Km (µM)
7-Ketocholesterol15.3 ± 4.1
Cholesterol16.5 ± 2.9
Data from in vitro reconstituted system with purified recombinant human CYP27A1.[2]

Table 2: Comparison of CYP27A1 Catalytic Efficiency for 7-Ketocholesterol and Cholesterol

SubstrateVmax (pmol/min/pmol P450)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
7-Ketocholesterol10.4 ± 0.710.40.68
Cholesterol2.5 ± 0.12.50.15
Data from in vitro reconstituted system with purified recombinant human CYP27A1.[2][3] 7-Ketocholesterol is metabolized at a 4-fold higher rate than cholesterol.[3]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and analysis of this compound.

Expression and Purification of Recombinant Human CYP27A1

The production of purified, recombinant human CYP27A1 is a prerequisite for the enzymatic synthesis. While several expression systems exist, E. coli is a commonly used host.

Protocol for CYP27A1 Expression and Purification:

  • Expression:

    • Transform an appropriate E. coli strain (e.g., C41(DE3)) with an expression vector containing the human CYP27A1 gene (e.g., pET vector).[4]

    • Grow the bacterial culture in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an optimal cell density.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 28°C) for a defined period (e.g., 48 hours).[4]

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Isolate the membrane fraction by ultracentrifugation.

    • Solubilize the membrane proteins using a detergent (e.g., sodium cholate).

    • Purify the recombinant CYP27A1 using chromatography techniques, such as nickel-affinity chromatography (if His-tagged) followed by ion-exchange and/or size-exclusion chromatography.[5]

    • Assess the purity and concentration of the enzyme using SDS-PAGE and CO-difference spectroscopy.

In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from studies using a reconstituted in vitro system with purified components.[2]

Reaction Components:

  • Purified recombinant human CYP27A1

  • Adrenodoxin (Adx)

  • Adrenodoxin reductase (Adr)

  • 7-Ketocholesterol (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA)

Protocol:

  • Reconstitution of the Enzymatic System:

    • In a reaction vessel, combine the purified CYP27A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer. The molar ratio of these components is critical and should be optimized (e.g., 1:10:1 for CYP27A1:Adx:Adr).[6]

    • Incubate the mixture at room temperature for a short period (e.g., 10 minutes) to allow for complex formation.

  • Enzymatic Reaction:

    • Add the substrate, 7-ketocholesterol, to the reconstituted enzyme mixture. The substrate can be dissolved in a suitable solvent like ethanol (B145695) or complexed with cyclodextrin (B1172386) to improve solubility.

    • Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

    • Incubate the reaction mixture at 37°C with shaking for a desired period (e.g., 5 minutes to 2 hours). The reaction time will influence the product profile, with longer incubation times potentially leading to further oxidation of this compound.[2]

    • Terminate the reaction by adding a quenching solvent, such as a mixture of chloroform (B151607) and methanol.

Purification of this compound

The purification of the synthesized this compound involves extraction and chromatographic separation.

Protocol:

  • Lipid Extraction:

    • Perform a liquid-liquid extraction on the quenched reaction mixture using a standard method like the Folch or Bligh-Dyer procedure to separate the lipid-soluble products from the aqueous components.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): For small-scale purification and initial separation, preparative TLC on silica (B1680970) gel plates can be employed. A solvent system such as ethyl ether-cyclohexane can be used for development.[7]

    • High-Performance Liquid Chromatography (HPLC): For higher purity and larger scale preparations, reversed-phase HPLC is recommended. A C18 column with a gradient elution of methanol, acetonitrile, and water is a common choice for separating oxysterols.[8] The fractions corresponding to this compound can be collected based on the retention time of a standard, if available.

Analysis and Characterization

The purified product should be analyzed to confirm its identity and quantify the yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification and quantification of sterols. The sample will require derivatization (e.g., silylation) to increase volatility.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the direct analysis of this compound without derivatization.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis and analysis of this compound.

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Reconstitution Enzyme System Reconstitution (CYP27A1, Adx, Adr) Reaction Enzymatic Reaction (Substrate + NADPH) Reconstitution->Reaction Extraction Lipid Extraction Reaction->Extraction Chromatography Chromatographic Separation (HPLC or TLC) Extraction->Chromatography Identification Identification (GC-MS or LC-MS/MS) Chromatography->Identification Quantification Quantification Identification->Quantification Metabolic_Pathway 7_KC 7-Ketocholesterol 7_KC_27_OH This compound 7_KC->7_KC_27_OH CYP27A1 7b_OH 7β-hydroxycholesterol 7_KC->7b_OH HSD11B1 Esterified_7KC Esterified 7-Ketocholesterol 7_KC->Esterified_7KC SOAT/ACAT Aqueous_Products Water-Soluble Products (e.g., Bile Acid Precursors) 7_KC_27_OH->Aqueous_Products Further Metabolism

References

The Discovery and History of 7-Keto-27-hydroxycholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-27-hydroxycholesterol (27OH-7KC) is a key metabolite of 7-ketocholesterol (B24107) (7KC), one of the most abundant and cytotoxic oxysterols found in the human body. The enzymatic conversion of 7KC to 27OH-7KC by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) represents a critical step in the detoxification and elimination of this pro-atherogenic and pro-inflammatory molecule. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of 27OH-7KC. It is designed to serve as a comprehensive resource, detailing the metabolic pathways, experimental methodologies used for its characterization, and quantitative data from key studies.

Introduction: The Emergence of a Key Oxysterol Metabolite

The story of this compound is intrinsically linked to the broader research on oxysterols, which are oxidized derivatives of cholesterol. In the mid-to-late 20th century, scientific interest in oxysterols grew with the understanding of their roles in cholesterol homeostasis and their pathological implications, particularly in atherosclerosis. 7-ketocholesterol (7KC) was identified as a major oxysterol component of atherosclerotic plaques and oxidized low-density lipoproteins (LDL).[1][2][3] Its cytotoxic effects spurred research into its metabolic fate within the body.

The pivotal discovery of this compound emerged from investigations into how cells, particularly macrophages and liver cells, handle the burden of 7KC. In 2000, researchers hypothesized and subsequently demonstrated that 27-hydroxylated 7-ketocholesterol is present in human atherosclerotic lesions.[4] This finding suggested an enzymatic pathway for the detoxification of 7KC. The enzyme responsible was identified as sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450 enzyme already known for its role in the alternative "acidic" pathway of bile acid synthesis.[4][5]

Further research confirmed that CYP27A1 metabolizes 7KC to 27OH-7KC, which is then further converted into more water-soluble products, likely bile acids, that can be more easily excreted from the body.[4][5] The importance of this pathway was highlighted by studies on Cerebrotendinous Xanthomatosis (CTX), a rare genetic disorder caused by mutations in the CYP27A1 gene.[6][7][8] Patients with CTX are unable to efficiently metabolize cholesterol and certain oxysterols, leading to their accumulation and the severe neurological and physical symptoms of the disease. In these patients, the metabolism of 7KC is impaired, underscoring the critical role of CYP27A1 in its clearance.[6][9][10]

The discovery of this compound thus provided a crucial piece of the puzzle in understanding how the body defends itself against the harmful effects of 7KC and opened new avenues for research into therapeutic strategies for diseases associated with oxysterol accumulation.

Quantitative Data

The following tables summarize key quantitative data related to 7-ketocholesterol and its metabolism, providing a comparative overview for researchers.

Table 1: Concentrations of 7-ketocholesterol in Human Plasma/Serum
ConditionMean Concentration (ng/mL)NotesReference(s)
Healthy Controls~25-50Varies with age and diet.[11]
Lung and Rectal Cancer Patients2- to 3-fold higher than healthy controls[11]
Patients with Coronary Artery DiseaseSignificantly elevatedAssociated with increased risk of cardiovascular events.[3]
Patients with Cerebrotendinous Xanthomatosis (CTX)Markedly increasedDue to deficiency in CYP27A1.[9]
Patients with Smith-Lemli-Opitz Syndrome (SLOS)Markedly elevatedDue to accumulation of 7-dehydrocholesterol (B119134).[9]
Severe COVID-19 PatientsSignificantly increasedCorrelated with disease severity.[2]
Table 2: In Vitro Cytotoxicity and Biological Activity of 7-ketocholesterol
Cell LineAssayParameterValueReference(s)
MCF-7 (Breast Cancer)Doxorubicin (B1662922) CytotoxicityIC50 of Doxorubicin with 7-KC (3 µM)Significantly increased (reduced cytotoxicity)[11]
MCF-7 (Breast Cancer)Doxorubicin Accumulation% Decrease with 7.5 µM 7-KC25%[11]
MDA-MB-231 (Breast Cancer)Doxorubicin Accumulation% Increase with 7.5 µM 7-KC32%[11]
Purified Recombinant ERαLigand-Binding AssayKi for 27-hydroxycholesterol (B1664032)1.32 µM[12]
Purified Recombinant ERβLigand-Binding AssayKi for 27-hydroxycholesterol0.42 µM[12]

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in the discovery and characterization of this compound.

Metabolism of [3H]7-ketocholesterol in Human Monocyte-Derived Macrophages (HMDMs)

This protocol, adapted from studies demonstrating the conversion of 7KC to its metabolites in macrophages, is crucial for studying the cellular metabolism of oxysterols.[4]

Objective: To demonstrate the production of 27-hydroxylated 7-ketocholesterol and its subsequent water-soluble metabolites from a 7-ketocholesterol precursor in primary human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-colony stimulating factor (M-CSF)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • [3H]7-ketocholesterol

  • Ethanol (B145695)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Isolation and Culture of HMDMs:

    • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 with 10% FBS and M-CSF for 7-10 days to differentiate them into macrophages.

  • Incubation with [3H]7-ketocholesterol:

    • Prepare a stock solution of [3H]7-ketocholesterol in ethanol.

    • Add the [3H]7-ketocholesterol solution to the culture medium to a final concentration of approximately 1-5 µM.

    • Incubate the cells for various time points (e.g., 4, 8, 24 hours).

  • Lipid Extraction:

    • After incubation, collect both the culture medium and the cells.

    • Extract lipids from the medium and cell lysates using a modified Folch procedure (chloroform:methanol, 2:1 v/v).

  • Analysis of Metabolites:

    • Separate the lipid extracts by TLC using a suitable solvent system to resolve 7-ketocholesterol, 27-hydroxy-7-ketocholesterol, and other potential metabolites.

    • Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Analyze the aqueous phase from the lipid extraction for water-soluble metabolites.

In Vitro Assay of 7-ketocholesterol Metabolism by Recombinant CYP27A1

This protocol is designed to directly assess the enzymatic activity of CYP27A1 on 7-ketocholesterol.[13]

Objective: To confirm that CYP27A1 directly hydroxylates 7-ketocholesterol to this compound.

Materials:

  • Purified recombinant human CYP27A1

  • 7-ketocholesterol

  • NADPH

  • Adrenodoxin (B1173346)

  • Adrenodoxin reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC system with a UV or mass spectrometric detector

Procedure:

  • Reconstituted Enzyme System:

    • Prepare a reaction mixture containing the reaction buffer, adrenodoxin, and adrenodoxin reductase.

  • Enzyme Reaction:

    • Add 7-ketocholesterol (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture to a final concentration of approximately 2 µM.

    • Initiate the reaction by adding purified CYP27A1 (e.g., 0.02 µM) and NADPH.

    • Incubate the reaction at 37°C for various time points (e.g., 5 minutes to 2 hours).

  • Sample Preparation and Analysis:

    • Stop the reaction by adding a solvent such as acetonitrile (B52724) or by lipid extraction.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the substrate (7-ketocholesterol) and the product (this compound).

Quantification of Oxysterols by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols in biological samples.[14][15][16]

Objective: To accurately measure the levels of this compound and other oxysterols in plasma, tissues, or cell extracts.

Materials:

  • Biological sample (plasma, tissue homogenate, cell lysate)

  • Internal standards (e.g., deuterated oxysterols)

  • Solvents for extraction (e.g., methanol, chloroform, isopropanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Add internal standards to the sample.

    • Perform lipid extraction using an appropriate solvent system.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

    • Reconstitute the dried lipid extract in a derivatizing agent (e.g., picolinoyl chloride).

    • Incubate to allow the reaction to complete.

    • Quench the reaction and prepare the sample for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the oxysterols using a suitable HPLC column (e.g., C18).

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each oxysterol and its internal standard.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways related to this compound.

metabolic_pathway cluster_non_enzymatic Non-Enzymatic Oxidation cluster_enzymatic Enzymatic Metabolism Cholesterol Cholesterol 7-ketocholesterol 7-ketocholesterol Cholesterol->7-ketocholesterol Autoxidation ROS Reactive Oxygen Species (ROS) This compound This compound 7-ketocholesterol->this compound Hydroxylation Water-soluble_products Water-soluble Products (e.g., Bile Acids) This compound->Water-soluble_products Further Metabolism CYP27A1 CYP27A1 (Sterol 27-hydroxylase) CYP27A1->this compound

Caption: Metabolic pathway of 7-ketocholesterol to this compound.

experimental_workflow cluster_cell_based Cell-Based Assay cluster_recombinant Recombinant Enzyme Assay cluster_analytical Analytical Quantification HMDMs Human Monocyte-Derived Macrophages (HMDMs) Incubation Incubate with [3H]7-ketocholesterol HMDMs->Incubation Extraction Lipid Extraction (Cells and Medium) Incubation->Extraction Analysis_TLC TLC Separation and Scintillation Counting Extraction->Analysis_TLC Recombinant_CYP27A1 Recombinant CYP27A1 + Cofactors Reaction Incubate with 7-ketocholesterol Recombinant_CYP27A1->Reaction Analysis_HPLC HPLC or LC-MS/MS Analysis Reaction->Analysis_HPLC Sample Biological Sample (Plasma, Tissue) Extraction_Quant Lipid Extraction with Internal Standards Sample->Extraction_Quant LCMS LC-MS/MS Analysis (MRM Mode) Extraction_Quant->LCMS

Caption: Experimental workflows for studying this compound.

signaling_pathway cluster_ER Estrogen Receptor Signaling cluster_mTOR mTOR Pathway 7KC 7-ketocholesterol ER_alpha ERα 7KC->ER_alpha Activation PI3K PI3K 7KC->PI3K Activation P_gp P-glycoprotein (MDR1) ER_alpha->P_gp Upregulation Doxorubicin_efflux Doxorubicin Efflux P_gp->Doxorubicin_efflux Increases Chemoresistance Chemoresistance Doxorubicin_efflux->Chemoresistance Leads to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->P_gp Upregulation

Caption: Signaling pathways affected by 7-ketocholesterol leading to chemoresistance.

Conclusion

The discovery of this compound has been a significant advancement in the field of oxysterol research. It has illuminated a key metabolic pathway for the detoxification of the cytotoxic 7-ketocholesterol, primarily mediated by CYP27A1. The study of this metabolite has not only enhanced our understanding of the pathophysiology of diseases like atherosclerosis and Cerebrotendinous Xanthomatosis but also provided a potential target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further unravel the complex roles of oxysterols in health and disease. Future research in this area will likely focus on modulating the activity of CYP27A1 and other enzymes in this pathway to mitigate the detrimental effects of 7-ketocholesterol accumulation.

References

The Biological Functions of 7-Keto-27-hydroxycholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-27-hydroxycholesterol (7-keto-27-OHC) is an oxysterol, an oxidized derivative of cholesterol, that is emerging as a significant modulator of various physiological and pathological processes. While its precursor, 7-ketocholesterol (B24107) (7KC), is more extensively studied and recognized as a marker of oxidative stress, the biological activities of 7-keto-27-OHC are beginning to be elucidated. This technical guide provides a comprehensive overview of the core biological functions of 7-keto-27-OHC, detailing its metabolic origins, its role in nuclear receptor signaling, and its implications in disease. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and visualizing complex biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxysterols are a diverse family of cholesterol oxidation products that can be formed either through enzymatic action or by non-enzymatic auto-oxidation.[1] These molecules are not merely byproducts of cholesterol metabolism but are now understood to be potent signaling molecules that regulate a wide array of biological processes, including lipid metabolism, inflammation, and cell death.[1][2] 7-ketocholesterol (7KC) is a prominent oxysterol found in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques, often associated with cellular toxicity.[3][4] The subsequent hydroxylation of 7KC at the 27th carbon position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) yields this compound (27OH-7KC).[3][4][5] This metabolic conversion is a critical step in the detoxification and excretion pathway of 7KC.[4][5] However, 7-keto-27-OHC itself exhibits distinct biological activities, particularly in the realm of nuclear receptor modulation.

Metabolism and Synthesis

The primary route for the formation of this compound is the enzymatic modification of its precursor, 7-ketocholesterol.

Formation of 7-Ketocholesterol (7KC)

7KC can be generated through two main pathways:

  • Non-enzymatic Auto-oxidation: This is the most common pathway, where cholesterol reacts with reactive oxygen species (ROS), leading to the formation of 7KC.[1][6] This process is heightened in conditions of oxidative stress.

  • Enzymatic Synthesis: 7KC can also be formed enzymatically from 7β-hydroxycholesterol by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) and from 7-dehydrocholesterol (B119134) by cholesterol-7α-hydroxylase (CYP7A1).[3][6]

Conversion to this compound

The key enzyme responsible for the conversion of 7KC to this compound is sterol 27-hydroxylase (CYP27A1) .[3][4] This mitochondrial cytochrome P450 enzyme hydroxylates 7KC at the C27 position, rendering it more water-soluble and facilitating its elimination, often through the bile acid synthesis pathway.[4][5]

Cholesterol Cholesterol 7-Ketocholesterol (7KC) 7-Ketocholesterol (7KC) Cholesterol->7-Ketocholesterol (7KC) Auto-oxidation Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->7-Ketocholesterol (7KC) This compound This compound 7-Ketocholesterol (7KC)->this compound Hydroxylation CYP27A1 (Sterol 27-hydroxylase) CYP27A1 (Sterol 27-hydroxylase) CYP27A1 (Sterol 27-hydroxylase)->this compound Bile Acid Synthesis Bile Acid Synthesis This compound->Bile Acid Synthesis Further Metabolism

Caption: Metabolic pathway of this compound formation.

Biological Functions and Signaling Pathways

This compound primarily exerts its biological effects through the modulation of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Modulation of Retinoid-Related Orphan Receptors (RORs)

One of the most significant functions of 7-keto-27-OHC is its activity as a ligand for the Retinoid-related Orphan Receptors (RORs), particularly RORγt.[7] RORγt is a key transcription factor in the differentiation of Th17 cells, a subset of T helper cells that play a crucial role in inflammation and autoimmunity.

  • Agonist Activity: 7-keto-27-OHC has been identified as an agonist for RORγt.[7] It can bind to the ligand-binding domain (LBD) of RORγt and promote its transcriptional activity.[7]

  • Th17 Cell Differentiation: By activating RORγt, 7-keto-27-OHC can influence the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[7]

While 7-keto, 27-OHC binds to all three ROR LBD proteins (RORα, RORβ, and RORγ), it displays the highest affinity for RORα in the presence of the SRC1 peptide.[7] However, in cell-based reporter assays, its activity was less pronounced compared to other 27-hydroxylated oxysterols.[7]

This compound This compound RORγt RORγt This compound->RORγt Binds to LBD RORγt Activation RORγt Activation RORγt->RORγt Activation Th17 Cell Differentiation Th17 Cell Differentiation RORγt Activation->Th17 Cell Differentiation Pro-inflammatory Cytokine Production (e.g., IL-17) Pro-inflammatory Cytokine Production (e.g., IL-17) Th17 Cell Differentiation->Pro-inflammatory Cytokine Production (e.g., IL-17) HEK293T Cells HEK293T Cells Co-transfection Co-transfection HEK293T Cells->Co-transfection Treatment with 7-Keto-27-OHC Treatment with 7-Keto-27-OHC Co-transfection->Treatment with 7-Keto-27-OHC RORγ-LBD-GAL4 Construct RORγ-LBD-GAL4 Construct RORγ-LBD-GAL4 Construct->Co-transfection Luciferase Reporter Construct Luciferase Reporter Construct Luciferase Reporter Construct->Co-transfection Incubation (24h) Incubation (24h) Treatment with 7-Keto-27-OHC->Incubation (24h) Cell Lysis Cell Lysis Incubation (24h)->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

References

The Dual Faces of Oxysterols in Neuronal Fate: A Technical Guide to 7-Ketocholesterol and 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of two prominent oxysterols, 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-OHC), in the context of neuronal function and pathology. Elevated levels of these cholesterol oxidation products are increasingly implicated in a range of neurodegenerative diseases, making a thorough understanding of their actions essential for the development of novel therapeutic strategies. This document summarizes key signaling pathways, presents quantitative data from relevant studies, and outlines detailed experimental protocols for investigating the effects of these oxysterols.

Core Mechanisms of Action: A Tale of Two Oxysterols

7-KC and 27-OHC, while both derivatives of cholesterol, exert distinct and sometimes opposing effects on neurons. 7-KC is primarily associated with neurotoxicity, inducing oxidative stress, inflammation, and apoptosis.[1][2][3] Conversely, 27-OHC displays a more complex role, acting as a signaling molecule that can modulate neuronal cholesterol homeostasis and interact with nuclear receptors.[4][5][6]

7-Ketocholesterol: A Potent Inducer of Neuronal Demise

7-KC, predominantly formed through the auto-oxidation of cholesterol, is a well-established neurotoxic agent.[1][7] Its detrimental effects are multifaceted, converging on the induction of cellular stress and programmed cell death.

Oxidative Stress and Mitochondrial Dysfunction: 7-KC is a potent inducer of reactive oxygen species (ROS) production in neuronal cells.[7][8][9] This oxidative burst disrupts the delicate redox balance of the cell, leading to lipid peroxidation, protein damage, and DNA insults. The mitochondria are primary targets of 7-KC-induced toxicity. The oxysterol triggers mitochondrial dysfunction, characterized by a decrease in the mitochondrial transmembrane potential (ΔΨm), which is a critical event in the apoptotic cascade.[8][9]

Apoptotic Signaling: 7-KC activates a cascade of events leading to apoptosis, or programmed cell death.[3][10] This process involves both intrinsic and extrinsic pathways. Key events include the release of cytochrome c from the mitochondria into the cytosol, the activation of a series of caspases (cysteine-aspartic proteases) that execute the apoptotic program, and ultimately, DNA fragmentation and the dismantling of the cell.[10] A specific form of cell death termed "oxiapoptophagy," which combines oxidative stress, apoptosis, and autophagy, has been associated with 7-KC toxicity.[2][11]

Inflammation: 7-KC contributes to the neuroinflammatory environment observed in many neurodegenerative diseases.[1][12] It can activate microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory cytokines and further amplifying neuronal damage.[1][12]

Signaling Pathway Visualization:

7-Ketocholesterol_Mechanism 7-Ketocholesterol (7-KC) Neuronal Toxicity Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion 7KC 7-Ketocholesterol Membrane_Disruption Membrane Rigidity & Permeability Increase 7KC->Membrane_Disruption ROS ROS Production (Oxidative Stress) Membrane_Disruption->ROS Inflammation Inflammation (Microglial Activation) ROS->Inflammation Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Decrease) ROS->Mito_Dysfunction Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Cytochrome_c->Caspase_Activation

Caption: Signaling cascade of 7-Ketocholesterol leading to neuronal apoptosis and inflammation.

27-Hydroxycholesterol: A Modulator of Neuronal Cholesterol Homeostasis and Gene Expression

27-OHC, produced by the enzyme sterol 27-hydroxylase (CYP27A1), plays a more nuanced role in the brain.[6][13] It can cross the blood-brain barrier and is involved in the regulation of cholesterol turnover and gene expression through its interaction with nuclear receptors.[5][6]

Liver X Receptor (LXR) Activation: 27-OHC is an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors.[4][14] Upon activation by 27-OHC, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[4][15] This leads to the transcriptional activation of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[4][16] By promoting the removal of excess cholesterol from neurons, LXR activation by 27-OHC can be a protective mechanism.[16][17]

Estrogen Receptor (ER) Modulation: 27-OHC has been shown to act as a selective estrogen receptor modulator (SERM).[5][18] In the brain, it can bind to estrogen receptor α (ERα) in specific neuronal populations, such as POMC neurons in the hypothalamus, to regulate feeding behavior.[5][19][20] This interaction highlights a novel role for 27-OHC in integrating cholesterol metabolism with neuroendocrine functions.

Ambiguous Role in Neurodegeneration: The role of 27-OHC in neurodegenerative diseases like Alzheimer's disease (AD) is complex and somewhat controversial. Some studies suggest that elevated levels of 27-OHC may contribute to AD pathology by increasing the production of amyloid-beta (Aβ) peptides.[4] However, other research indicates that 27-OHC can also modulate Aβ production in an LXR-dependent manner, suggesting a more intricate regulatory function.[4] Furthermore, 27-OHC has been shown to induce aberrant morphology and synaptic dysfunction in hippocampal neurons.[21]

Signaling Pathway Visualization:

27-Hydroxycholesterol_Mechanism 27-Hydroxycholesterol (27-OHC) Neuronal Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol/Nucleus 27OHC_in 27-Hydroxycholesterol (from periphery or local synthesis) LXR LXR 27OHC_in->LXR ERa Estrogen Receptor α 27OHC_in->ERa LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Gene_Expression Target Gene Transcription (e.g., ABCA1, ABCG1) LXR_RXR->Gene_Expression Neuroendocrine_Mod Neuroendocrine Modulation ERa->Neuroendocrine_Mod Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Caption: 27-Hydroxycholesterol signaling through LXR and ERα pathways in neurons.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of 7-KC and 27-OHC on neuronal cells.

Table 1: Effects of 7-Ketocholesterol on Neuronal Cells

Cell LineTreatmentParameter MeasuredResultReference
SIM-A9 (microglia)12 µM 7-KC (primed with 0.5 µg/ml LPS)IL-1β mRNA~2.5-fold increase vs. control[1]
SIM-A9 (microglia)12 µM 7-KC (primed with 0.5 µg/ml LPS)IBA1 mRNA~1.8-fold increase vs. control[1]
N2a (neuroblastoma)50 µM 7-KC for 48hCell Viability (FDA assay)~50% reduction (IC50)[9]
N2a (neuroblastoma)50 µM 7-KC for 48hROS Production (DHE staining)Significant increase vs. control[8][9]
N2a (neuroblastoma)50 µM 7-KC for 48hMitochondrial Potential (DiOC6(3))Significant decrease vs. control[8][9]
SH-SY5Y (neuroblastoma)75 µM 7-KC for 24hCell Viability (MTT assay)~50% reduction[17]
mRPE cells15 µM 7-KC for 24hCell Viability (MTS assay)~50% reduction[22]
mRPE cells20 µM 7-KC for 24hCell Viability (MTS assay)~80% reduction[22]

Table 2: Effects of 27-Hydroxycholesterol on Neuronal and Glial Cells

Cell LineTreatmentParameter MeasuredResultReference
SH-SY5Y & C6 (co-culture)5, 10, 20 µM 27-OHC for 24hCholesterol levels in C6 cellsDecreased[6][23]
SH-SY5Y & C6 (co-culture)5, 10, 20 µM 27-OHC for 24hCholesterol levels in SH-SY5Y cellsIncreased[6][23]
SH-SY5Y & C6 (co-culture)5, 10, 20 µM 27-OHC for 24hLDLR, SR-B1, LRP1 protein in SH-SY5YUpregulated[6]
SH-SY5Y & C6 (co-culture)5, 10, 20 µM 27-OHC for 24hApoE levels in C6, medium, SH-SY5YIncreased[6]
Hippocampal primary neurons1 µM 27-OH (1-10 DIV)PSD95 mRNA expression~35% decrease vs. control[21]
SH-SY5Y cells27-OHCLXRα and LXRβ levels in nucleusIncreased[18]
Rat brain (in vivo)Dietary cholesterol leading to increased 27-OHCLXR-α and ABCA1 expressionUpregulated[24]
Rat brain (in vivo)Dietary cholesterol leading to increased 27-OHCHMG-CR and LDLR expressionDecreased[24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuronal effects of 7-KC and 27-OHC.

Cell Viability Assays

Objective: To quantify the cytotoxic effects of oxysterols on neuronal cells.

A. MTT Assay (based on[17])

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the oxysterol (e.g., 7-KC) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

B. FDA (Fluorescein Diacetate) Assay (based on[9])

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • FDA Staining: After treatment, wash the cells with PBS and then add 100 µL of FDA solution (10 µg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify intracellular ROS production induced by oxysterols.

Dihydroethidium (DHE) Staining (based on[1])

  • Cell Culture: Grow neuronal cells on glass coverslips or in a multi-well plate.

  • Treatment: Treat the cells with the oxysterol of interest for the specified duration.

  • DHE Loading: Wash the cells with warm PBS and then incubate with 10 µM DHE in serum-free medium for 30 minutes at 37°C, protected from light.

  • Washing: Remove the DHE solution and wash the cells twice with warm PBS.

  • Imaging/Quantification: Immediately visualize the cells using a fluorescence microscope. The oxidized DHE (ethidium) intercalates with DNA and fluoresces red. For quantification, the fluorescence intensity can be measured using image analysis software or a plate reader.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of oxysterols on mitochondrial integrity.

DiOC6(3) Staining (based on[8][9])

  • Cell Culture and Treatment: Culture and treat neuronal cells as described in previous protocols.

  • DiOC6(3) Staining: After treatment, incubate the cells with 40 nM DiOC6(3) in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Analyze the cells by flow cytometry. A decrease in DiOC6(3) fluorescence indicates a loss of mitochondrial membrane potential.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of oxysterols on the expression levels of specific proteins.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., LXRα, ABCA1, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization:

Experimental_Workflow General Experimental Workflow for Oxysterol Studies Start Start: Neuronal Cell Culture Treatment Oxysterol Treatment (Dose- and Time-Response) Start->Treatment Viability Cell Viability Assays (MTT, FDA) Treatment->Viability ROS ROS Measurement (DHE Staining) Treatment->ROS Mito Mitochondrial Potential (DiOC6(3) Staining) Treatment->Mito Protein Protein Expression (Western Blot) Treatment->Protein Data Data Analysis & Interpretation Viability->Data ROS->Data Mito->Data Protein->Data

Caption: A generalized workflow for investigating the effects of oxysterols on neuronal cells.

Conclusion and Future Directions

The study of 7-ketocholesterol and 27-hydroxycholesterol in the context of neuronal health and disease reveals a complex interplay between cholesterol metabolism, oxidative stress, and cellular signaling. While 7-KC is a clear neurotoxic insult, the multifaceted roles of 27-OHC as both a potential driver of pathology and a modulator of cholesterol homeostasis warrant further investigation. For drug development professionals, targeting the pathways activated by these oxysterols presents both opportunities and challenges. Strategies aimed at reducing 7-KC levels or mitigating its downstream effects, as well as modulating the activity of 27-OHC on its nuclear receptors, could hold therapeutic promise for a range of neurodegenerative disorders. Future research should focus on elucidating the precise in vivo concentrations of these oxysterols in different brain regions and their cell-type-specific effects to develop more targeted and effective therapeutic interventions.

References

Cellular Uptake and Transport of 7-Keto-27-hydroxycholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol is a key metabolite in the catabolism of 7-ketocholesterol (B24107) (7KC), a cytotoxic oxysterol implicated in the pathophysiology of numerous age-related and inflammatory diseases. The cellular mechanisms governing the uptake, trafficking, and efflux of this compound are critical for understanding its physiological roles and potential as a therapeutic target. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of this oxysterol, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Cellular Uptake and Efflux Mechanisms

The cellular transport of oxysterols, including this compound, is a complex process involving passive diffusion, protein-mediated transport, and vesicular trafficking. While direct quantitative data for the transport of this compound is limited, significant insights can be drawn from studies on its precursor, 7-ketocholesterol, and other related oxysterols.

Lipoprotein-Mediated Uptake

Oxysterols are often transported in the circulation via lipoproteins. The uptake of lipoprotein-associated oxysterols can occur through receptor-mediated endocytosis. For instance, oxidized low-density lipoprotein (oxLDL), which is enriched in 7KC, is taken up by scavenger receptors on macrophages.[1] This process leads to the intracellular accumulation of 7KC, which can then be metabolized to this compound.

ATP-Binding Cassette (ABC) Transporters in Efflux

ABC transporters are a superfamily of membrane proteins that play a crucial role in the efflux of various substrates, including lipids and sterols, from cells. Several ABC transporters have been implicated in the efflux of oxysterols, which is a key mechanism to prevent cellular toxicity.

  • P-glycoprotein (P-gp/ABCB1): Studies have shown that 7KC can up-regulate the expression and function of P-glycoprotein, leading to increased efflux of xenobiotics and potentially influencing the intracellular concentration of oxysterols.[2][3]

  • ABCG1: This transporter is known to mediate the efflux of cholesterol and certain oxysterols, such as 7-ketocholesterol, to high-density lipoprotein (HDL).[4] This process is a critical step in reverse cholesterol transport and cellular protection against oxysterol-induced toxicity.[4]

Intracellular Trafficking and Metabolism

Once inside the cell, 7-ketocholesterol can traffic to different organelles. It has been shown to accumulate in lipid rafts, which can disrupt membrane organization and signaling.[5] A primary metabolic fate of intracellular 7KC is its conversion to this compound by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[5][6] This hydroxylation step increases the polarity of the molecule, facilitating its further metabolism and eventual excretion from the body.[6]

Quantitative Data

The following tables summarize quantitative data related to the cellular uptake and effects of 7-ketocholesterol, the precursor to this compound.

Table 1: Intracellular Accumulation of 7-Ketocholesterol in HL-1 Cardiac Cells

Treatment Concentration (µM)Treatment Duration (h)Intracellular 7KC Level (relative to control)
206~25-fold increase
2012~40-fold increase
2024~50-fold increase
1024~20-fold increase
2024~50-fold increase

Data extracted from a study on HL-1 cardiac cells, showing a time- and dose-dependent accumulation of intracellular 7-ketocholesterol.[7]

Table 2: Effect of 7-Ketocholesterol on P-glycoprotein Function in MCF-7 Cells

TreatmentRhodamine 123 Efflux (relative to control)Doxorubicin (B1662922) Accumulation (relative to control)
7KC (in 2% FBS)IncreasedDecreased
7KC (in 10% FBS)IncreasedDecreased

This table summarizes the findings that 7-ketocholesterol stimulates the efflux function of P-glycoprotein in MCF-7 breast cancer cells, leading to reduced intracellular accumulation of the P-gp substrate doxorubicin.[2]

Experimental Protocols

Protocol 1: Quantification of Intracellular Oxysterols by LC-MS/MS

This protocol is adapted from a method used to quantify intracellular 7-ketocholesterol and can be applied to measure this compound.[7]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HL-1, HepG2, or MCF-7) in appropriate culture dishes and grow to desired confluency.
  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time periods.

2. Sample Extraction:

  • Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Extract intracellular lipids by adding 1-propanol (B7761284) containing an appropriate internal standard (e.g., d7-7-ketocholesterol).
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the samples and centrifuge to pellet the cell debris.
  • Collect the supernatant for analysis.

3. LC-MS/MS Analysis:

  • Analyze the extracted samples using a UPLC system coupled to a tandem mass spectrometer (e.g., Waters Xevo TQ-S).
  • Separate the oxysterols on a suitable C18 column.
  • Use multiple reaction monitoring (MRM) mode for the detection and quantification of the target oxysterol and the internal standard.
  • Establish a standard curve with known concentrations of the oxysterol to quantify the amounts in the cell extracts.

Protocol 2: Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol is based on methods for assaying the enzymatic activity of CYP27A1, the enzyme that converts 7-ketocholesterol to this compound.[8][9]

1. Preparation of Mitochondria or Recombinant Enzyme:

  • Isolate mitochondria from cultured cells or tissues by differential centrifugation.
  • Alternatively, use a reconstituted system with purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Mitochondrial protein or the reconstituted enzyme system.
  • 7-ketocholesterol (substrate). Radiolabeled 7KC can be used for sensitive detection.
  • NADPH regenerating system.
  • Buffer (e.g., phosphate (B84403) buffer).
  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

3. Extraction of Products:

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
  • Extract the lipids into the organic phase.
  • Dry the organic phase under a stream of nitrogen.

4. Product Analysis:

  • Resuspend the dried lipid extract in a suitable solvent.
  • Analyze the products by:
  • High-Performance Liquid Chromatography (HPLC): Separate the substrate and product and quantify by UV detection or by scintillation counting if a radiolabeled substrate was used.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the sterols to make them volatile and analyze by GC-MS for identification and quantification.

Visualizations

Signaling Pathways and Transport Mechanisms

Caption: Cellular uptake, trafficking, and metabolism of 7-ketocholesterol.

Experimental Workflow

Experimental_Workflow Workflow for Quantifying Intracellular Oxysterol Uptake Cell_Culture Cell Seeding and Growth Treatment Incubate with This compound Cell_Culture->Treatment Harvesting Wash and Harvest Cells Treatment->Harvesting Extraction Lipid Extraction with Internal Standard Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for quantifying intracellular oxysterol levels.

Conclusion

The cellular uptake and transport of this compound are integral to its biological activity and clearance. While much of the current understanding is extrapolated from studies on its precursor, 7-ketocholesterol, it is evident that a network of lipoprotein receptors and ABC transporters governs its cellular flux. The primary intracellular fate of 7-ketocholesterol is its conversion to this compound in the mitochondria, a critical step for its detoxification and elimination. Further research is warranted to elucidate the specific transporters and trafficking pathways for this compound to fully understand its role in health and disease and to explore its potential as a therapeutic target. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations in this area.

References

The Double-Edged Sword: 7-Keto-27-hydroxycholesterol's Role in Lipid Raft Modulation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper delves into the intricate and often paradoxical role of 7-keto-27-hydroxycholesterol (7k27OHC), a prominent oxysterol, in the modulation of lipid rafts. These specialized membrane microdomains are critical signaling platforms, and their disruption by 7k27OHC has profound implications for cellular function, disease progression, and therapeutic intervention. This document provides an in-depth analysis of the biochemical interactions, signaling consequences, and experimental methodologies essential for understanding and targeting this complex relationship.

Introduction: The Significance of Lipid Rafts and Oxysterol Intervention

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[1][2] They act as organizing centers for signal transduction, regulating everything from immune responses to neurotransmission.[1][3] The integrity of these domains is paramount for cellular homeostasis. Oxysterols, oxidized derivatives of cholesterol, can perturb the structure and function of lipid rafts, with this compound emerging as a key modulator.[4][5] Understanding how 7k27OHC influences these platforms is crucial for developing novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.[2][6][7]

Quantitative Insights: The Impact of 7k27OHC on Lipid Raft Composition and Function

The incorporation of 7k27OHC into cellular membranes leads to measurable changes in the biophysical properties and composition of lipid rafts. These alterations have significant downstream effects on cellular processes.

ParameterObservationCell Type/ModelReference
Cell Viability 7.5 μM 7-ketocholesterol (B24107) (7-KC) is non-toxic to MCF-7 cells.MCF-7 breast cancer cells[6]
Drug Accumulation 7-KC (7.5 μM) decreases intracellular doxorubicin (B1662922) accumulation.MCF-7 breast cancer cells[6][8]
Lipid Raft Localization 7-KC preferentially accumulates in lipid raft domains.MCF-7 breast cancer cells[6][9]
Apoptosis Prevention α-tocopherol (100 μM) prevents apoptosis induced by 7-KC (20 μg/ml).A7R5 aortic smooth muscle cells[10][11]
Membrane Order Compared to cholesterol, 7-KC is less effective at inducing ordered lipid domains.Model membranes (DOPC/DPPC/Sterol)[12]
Detergent Resistant Membrane (DRM) Formation Substitution of cholesterol with 7-KC dramatically reduces DRM formation.Model membranes (DOPC/DPPC & DOPC/SM)[12]

Signaling Under Siege: How 7k27OHC Hijacks Cellular Pathways

The modulation of lipid rafts by 7k27OHC has profound consequences for intracellular signaling cascades. By altering the spatial organization of receptors and enzymes, this oxysterol can trigger aberrant signaling, contributing to disease pathology.

One of the well-documented effects of a related oxysterol, 7-ketocholesterol (7-KC), is the induction of apoptosis. This process is initiated by the integration of 7-KC into lipid rafts, leading to the activation of a complex signaling network.

G 7-Ketocholesterol Induced Apoptotic Signaling Pathway 7_KC 7-Ketocholesterol Lipid_Raft Lipid Raft Incorporation 7_KC->Lipid_Raft Incorporates into Ca_Influx Ca2+ Influx Lipid_Raft->Ca_Influx Triggers Akt_Inactivation Akt/PKB Dephosphorylation (Inactivation) Lipid_Raft->Akt_Inactivation Leads to Calmodulin_Activation Calmodulin Activation Ca_Influx->Calmodulin_Activation Calcineurin_Activation Calcineurin Activation Calmodulin_Activation->Calcineurin_Activation Bad_Dephosphorylation Bad Dephosphorylation Calcineurin_Activation->Bad_Dephosphorylation Mitochondrial_Depolarization Mitochondrial Depolarization Bad_Dephosphorylation->Mitochondrial_Depolarization Cytochrome_C_Release Cytochrome c Release Mitochondrial_Depolarization->Cytochrome_C_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_C_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Akt_Inactivation->Apoptosis Promotes

Caption: 7-Ketocholesterol induced apoptosis signaling pathway.[10][13]

In the context of breast cancer, 7-KC has been shown to reduce the efficacy of chemotherapeutic agents like doxorubicin by upregulating the drug efflux pump P-glycoprotein (P-gp).[6][8] This process is dependent on the estrogen receptor alpha (ERα) and the mTOR signaling pathway.

7-KC Mediated Doxorubicin Resistance in Breast Cancer Cells 7_KC 7-Ketocholesterol ER_alpha Estrogen Receptor α (ERα) 7_KC->ER_alpha Activates PI3K PI3K ER_alpha->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P_gp_Expression ↑ P-glycoprotein (P-gp) Expression mTOR->P_gp_Expression Doxorubicin_Efflux ↑ Doxorubicin Efflux P_gp_Expression->Doxorubicin_Efflux Decreased_Cytotoxicity Decreased Doxorubicin Cytotoxicity Doxorubicin_Efflux->Decreased_Cytotoxicity

Caption: 7-KC mediated doxorubicin resistance pathway.[6][8]

Experimental Corner: Protocols for Investigating Lipid Raft Dynamics

Studying the intricate dance between 7k27OHC and lipid rafts requires robust and well-defined experimental protocols. The isolation of these delicate membrane domains is a critical first step.

Detergent-Based Lipid Raft Isolation

A common method for isolating lipid rafts relies on their insolubility in non-ionic detergents at low temperatures.[14][15] This protocol provides a general framework for the isolation of detergent-resistant membranes (DRMs).

Detergent-Based Lipid Raft Isolation Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with 7k27OHC) Cell_Lysis 2. Cell Lysis in Cold Non-ionic Detergent (e.g., Triton X-100) Cell_Culture->Cell_Lysis Sucrose_Gradient 3. Sucrose Density Gradient Preparation Cell_Lysis->Sucrose_Gradient Ultracentrifugation 4. Ultracentrifugation Sucrose_Gradient->Ultracentrifugation Fraction_Collection 5. Fraction Collection Ultracentrifugation->Fraction_Collection Analysis 6. Analysis of Fractions (Western Blot, Lipidomics) Fraction_Collection->Analysis

References

The Signaling Cascade of 7-Keto-27-hydroxycholesterol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol (7K27OHC) is an oxygenated derivative of cholesterol, an oxysterol, that is emerging as a molecule of interest in cellular signaling. While the biological activities of its precursor, 7-ketocholesterol (B24107) (7KC), are extensively studied, the specific signaling cascades initiated by 7K27OHC are less understood. This technical guide provides a comprehensive overview of the known metabolic fate and signaling activation of 7K27OHC, placing it in the context of the well-documented signaling pathways of its precursor, 7KC. This document is intended to serve as a resource for researchers investigating the roles of oxysterols in health and disease.

Part 1: The Precursor - 7-Ketocholesterol (7KC) Signaling Pathways

To understand the context in which 7K27OHC is formed and acts, it is essential to first review the signaling activities of its immediate precursor, 7-ketocholesterol. 7KC is a major product of cholesterol oxidation and is known to be a potent modulator of various cellular processes, including inflammation, apoptosis, and lipid metabolism.

Induction of Oxidative Stress and Apoptosis

7KC is a well-established inducer of oxidative stress, leading to the production of reactive oxygen species (ROS). This increase in ROS can trigger apoptotic cell death through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.

Liver X Receptor (LXR) Signaling

7-ketocholesterol has been shown to influence the activity of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation. In some cellular contexts, 7-KC has been found to increase the expression of LXRα.[1][2] LXR activation leads to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[1][2]

Estrogen Receptor (ERα) Signaling

In breast cancer cell lines, 7KC has been demonstrated to act as a weak activator of Estrogen Receptor α (ERα).[3] This interaction can lead to the expression of ERα target genes and may contribute to the modulation of cancer cell behavior.[3]

PI3K/mTOR Pathway Activation

A significant signaling pathway activated by 7KC is the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway. In hepatoma cells, 7KC has been shown to induce the expression of P-glycoprotein (P-gp), a drug efflux pump, through the activation of the PI3K/mTOR signaling cascade.[4][5] This activation involves the downstream effector 4E-BP1 and leads to a post-transcriptional induction of P-gp.[4][5]

Part 2: this compound (7K27OHC) Metabolism and Signaling Activation

The primary known signaling-relevant activity of 7K27OHC is its role as a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), leading to the generation of a potent ligand for the Retinoid-related orphan receptor γ (RORγ).

Enzymatic Conversion of 7K27OHC

7-keto,27-hydroxycholesterol (B1664032) (7k27OHC) is stereospecifically reduced by 11β-HSD1 to 7β,27-dihydroxycholesterol (7β27OHC).[6] The reverse reaction, the oxidation of 7β27OHC to 7k27OHC, is catalyzed by 11β-HSD2.[6] This enzymatic interconversion acts as a switch, controlling the availability of the RORγ agonist.[7]

Activation of Retinoid-related Orphan Receptor γ (RORγ)

7β,27-dihydroxycholesterol is a potent agonist of RORγ, a nuclear receptor that is a key regulator of immune responses, particularly the differentiation of Th17 cells.[8][9] The binding of 7β27OHC to the RORγ ligand-binding domain (LBD) promotes the recruitment of coactivators and enhances the transcription of RORγ target genes, such as those involved in the production of interleukin-17 (IL-17).[8][9]

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions described.

InteractionMoleculeReceptor/EnzymeValueCell Line/SystemReference
Binding Affinity (Ki) 7β,27-dihydroxycholesterolRORγ LBD120 nMRecombinant Protein[8]
IC50 7-keto,27-hydroxycholesterol11β-HSD1 (human)357 ± 38 nMLysates of HEK-293 cells[6]
IC50 7-keto,27-hydroxycholesterol11β-HSD1 (mouse)36 ± 2 nMLysates of HEK-293 cells[6]
EC50 7-KetocholesterolP-gp function (Rh123 efflux)~5 µMHuh-7 cells[5]

Experimental Protocols

Protocol 1: 11β-HSD1 Activity Assay with 7k27OHC

This protocol is adapted from studies measuring the conversion of 7k27OHC to 7β27OHC by 11β-HSD1.[6]

1. Cell Culture and Lysate Preparation:

  • Culture HEK-293 cells stably expressing human or mouse 11β-HSD1.

  • Harvest cells and prepare microsomal fractions or whole-cell lysates.

2. Enzyme Reaction:

  • Incubate the cell lysate (containing 11β-HSD1) with varying concentrations of 7-keto,27-hydroxycholesterol.

  • Include the necessary cofactor, NADPH, for the reductase activity of 11β-HSD1.

  • Perform incubations at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

3. Sterol Extraction:

  • Stop the reaction and extract the oxysterols using an organic solvent mixture (e.g., hexane:isopropanol).

4. Quantification by LC-MS/MS:

  • Analyze the extracted sterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of the substrate (7k27OHC) and the product (7β27OHC).

5. Data Analysis:

  • Calculate the rate of product formation and determine kinetic parameters such as KM and Vmax using non-linear regression analysis. For inhibition studies, calculate IC50 values.

Protocol 2: RORγ Reporter Assay

This protocol is based on methods used to assess the agonist activity of oxysterols on RORγ.[8][9]

1. Cell Culture and Transfection:

  • Use a suitable cell line, such as HEK293T cells.

  • Co-transfect the cells with:

    • An expression vector for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

2. Compound Treatment:

  • After transfection, treat the cells with various concentrations of the test compound (e.g., 7β,27-dihydroxycholesterol) or a vehicle control.

3. Luciferase Assay:

  • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Visualizations

Metabolic Conversion and Signaling of this compound

G Metabolic Fate and Signaling of this compound cluster_0 Enzymatic Conversion cluster_1 RORγ Signaling 7K27OHC This compound 7b27OHC 7β,27-dihydroxycholesterol 7K27OHC->7b27OHC 11β-HSD1 (Reductase) 7b27OHC->7K27OHC 11β-HSD2 (Dehydrogenase) RORg RORγ 7b27OHC->RORg Agonist Binding Coactivators Coactivators RORg->Coactivators Recruitment GeneExpression Target Gene Expression (e.g., IL-17) Coactivators->GeneExpression Transcriptional Activation G Signaling Pathways of 7-Ketocholesterol cluster_0 PI3K/mTOR Pathway cluster_1 Nuclear Receptor Modulation cluster_2 Cellular Stress 7KC 7-Ketocholesterol PI3K PI3K 7KC->PI3K LXR LXRα 7KC->LXR ER ERα 7KC->ER ROS ROS Production 7KC->ROS mTOR mTOR PI3K->mTOR 4EBP1 4E-BP1 mTOR->4EBP1 Pgp P-glycoprotein Expression 4EBP1->Pgp LXR_target LXR Target Genes (ABCA1, ABCG1) LXR->LXR_target ER_target ERα Target Genes ER->ER_target Apoptosis Apoptosis ROS->Apoptosis

References

The intricate Dance of an Oxysterol: A Technical Guide to the Interaction of 7-Keto-27-hydroxycholesterol with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the interactions between the oxysterol 7-keto-27-hydroxycholesterol and key membrane proteins. This document delves into the molecular mechanisms, signaling pathways, and functional consequences of these interactions, with a particular focus on the Smoothened (SMO) receptor, Liver X Receptors (LXRs), and the subsequent impact on ATP-binding cassette (ABC) transporters. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of this oxysterol and for professionals engaged in the development of therapeutic agents targeting these pathways.

Introduction to this compound

This compound is an oxidized derivative of cholesterol, belonging to a class of molecules known as oxysterols. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as potent signaling molecules involved in a myriad of physiological and pathophysiological processes. The addition of keto and hydroxyl groups to the cholesterol backbone significantly alters its polarity and stereochemistry, enabling it to interact with specific protein targets and modulate their function. This guide will explore the specific interactions of this compound with critical membrane-associated proteins that govern cellular signaling and homeostasis.

Interaction with the Smoothened (SMO) Receptor and Activation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central transducer of the Hh signal.

This compound has been identified as an agonist of the SMO protein, playing a role in the activation of the Hh signaling pathway.[1] This oxysterol, along with 7-keto-25-hydroxycholesterol, is a newly identified cellular modulator of SMO.[2] The interaction of this compound with SMO occurs at the extracellular cysteine-rich domain (CRD) of the protein.[2] Binding of this compound to the SMO CRD is believed to induce a conformational change in the receptor, leading to the initiation of the downstream signaling cascade.[2][3]

Quantitative Data on SMO Interaction

Precise quantitative data on the direct binding of this compound to SMO is limited. However, functional assay data for related oxysterols provide context for its potency.

CompoundTargetAssay TypeValueReference
20(S)-hydroxycholesterolSmoothenedHedgehog Reporter AssayEC50 ~3 µM[4]
This compoundSmoothenedHedgehog Reporter AssayActivates to a similar level as ShhN[5]

Signaling Pathway Visualization

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO_inactive Smoothened (SMO) (Inactive) PTCH1->SMO_inactive Inhibition SMO_active Smoothened (SMO) (Active) SUFU_Gli SUFU-Gli Complex SMO_active->SUFU_Gli Signal Transduction (dissociation of complex) Oxysterol 7-Keto-27- hydroxycholesterol Oxysterol->SMO_inactive Binding to CRD Gli_A Gli (Activator) SUFU_Gli->Gli_A Release Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli_A->Target_Genes Transcription Activation

Activation of the Hedgehog signaling pathway by this compound.

Interaction with Liver X Receptors (LXRs) and Regulation of Gene Expression

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as ligand-activated transcription factors. They play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. Oxysterols are the endogenous ligands for LXRs.

While 27-hydroxycholesterol (B1664032) is a known LXR agonist, the direct interaction and binding affinity of this compound with LXRs are not well-characterized in the literature.[6] However, its precursor, 7-ketocholesterol, has been described as a weak LXR agonist.[7] Given the structural similarities, it is plausible that this compound also modulates LXR activity.

Activation of LXRs leads to the transcriptional upregulation of a suite of target genes involved in cholesterol efflux and transport. This includes the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[8][9]

Quantitative Data on LXR Interaction

Specific binding data for this compound with LXRs is lacking. The table below presents data for other relevant oxysterols to provide a comparative context.

CompoundTargetAssay TypeValue (Ki)Reference
24(S),25-epoxycholesterolLXRαScintillation Proximity Assay110 nM[10]
24(S)-hydroxycholesterolLXRαScintillation Proximity Assay110 nM[10]
22(R)-hydroxycholesterolLXRαScintillation Proximity Assay380 nM[10]
7α-HydroxycholesterolLXRαScintillation Proximity Assay>10,000 nM[10]

Signaling Pathway Visualization

LXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane Oxysterol This compound (and other oxysterols) LXR_RXR_inactive LXR/RXR Heterodimer (Inactive) Oxysterol->LXR_RXR_inactive Binding and Activation LXR_RXR_active LXR/RXR Heterodimer (Active) LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Upregulates Transcription ABCG1_gene ABCG1 Gene LXRE->ABCG1_gene Upregulates Transcription ABCA1_protein ABCA1 Transporter ABCA1_gene->ABCA1_protein Translation ABCG1_protein ABCG1 Transporter ABCG1_gene->ABCG1_protein Translation Cholesterol_out Cholesterol Efflux ABCA1_protein->Cholesterol_out ABCG1_protein->Cholesterol_out

LXR-mediated upregulation of ABC transporters by oxysterols.

Downstream Effects on ABC Transporters

As outlined in the LXR signaling pathway, a key consequence of LXR activation by oxysterols is the increased expression of ABC transporters, particularly ABCA1 and ABCG1. These transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move substrates across cellular membranes.

  • ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, such as apoA-I, initiating the formation of high-density lipoprotein (HDL).

  • ABCG1 (ATP-binding cassette transporter G1): ABCG1 mediates the efflux of cholesterol to mature HDL particles.

By upregulating these transporters, this compound, through its potential action on LXRs, can contribute to the reverse cholesterol transport pathway, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with membrane proteins.

Protocol 1: Competitive Radioligand Binding Assay for SMO

Objective: To determine the binding affinity (Ki) of this compound for the Smoothened receptor.

Materials:

  • Membrane preparations from cells overexpressing human SMO.

  • Radiolabeled SMO ligand (e.g., [³H]-cyclopamine or a labeled high-affinity oxysterol analog).

  • This compound.

  • Unlabeled competitor (e.g., cold cyclopamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Prepare cell membranes from SMO-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

    • Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of radioligand at a concentration near its Kd.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a saturating concentration of unlabeled competitor (e.g., 10 µM cold cyclopamine), and 50 µL of radioligand.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of radioligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Assay for Hedgehog Pathway Activation

Objective: To quantify the functional activation of the Hedgehog signaling pathway by this compound.

Materials:

  • Hedgehog-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells) stably or transiently transfected with a Gli-responsive luciferase reporter construct.

  • This compound.

  • Positive control (e.g., Sonic Hedgehog N-terminal fragment, ShhN, or a known SMO agonist like SAG).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected reporter like Renilla luciferase). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Fluorescence Polarization (FP) Competition Assay for LXR Binding

Objective: To assess the binding of this compound to Liver X Receptors.

Materials:

  • Purified LXR ligand-binding domain (LBD).

  • Fluorescently labeled LXR ligand (tracer).

  • This compound.

  • Unlabeled LXR agonist (positive control).

  • Assay buffer.

  • 384-well black plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the assay components in the following order:

    • Test compound (varying concentrations of this compound) or positive control.

    • A mixture of the LXR LBD and the fluorescent tracer at concentrations optimized for the assay.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The binding of the tracer to the LXR LBD results in a high polarization value. Displacement of the tracer by a competing ligand like this compound leads to a decrease in polarization. Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration to determine the IC50 value.

Protocol 4: ABCG1-Mediated Cholesterol Efflux Assay

Objective: To measure the effect of this compound-induced LXR activation on ABCG1-mediated cholesterol efflux.

Materials:

  • Cells expressing ABCG1 (e.g., HEK293 or CHO cells).

  • [³H]-cholesterol.

  • This compound or a known LXR agonist (e.g., T0901317).

  • High-density lipoprotein (HDL) as a cholesterol acceptor.

  • Cell culture medium and supplements.

  • Scintillation counter.

Procedure:

  • Cell Treatment: Culture ABCG1-expressing cells and treat them with this compound or an LXR agonist for a period sufficient to induce ABCG1 expression (e.g., 24 hours).

  • Cholesterol Loading: Label the cells with [³H]-cholesterol by incubating them in a medium containing the radiolabel for a defined period (e.g., 24 hours).

  • Equilibration: Wash the cells and equilibrate them in a serum-free medium.

  • Efflux Assay: Initiate cholesterol efflux by adding medium containing HDL to the cells.

  • Sample Collection: At various time points, collect aliquots of the medium and lyse the cells at the end of the experiment.

  • Radioactivity Measurement: Measure the radioactivity in the collected medium and the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100. Compare the efflux in cells treated with this compound to that in untreated control cells.

Experimental Workflow Visualization

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SMO-expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Competitive Radioligand Binding Assay membrane_prep->binding_assay incubation Incubation with Radioligand and 7-Keto-27-HC binding_assay->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki determination) counting->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an emerging player in the complex network of sterol-mediated signaling. Its ability to directly interact with and activate the Smoothened receptor highlights its potential role in modulating Hedgehog signaling in both physiological and pathological contexts. Furthermore, its likely involvement in the Liver X Receptor pathway and the subsequent regulation of ABC transporters underscores its importance in cholesterol homeostasis. While further research is required to fully elucidate the quantitative aspects of these interactions and their in vivo relevance, the information compiled in this guide provides a solid foundation for future investigations. A deeper understanding of the molecular interplay between this compound and its membrane protein targets will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

References

Endogenous Formation of 7-Keto-27-hydroxycholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol is a doubly oxidized oxysterol, the formation of which is intrinsically linked to the metabolism of 7-ketocholesterol (B24107), a significant product of cholesterol oxidation. Elevated levels of 7-ketocholesterol are associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases. The conversion of 7-ketocholesterol to this compound represents a critical metabolic step, primarily catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This technical guide provides a comprehensive overview of the endogenous formation of this compound, detailing the biosynthetic pathways, enzymatic kinetics, experimental protocols for its study, and the signaling networks that regulate its production.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound is a multi-step process that begins with the formation of its precursor, 7-ketocholesterol. 7-ketocholesterol can be generated through both non-enzymatic and enzymatic pathways. Subsequently, 7-ketocholesterol is hydroxylated at the C27 position by sterol 27-hydroxylase (CYP27A1) to form this compound.

Formation of 7-Ketocholesterol

1. Non-Enzymatic Autoxidation: The primary route for 7-ketocholesterol formation is the autoxidation of cholesterol, a process driven by reactive oxygen species (ROS)[1]. This free radical-mediated chain reaction is prevalent in environments with high oxidative stress.

2. Enzymatic Pathways:

  • 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme catalyzes the conversion of 7β-hydroxycholesterol to 7-ketocholesterol[1][2].

  • Cholesterol 7α-hydroxylase (CYP7A1): In certain pathological conditions, such as Smith-Lemli-Opitz syndrome and cerebrotendinous xanthomatosis where the precursor 7-dehydrocholesterol (B119134) accumulates, CYP7A1 can convert it to 7-ketocholesterol[1][3][4].

Conversion to this compound

The final step in the endogenous formation of this compound is the hydroxylation of 7-ketocholesterol.

  • Sterol 27-hydroxylase (CYP27A1): This mitochondrial cytochrome P450 enzyme is the key catalyst in the conversion of 7-ketocholesterol to this compound[1][3]. This reaction is a crucial part of the acidic pathway of bile acid synthesis and also serves as a detoxification mechanism for 7-ketocholesterol.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in the formation of this compound.

Table 1: Comparative Metabolism of 7-Ketocholesterol and Cholesterol by CYP27A1

SubstrateRelative Metabolism Rate by CYP27A1Reference
7-Ketocholesterol4-fold higher than cholesterol[5][6]
CholesterolBaseline[5][6]

Table 2: Concentrations of 7-Ketocholesterol in Human Plasma

ConditionConcentration (ng/mL)Reference
Normal/Healthy< 30[4]
Cerebrotendinous Xanthomatosis (CTX)Can be significantly elevated[4]
Smith-Lemli-Opitz Syndrome (SLO)Can be significantly elevated[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol 1: In Vitro CYP27A1 Enzyme Assay for this compound Formation

Objective: To measure the enzymatic conversion of 7-ketocholesterol to this compound by recombinant CYP27A1.

Materials:

  • Recombinant human CYP27A1

  • 7-ketocholesterol (substrate)

  • NADPH

  • Adrenodoxin (B1173346)

  • Adrenodoxin reductase

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Stopping solution (e.g., 2 volumes of ethanol)

  • Internal standard (e.g., d7-7-ketocholesterol)

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Reconstitution of the Enzyme System: Pre-incubate recombinant CYP27A1 with adrenodoxin and adrenodoxin reductase in the reaction buffer on ice.

  • Reaction Initiation: Add 7-ketocholesterol (dissolved in a suitable solvent like ethanol) to the reaction mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

  • Start the Reaction: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., cold ethanol) and the internal standard.

  • Extraction: Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Vortex and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Collect the organic phase and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

  • Quantification: Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound formed.

Protocol 2: Quantification of 7-Ketocholesterol and this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentrations of 7-ketocholesterol and this compound in tissues or cells.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standards (e.g., d7-7-ketocholesterol, d7-7-keto-27-hydroxycholesterol)

  • Reagents for saponification (optional, for hydrolysis of esters): methanolic KOH

  • Organic solvents for extraction (e.g., chloroform, methanol, hexane)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cell samples, lyse the cells.

  • Addition of Internal Standard: Add a known amount of the deuterated internal standards to the homogenate/lysate.

  • (Optional) Saponification: To measure total oxysterol content (free and esterified), perform alkaline hydrolysis by adding methanolic KOH and incubating at room temperature. Neutralize the reaction with an acid.

  • Liquid-Liquid Extraction: Extract the lipids from the sample using a mixture of organic solvents (e.g., Folch method using chloroform:methanol). Vortex and centrifuge to separate the phases.

  • Sample Cleanup (Optional): The organic extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization (Optional but can improve sensitivity for GC-MS): For GC-MS analysis, the hydroxyl groups are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and their internal standards.

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Logical Relationships

The endogenous formation of this compound is regulated by a complex network of signaling pathways that control the expression and activity of the key biosynthetic enzymes.

Pathway Diagrams (DOT Language for Graphviz)

Endogenous_Formation_of_7_Keto_27_hydroxycholesterol Cholesterol Cholesterol Seven_Ketocholesterol 7-Ketocholesterol Cholesterol->Seven_Ketocholesterol Autoxidation Seven_Dehydrocholesterol 7-Dehydrocholesterol Seven_Dehydrocholesterol->Seven_Ketocholesterol Enzymatic Conversion Seven_beta_OH_Cholesterol 7β-Hydroxycholesterol Seven_beta_OH_Cholesterol->Seven_Ketocholesterol Enzymatic Conversion Seven_Keto_27_OH_Cholesterol This compound Seven_Ketocholesterol->Seven_Keto_27_OH_Cholesterol Hydroxylation ROS Reactive Oxygen Species (ROS) ROS->Cholesterol CYP7A1 CYP7A1 CYP7A1->Seven_Dehydrocholesterol HSD11B2 11β-HSD2 HSD11B2->Seven_beta_OH_Cholesterol CYP27A1 CYP27A1 CYP27A1->Seven_Ketocholesterol

Caption: Biosynthetic pathways leading to the formation of this compound.

Regulation_of_CYP27A1_Expression cluster_activators Activators cluster_inhibitors Inhibitors LXR LXR CYP27A1_Gene CYP27A1 Gene (Transcription) LXR->CYP27A1_Gene Upregulation PPARg PPARγ PPARg->CYP27A1_Gene Upregulation Glucocorticoids Glucocorticoids Glucocorticoids->CYP27A1_Gene Upregulation Bile_Acids Bile Acids Bile_Acids->CYP27A1_Gene Downregulation (via FXR/SHP) CYP27A1_Protein CYP27A1 Protein (Translation & Activity) CYP27A1_Gene->CYP27A1_Protein Expression

Caption: Transcriptional regulation of the CYP27A1 gene.

Experimental_Workflow_for_Oxysterol_Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Add Internal Standard Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

References

The Pro-Apoptotic Effects of 7-Ketocholesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent and biologically active oxysterol formed from the oxidation of cholesterol. It is a significant component of oxidized low-density lipoproteins (oxLDL) and is implicated in the pathophysiology of numerous age-related diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. A primary mechanism underlying the cytotoxicity of 7-KC is its potent ability to induce apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular pathways governing 7-KC-induced apoptosis, detailed experimental protocols for its investigation, and a summary of quantitative data to aid researchers and drug development professionals in this field.

Core Mechanisms of 7-Ketocholesterol-Induced Apoptosis

7-KC initiates apoptosis through a multi-faceted process that involves the generation of reactive oxygen species (ROS), disruption of calcium homeostasis, mitochondrial dysfunction, and the activation of caspase cascades. These events are intricately linked and converge to execute the apoptotic program. A specialized form of cell death induced by 7-KC, termed "oxiapoptophagy," involves a combination of oxidative stress, apoptosis, and autophagy.[1][2][3][4]

Signaling Pathways

The pro-apoptotic signaling cascade initiated by 7-KC is complex, involving both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as well as crosstalk with survival pathways.

1. Oxidative Stress and Upstream Events: A primary and early event in 7-KC-induced apoptosis is the overproduction of ROS.[5] 7-KC stimulates NADPH oxidase (NOX) enzymes, leading to a surge in intracellular ROS levels.[5] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

2. Calcium Homeostasis Disruption: 7-KC induces an influx of extracellular Ca2+ and mobilization of intracellular Ca2+ stores.[6] This sustained increase in cytosolic Ca2+ activates calcium-dependent enzymes such as the phosphatase calcineurin, which can dephosphorylate and activate pro-apoptotic proteins like BAD.[6]

3. Mitochondrial (Intrinsic) Pathway: The mitochondrion plays a central role in 7-KC-induced apoptosis.

  • Bcl-2 Family Proteins: 7-KC modulates the expression and localization of Bcl-2 family proteins. It promotes the upregulation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, while decreasing the levels of the anti-apoptotic protein Bcl-2.[5][7] The BH3-only protein Bim is also implicated, being released from the microtubule-associated dynein motor complex to associate with Bcl-2, thereby neutralizing its anti-apoptotic function.[6]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: The increase in pro-apoptotic Bcl-2 family proteins at the mitochondria leads to a loss of the mitochondrial membrane potential.[2]

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases key apoptotic factors into the cytosol, including cytochrome c and Apoptosis-Inducing Factor (AIF).[5][7]

4. Caspase Activation Cascade: The release of cytochrome c into the cytosol triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Active caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[1] 7-KC has also been shown to activate caspase-8, suggesting a potential link to the extrinsic pathway.[5][7]

5. Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.

6. Survival Pathway Crosstalk: Interestingly, 7-KC can also activate pro-survival pathways, such as the MEK/ERK pathway, which appears to delay the apoptotic process.[6] This highlights the complex cellular response to 7-KC exposure.

Data Presentation: Quantitative Effects of 7-Ketocholesterol

The following tables summarize quantitative data on the pro-apoptotic effects of 7-Ketocholesterol from various studies.

Cell LineConcentrationTimeEffectReference
MC3T3-E15 µM48 hCytotoxicity observed[1]
MC3T3-E120 µM48 h26.3% apoptosis[1]
MC3T3-E140 µM48 h35.6% apoptosis[1]
U93740 µg/mL30 h~40% apoptosis[1]
N2a50 µM48 hIC50 for cytotoxicity[2]
N2a1.5625-25 µM48 hNo significant cytotoxicity[2]

Table 1: Dose- and Time-Dependent Cytotoxic and Pro-Apoptotic Effects of 7-Ketocholesterol.

Cell LineConcentrationTimeParameterObservationReference
PC12Not specifiedNot specifiedBcl-2Decrease in cytosolic levels[5][7]
PC12Not specifiedNot specifiedBaxIncrease in cytosolic levels[5][7]
PC12Not specifiedNot specifiedCytochrome cRelease from mitochondria[5][7]
PC12Not specifiedNot specifiedCaspase-3Activation[5][7]
MC3T3-E1Not specifiedNot specifiedBax/Bcl-2 ratioIncreased[1]
MC3T3-E1Not specifiedNot specifiedCleaved Caspase-3Increased protein expression[1]

Table 2: Effects of 7-Ketocholesterol on Apoptosis-Related Proteins.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 7-KC-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 7-Ketocholesterol or vehicle control for the desired time period.

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[8]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate the plate overnight in the incubator.[8]

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8]

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled ends are then visualized, typically by fluorescence microscopy or flow cytometry.[10]

Protocol (for cultured cells):

  • Fixation: Fix cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[11]

  • Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[10][11]

  • Equilibration: Incubate the cells with Equilibration Buffer for 10 minutes.[10]

  • TdT Labeling: Add the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) and incubate for 60 minutes at 37°C in a humidified chamber.[10][11]

  • Stop Reaction: Stop the reaction by adding a Stop/Wash Buffer.[10]

  • Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.[10]

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[12][13][14][15]

Protocol (for flow cytometry):

  • Harvest and wash cells, then resuspend in fresh culture medium or PBS.

  • Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C, 5% CO2 for 15-30 minutes.[12]

  • As a positive control for depolarization, treat a sample of cells with 50 µM CCCP for 5 minutes.[12]

  • Wash the cells with PBS.

  • Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

Detection of Cytochrome c Release by Western Blotting

This technique is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then determined by Western blotting using a specific antibody.[16]

Protocol:

  • Cell Fractionation:

    • Homogenize cells in an ice-cold Dounce tissue grinder.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[16]

    • The supernatant from this step is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

DHE is a fluorescent probe used to detect intracellular superoxide (B77818).

Principle: DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[17][18][19][20]

Protocol (for plate reader):

  • Culture cells in a 96-well plate.

  • Wash the cells with a suitable buffer.

  • Add the ROS Staining Buffer containing DHE (typically 5 µM) to each well.[17]

  • Incubate for 30 minutes at 37°C, protected from light.[17]

  • Include positive (e.g., Antimycin A) and negative (e.g., N-Acetyl Cysteine) controls.[17]

  • Wash the cells with buffer.

  • Measure the fluorescence using an excitation wavelength between 480-520 nm and an emission wavelength between 570-600 nm.[17]

Caspase-3/7 Activity Assay

This luminescent or fluorescent assay measures the activity of the key executioner caspases, caspase-3 and -7.

Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3 or -7 releases a product that generates a luminescent or fluorescent signal, proportional to the enzyme activity.[21]

Protocol (Luminescent "add-mix-measure" format):

  • Culture cells in a multiwell plate and treat as desired.

  • Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains the substrate and components for cell lysis.[21]

  • Mix the contents of the wells.

  • Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Measure the luminescence using a plate-reading luminometer.

Mandatory Visualizations

Caption: Signaling pathway of 7-Ketocholesterol-induced apoptosis.

Experimental_Workflow_Apoptosis Cell Viability (MTT) Cell Viability (MTT) ROS Detection (DHE) ROS Detection (DHE) Mitochondrial ΔΨm (JC-1) Mitochondrial ΔΨm (JC-1) Cell Fractionation Cell Fractionation Cytosolic Fraction Cytosolic Fraction Cell Fractionation->Cytosolic Fraction Mitochondrial Fraction Mitochondrial Fraction Cell Fractionation->Mitochondrial Fraction Western Blot (Cytochrome c) Western Blot (Cytochrome c) Cytosolic Fraction->Western Blot (Cytochrome c) Caspase-3/7 Activity Caspase-3/7 Activity DNA Fragmentation (TUNEL) DNA Fragmentation (TUNEL) Cell Culture & Treatment Cell Culture & Treatment Cell Culture & Treatment->ROS Detection (DHE) Cell Culture & Treatment->Mitochondrial ΔΨm (JC-1) Cell Culture & Treatment->Cell Fractionation Cell Culture & Treatment->Caspase-3/7 Activity Cell Culture & Treatment->DNA Fragmentation (TUNEL)

Caption: Experimental workflow for investigating 7-KC-induced apoptosis.

Conclusion

7-Ketocholesterol is a potent inducer of apoptosis, acting through a complex network of signaling pathways that are initiated by oxidative stress and calcium dysregulation, and converge on the mitochondria to activate the intrinsic apoptotic cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of 7-KC and to evaluate the efficacy of potential therapeutic interventions. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate the pathological consequences of 7-KC accumulation in various diseases.

References

Methodological & Application

Application Note: Quantification of 7-Keto-27-hydroxycholesterol in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in cellular processes and is implicated in various pathologies. Its accurate quantification in biological matrices such as plasma is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for this type of analysis due to its high sensitivity and specificity.[1]

Biological Context and Signaling

7-ketocholesterol (B24107) (7-KC), a related and often co-analyzed oxysterol, is formed primarily through the autoxidation of cholesterol and can be found at elevated levels in body fluids and tissues of patients with age-related diseases.[2][3] In humans, the enzyme sterol 27-hydroxylase (CYP27A1) is involved in the metabolism of cholesterol and likely 7-KC, leading to the formation of 27-hydroxy-7-ketocholesterol.[2][4] This metabolic pathway is crucial for the elimination of these oxysterols.[4][5] Dysregulation of these pathways can lead to the accumulation of oxysterols, which are potent inducers of oxidative stress, inflammation, and cell death, contributing to the pathophysiology of various diseases.[2][3]

Metabolic_Pathway_of_7_Ketocholesterol cluster_formation Formation cluster_metabolism Metabolism Cholesterol Cholesterol 7-KC 7-ketocholesterol (7-KC) Cholesterol->7-KC Autoxidation 7-dehydrocholesterol 7-dehydrocholesterol 7-dehydrocholesterol->7-KC CYP7A1 7beta-hydroxycholesterol 7β-hydroxycholesterol 7beta-hydroxycholesterol->7-KC 11β-HSD2 27OH-7KC This compound (27OH-7KC) 7-KC->27OH-7KC CYP27A1 7beta-OHC 7β-hydroxycholesterol 7-KC->7beta-OHC HSD11B1 Esterified_7KC Esterified 7-KC 7-KC->Esterified_7KC SOAT/ACAT Aqueous_products Aqueous Products 27OH-7KC->Aqueous_products

Fig 1. Simplified metabolic pathway of 7-ketocholesterol.

Experimental Protocol

This protocol is based on established methods for the quantification of oxysterols in plasma.[1][6]

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated 7-ketocholesterol (d7-7-KC) or other suitable internal standard (IS)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (EDTA)

  • Activated charcoal for preparing surrogate blank plasma

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into charcoal-stripped plasma (surrogate blank). A typical calibration range is 1-400 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in charcoal-stripped plasma to assess the accuracy and precision of the method.[6]

3. Sample Preparation

The following workflow outlines a simple and rapid protein precipitation method for the extraction of this compound from plasma.[1][6]

Sample_Preparation_Workflow Start Start: Plasma Sample (25 µL) Add_IS Add Internal Standard Solution (100 µL) Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge (13,300 rcf, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant to 96-well Plate Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Fig 2. Workflow for plasma sample preparation.

4. LC-MS/MS Analysis

The following table summarizes the recommended starting conditions for LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm)[1][6]
Mobile Phase A Water with 0.5% formic acid[1][6]
Mobile Phase B Methanol with 0.5% formic acid[1][6]
Flow Rate 0.5 mL/min[1][6]
Column Temperature 30°C[6]
Injection Volume 10 µL[6]
Gradient Start with 80% B, increase to 95% B over 3 min, hold at 100% B for 1 min, then re-equilibrate.[6]
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For the related compound 7-ketocholesterol, a common transition is monitored.[7]

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Method Performance

The following table summarizes typical performance characteristics for the quantification of a related oxysterol, 7-ketocholesterol, in plasma using a similar LC-MS/MS method.[6]

ParameterResult
Linearity Range 1 - 400 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (CV%) 3.82 - 10.52%
Inter-assay Precision (CV%) 3.71 - 4.16%
Accuracy (Intra- and Inter-assay) Within 85 - 110%
Recovery 90.8 - 113.2%

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. This method can be a valuable tool for investigating the role of oxysterols in health and disease.

References

Application Notes and Protocols for the Delivery of 7-Keto-27-hydroxycholesterol to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol (7K,27OHC) is a critical oxysterol metabolite derived from the enzymatic oxidation of 7-ketocholesterol (B24107) by sterol 27-hydroxylase (CYP27A1).[1][2][3] As an important signaling molecule, it has been identified as an agonist of the Smoothened (SMO) protein within the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and cell differentiation.[1][4] The study of 7K,27OHC in cultured cells is essential for elucidating its precise biological functions and its potential role in various physiological and pathological processes.

These application notes provide detailed, proposed protocols for the effective delivery of this compound to various cultured cell lines. Due to the limited availability of established protocols for this specific metabolite, the following methods have been adapted from well-documented procedures for its parent compound, 7-ketocholesterol, and other structurally related oxysterols. Optimization for specific cell types and experimental conditions is highly recommended.

Data Presentation

The biological effects of this compound are dose-dependent. The following tables summarize quantitative data for the parent compound, 7-ketocholesterol, to provide a reference for determining appropriate concentration ranges for 7K,27OHC.

Table 1: Cytotoxicity of 7-Ketocholesterol in Various Cell Lines

Cell LineConcentration RangeIncubation TimeEffect
MCF-7≥ 5 µM48 hoursDecreased cell growth
Huh-7IC50: 68.3 ± 2.2 µMNot SpecifiedCytotoxic
HuS-E/2IC50: 27.4 ± 2.5 µMNot SpecifiedCytotoxic
158N and BV-225-50 µM24-48 hoursInduces cell death

Table 2: Effective Concentrations of 7-Ketocholesterol in Functional Assays

Cell LineConcentrationIncubation TimeObserved Effect
MCF-77.5 µM48 hoursDecreased doxorubicin (B1662922) accumulation
Huh-77.5 µM48 hoursElevated P-glycoprotein efflux function
mRPE12-20 µM8-24 hoursNo significant increase in ROS
mRPE15 µM24-48 hoursIncreased expression and secretion of IL-6, IL-8, and VEGFA

Experimental Protocols

Two primary methods are proposed for the delivery of this compound to cultured cells: a standard solvent-based method and a cyclodextrin-based method for enhanced solubility and potentially reduced cytotoxicity.

Protocol 1: Solvent-Based Delivery of this compound

This protocol is adapted from standard methods for dissolving and delivering hydrophobic compounds like oxysterols to cell culture. Ethanol (B145695) is recommended as the initial solvent.

Materials:

  • This compound (crystalline solid)

  • 100% Ethanol (ACS grade or higher)

  • Sterile, light-blocking microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate culture vessels

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Tare a sterile, light-blocking microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 1 mg of this compound (Molecular Weight: ~416.6 g/mol ).

    • Add the appropriate volume of 100% ethanol to achieve a 10 mM concentration. For 1 mg, this would be approximately 240 µL.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light. It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

    • Crucially, ensure the final concentration of ethanol in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Immediately vortex the diluted solutions to ensure dispersion and prevent precipitation.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound.

    • Include a vehicle control group treated with medium containing the same final concentration of ethanol (e.g., 0.1%) but without the oxysterol.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cyclodextrin-Mediated Delivery of this compound

This method utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with the oxysterol, which can enhance its solubility in aqueous culture medium and improve delivery efficiency.[3][5]

Materials:

  • This compound (crystalline solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile phosphate-buffered saline (PBS) or serum-free medium

  • Sterile, light-blocking tubes

  • Water bath sonicator

  • Shaking incubator

  • 0.22 µm sterile syringe filter

  • Cultured cells in appropriate culture vessels

Procedure:

  • Preparation of the 7K,27OHC/HP-β-CD Complex (Example for a 1 mM stock):

    • Prepare a 100 mg/mL solution of HP-β-CD in sterile PBS or serum-free medium.

    • In a sterile, light-blocking tube, weigh out 4.17 mg of this compound.

    • Add 10 mL of the 100 mg/mL HP-β-CD solution to the oxysterol.

    • Vortex vigorously to suspend the compound.

    • Sonicate the mixture in a water bath sonicator until the solution becomes clear, indicating complex formation.

    • Place the tube in a shaking incubator at 37°C for at least one hour (or overnight for optimal complexation) with continuous agitation.

    • Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.

    • Store the complexed stock solution at 4°C, protected from light, for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.

  • Cell Treatment:

    • Thaw the 7K,27OHC/HP-β-CD complex stock solution if frozen and bring it to room temperature.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same concentration of HP-β-CD alone.

    • Aspirate the existing medium from the cells and replace it with the treatment medium.

    • Incubate for the desired experimental duration.

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7K27OHC This compound PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibits SUFU interaction with GLI GLI GLI Proteins SUFU->GLI Inhibition GLIA Active GLI (GLIA) GLI->GLIA Activation/ Processing TargetGenes Target Gene Expression GLIA->TargetGenes Transcription

Caption: Proposed signaling pathway for this compound via the Hedgehog pathway.

Experimental Workflows

Solvent_Delivery_Workflow start Weigh 7K,27OHC dissolve Dissolve in 100% Ethanol to make 10 mM Stock start->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock in Pre-warmed Complete Medium store->dilute Day of Experiment treat Treat Cultured Cells dilute->treat control Prepare Vehicle Control (Medium + Ethanol) control->treat incubate Incubate for Desired Duration treat->incubate Cyclodextrin_Delivery_Workflow start Prepare HP-β-CD Solution in PBS or Serum-Free Medium mix Add 7K,27OHC to HP-β-CD Solution start->mix complex Sonicate and Incubate (37°C) to Form Complex mix->complex filter Sterile Filter (0.22 µm) complex->filter store Store Complex Stock at 4°C or -20°C filter->store dilute Dilute Complex in Pre-warmed Complete Medium store->dilute Day of Experiment treat Treat Cultured Cells dilute->treat

References

Application Notes and Protocols for an Animal Model of 7-Keto-27-hydroxycholesterol-Induced Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in the arteries. Oxysterols, which are oxidized derivatives of cholesterol, are implicated in the pathogenesis of atherosclerosis. 7-Ketocholesterol (B24107) (7KC) and 27-hydroxycholesterol (B1664032) (27OHC) are two of the most abundant oxysterols found in atherosclerotic lesions.[1][2] The compound 7-Keto-27-hydroxycholesterol (7K-27-OHC) represents a metabolite that can be formed in vivo from 7KC by the enzyme sterol 27-hydroxylase, which is expressed in macrophages within atherosclerotic plaques.[1][2] This document provides detailed protocols for establishing an animal model to study the specific role of 7K-27-OHC in the development and progression of atherosclerosis. Due to the limited availability of established protocols for direct induction of atherosclerosis with 7K-27-OHC, the following experimental design is a comprehensive proposal based on widely used atherosclerosis models and studies involving related oxysterols.

Animal Model Selection

Genetically modified mice are the most extensively used models for atherosclerosis research due to their rapid development of lesions and the ease of genetic manipulation.[3][4] The most common and well-characterized models are the Apolipoprotein E-deficient (ApoE-/-) and the Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.[4][5] For this protocol, we recommend the use of ApoE-/- mice, as they spontaneously develop hypercholesterolemia and atherosclerotic lesions, which can be accelerated with a high-fat diet.[3]

Table 1: Comparison of Commonly Used Mouse Models for Atherosclerosis Research

ModelGenetic BackgroundKey FeaturesDiet for Atherosclerosis InductionAdvantagesDisadvantages
ApoE-/- C57BL/6Deficient in Apolipoprotein EStandard chow or Western-type dietSpontaneous hypercholesterolemia and robust lesion development.[3][5]Lesions are less prone to rupture compared to human plaques.
LDLR-/- C57BL/6Deficient in LDL ReceptorRequires a high-fat/high-cholesterol dietMimics human familial hypercholesterolemia.[5]Lesion development is highly diet-dependent.
ApoE-/-/LDLR-/- C57BL/6Double knockout of ApoE and LDLRWestern-type dietDevelop more severe hypercholesterolemia and accelerated atherosclerosis.[4]More complex model, may not be necessary for initial studies.
APOE3-Leiden.CETP C57BL/6Humanized model with human APOE3-Leiden and CETP transgenesWestern-type dietDevelops a human-like lipoprotein profile and is susceptible to diet-induced atherosclerosis.[6][7][8]More complex genetics and may be less widely available.

Experimental Design and Workflow

The proposed experimental workflow involves acclimatizing ApoE-/- mice, followed by the administration of 7K-27-OHC alongside a Western-type diet to accelerate atherosclerosis development. The progression of atherosclerosis will be monitored and assessed at a predetermined endpoint.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body weight, blood lipids) acclimatization->baseline randomization Randomization into Groups baseline->randomization diet Western-Type Diet randomization->diet treatment_groups Treatment Groups: - Vehicle Control - 7K-27-OHC (Low Dose) - 7K-27-OHC (High Dose) randomization->treatment_groups monitoring In-life Monitoring (Weekly body weight) treatment_groups->monitoring endpoint Endpoint Sacrifice (e.g., 16 weeks) monitoring->endpoint collection Sample Collection (Blood, aorta, heart, liver) endpoint->collection

Figure 1: Experimental workflow for the 7K-27-OHC-induced atherosclerosis model.

Experimental Protocols

Protocol 1: Animal Handling and Diet
  • Animals: Male ApoE-/- mice (C57BL/6 background), 6-8 weeks old.

  • Acclimatization: House the mice in a temperature- and light-controlled environment for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Diet: After acclimatization, switch all mice to a Western-type diet (21% fat, 0.15% cholesterol) for the duration of the study (e.g., 16 weeks) to promote atherosclerotic lesion development.[3]

Protocol 2: Preparation and Administration of this compound
  • Preparation: Dissolve this compound in a vehicle suitable for in vivo administration, such as a solution of (2-hydroxypropyl)-β-cyclodextrin (30% in sterile saline), to enhance solubility.[9] Prepare different concentrations for low-dose and high-dose groups.

  • Administration: Administer 7K-27-OHC or the vehicle control via subcutaneous injection every two days.[9] The exact dosage should be determined based on preliminary dose-response studies, but a starting point could be in the range of 10-20 mg/kg body weight, similar to what has been used for other oxysterols.[9]

Table 2: Proposed Treatment Groups

GroupNumber of AnimalsDietTreatmentRoute of AdministrationFrequency
1n=10-15Western-Type DietVehicle (e.g., 30% HP-β-CD)Subcutaneous injectionEvery 2 days
2n=10-15Western-Type Diet7K-27-OHC (Low Dose)Subcutaneous injectionEvery 2 days
3n=10-15Western-Type Diet7K-27-OHC (High Dose)Subcutaneous injectionEvery 2 days
Protocol 3: Endpoint Sample Collection and Atherosclerotic Plaque Analysis
  • Euthanasia and Perfusion: At the end of the treatment period, euthanize the mice following approved institutional guidelines. Perfuse the circulatory system via the left ventricle with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.[6]

  • Aorta and Heart Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation. The heart and the aortic root should be embedded in OCT compound for cryosectioning.

  • En Face Plaque Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • Aortic Root Plaque Analysis: Serially section the aortic root and stain with Oil Red O for lipid deposition and Hematoxylin and Eosin (H&E) for general morphology. Quantify the lesion area in the aortic sinuses.

  • Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to characterize the cellular composition of the plaques, including macrophages (e.g., CD68 staining) and smooth muscle cells (e.g., α-SMA staining).

Table 3: Key Parameters for Atherosclerosis Assessment

ParameterMethodTissue/SamplePurpose
Plasma Lipids Colorimetric AssaysPlasmaTo measure total cholesterol, LDL-C, HDL-C, and triglycerides.
Atherosclerotic Lesion Size Oil Red O StainingWhole Aorta (en face)To quantify the total plaque burden.
Aortic Root Lesion Area Oil Red O and H&E StainingAortic Root SectionsTo measure the size of lesions at a specific site.
Plaque Composition ImmunohistochemistryAortic Root SectionsTo determine the content of macrophages, smooth muscle cells, and collagen.
Inflammatory Markers ELISA or qPCRPlasma or Aortic TissueTo measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Signaling Pathways of Interest

7KC and 27OHC, the parent compounds of 7K-27-OHC, are known to activate several signaling pathways implicated in atherosclerosis. These pathways are critical to investigate in the proposed animal model to understand the mechanisms of 7K-27-OHC-induced atherosclerosis.

7-Ketocholesterol-Induced Signaling

7KC is known to induce inflammation and apoptosis in vascular cells.[10] Key signaling pathways include the activation of NF-κB, which leads to the expression of pro-inflammatory cytokines, and the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis.[11][12]

G cluster_7KC 7-Ketocholesterol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes 7KC 7KC ROS Reactive Oxygen Species (ROS) 7KC->ROS ER_Stress Endoplasmic Reticulum (ER) Stress 7KC->ER_Stress MAPK MAPK/ERK Pathway 7KC->MAPK Autophagy Autophagy 7KC->Autophagy NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ER_Stress->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation G cluster_27OHC 27-Hydroxycholesterol cluster_receptors Receptors cluster_outcomes Cellular & Systemic Outcomes 27OHC 27OHC ERa Estrogen Receptor α (ERα) 27OHC->ERa LXR Liver X Receptor (LXR) 27OHC->LXR Pro_Inflammatory Pro-inflammatory Gene Expression ERa->Pro_Inflammatory Cholesterol_Homeostasis Cholesterol Homeostasis LXR->Cholesterol_Homeostasis Atherosclerosis Atherosclerosis Promotion Pro_Inflammatory->Atherosclerosis

References

Application Note: Quantitative Analysis of 7-Keto-27-hydroxycholesterol by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol is an oxysterol of significant interest in biomedical research, implicated in the pathophysiology of various diseases including atherosclerosis and neurodegenerative disorders. Accurate quantification of this analyte in biological matrices is crucial for understanding its roles in these conditions and for the development of potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols, offering high resolution and sensitivity. However, due to their low volatility and thermal lability, oxysterols like this compound require derivatization prior to GC-MS analysis.

This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure, enabling robust and sensitive quantification by GC-MS.

Principle of Derivatization

To enhance the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process is employed:

  • Methoximation: The keto group at the C-7 position is protected by reacting it with methoxyamine hydrochloride. This step prevents the formation of enol-TMS ethers during the subsequent silylation, which could lead to multiple derivative peaks and inaccurate quantification.[1]

  • Silylation: The hydroxyl groups at the C-3 and C-27 positions are converted to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups, significantly increasing the volatility of the molecule.

The resulting methoxime-trimethylsilyl ether derivative is thermally stable and exhibits excellent chromatographic properties, allowing for sensitive and specific detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., epicoprostanol (B1214048) or a deuterated analog)

  • Methoxyamine hydrochloride

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas (high purity)

  • Glass conical reaction vials (1 mL)

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Sample Preparation (from Biological Matrix)
  • Lipid Extraction: For biological samples such as plasma or tissue homogenates, a lipid extraction must be performed. A common method is the Folch extraction using a chloroform:methanol mixture. After extraction, the lipid-containing organic phase is collected and dried under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): To remove interfering lipids and cholesterol, the dried lipid extract can be reconstituted in a non-polar solvent and subjected to SPE on a silica (B1680970) gel cartridge. Oxysterols are typically eluted with a solvent of intermediate polarity, such as hexane:ethyl acetate. The collected fraction is then dried under nitrogen.

Derivatization Protocol
  • Methoximation:

    • To the dried sample or standard in a conical reaction vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled vial containing the methoxime derivative, add 50 µL of MSTFA (with 1% TMCS, if desired, to enhance reactivity).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used for the analysis.

GC Conditions
ParameterValue
Column DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)[2]
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.
MS Conditions
ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative Data for Derivatized 7-Ketocholesterol (B24107)

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized 7-ketocholesterol. While specific data for this compound is limited, the values for the closely related 7-ketocholesterol provide a reliable estimate of expected performance.

ParameterDerivatized 7-KetocholesterolReference
Derivative Methoxyime-di-TMS ether
Expected Retention Time 15 - 20 min (column dependent)
Quantification Ion (m/z) To be determined empirically (likely a high mass fragment)
Qualifier Ions (m/z) To be determined empirically
Limit of Detection (LOD) ~0.1 ng/mL[3]
Limit of Quantification (LOQ) ~0.5 ng/mL[3]
**Linearity (R²) **>0.99

Note: The specific ions for SIM mode should be determined by acquiring a full scan mass spectrum of the derivatized this compound standard to identify the most abundant and specific fragment ions.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction SPE Solid-Phase Extraction (Silica Gel) Extraction->SPE Methoximation Methoximation (Methoxyamine HCl) SPE->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Protects Keto Group GCMS GC-MS Analysis Silylation->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling_Pathway cluster_cellular_effects Cellular Effects Cholesterol Cholesterol Oxidation Oxidative Stress / Enzymatic Oxidation Cholesterol->Oxidation Oxysterol This compound Oxidation->Oxysterol Inflammation Inflammation Oxysterol->Inflammation Apoptosis Apoptosis Oxysterol->Apoptosis Lipid Altered Lipid Metabolism Oxysterol->Lipid

Caption: Simplified signaling context of this compound.

Conclusion

The described two-step derivatization protocol involving methoximation and silylation provides a robust and reliable method for the quantitative analysis of this compound by GC-MS. This methodology is essential for researchers in various fields, including drug development, who require accurate measurement of this important oxysterol in biological systems. The high sensitivity and specificity of the GC-MS analysis, combined with the efficient derivatization procedure, make this a valuable tool for advancing our understanding of the roles of oxysterols in health and disease.

References

Application Note and Protocol for the Solid-Phase Extraction of 7-Ketocholesterol and 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and biomarkers implicated in a variety of physiological and pathological processes, including atherosclerosis, neurodegenerative diseases, and cancer.[1][2][3] Among the numerous oxysterols, 7-Ketocholesterol (B24107) (7-KC) and 27-Hydroxycholesterol (B1664032) (27-HC) are of significant interest. 7-KC is a major product of cholesterol autooxidation and is considered a marker of oxidative stress[4][5], while 27-HC is the most abundant circulating oxysterol in humans and is involved in cholesterol transport and metabolism.[2][6] Accurate quantification of these molecules in biological matrices is essential for understanding their roles in disease. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of oxysterols from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][7] This document provides a detailed protocol for the solid-phase extraction of 7-Ketocholesterol and 27-Hydroxycholesterol from biological samples.

Experimental Protocol: Solid-Phase Extraction of 7-KC and 27-HC

This protocol is a composite methodology based on established procedures for oxysterol analysis.[7][8][9] It is recommended to optimize the protocol for specific sample types and analytical instrumentation.

1. Materials and Reagents:

  • SPE Cartridges: Reversed-phase SPE cartridges, such as Waters Oasis HLB or C18-based sorbents, are commonly used.[7][8][9]

  • Solvents (HPLC or LC-MS grade):

  • Internal Standards: Stable isotope-labeled analogs of the target analytes (e.g., d7-7-Ketocholesterol, d5-27-Hydroxycholesterol) should be used for accurate quantification.[9]

  • Sample Matrix: This protocol is applicable to various biological matrices such as plasma, serum, tissue homogenates, and cell lysates.[1][7]

2. Sample Preparation:

  • Saponification (Optional): To analyze both free and esterified oxysterols, a saponification step is required to hydrolyze the sterol esters. This can be achieved by incubating the sample with 1 M ethanolic potassium hydroxide (B78521) at 60°C for one hour.[9][10] This step should be carefully evaluated for potential degradation of the target analytes.

  • Lipid Extraction: For solid tissues or cells, a liquid-liquid extraction is typically performed to extract the total lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol mixture.[11][12] For plasma or serum, protein precipitation with a solvent like acetonitrile can be performed.[10]

  • Internal Standard Spiking: Add the internal standard solution to the sample before any extraction steps to account for procedural losses.[9]

3. Solid-Phase Extraction Procedure:

The following steps are performed using a vacuum manifold to control the flow rate.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out between steps.[13]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 drop per second).[7]

  • Washing:

    • Wash the cartridge with 1 mL of water containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar interferences.[9]

    • A second wash with a non-polar solvent like hexane can be performed to remove non-polar interferences such as excess cholesterol.[7]

  • Elution:

    • Elute the oxysterols with 1 mL of a suitable organic solvent. Common elution solvents include methanol, acetonitrile, or butyl acetate.[7][9] The choice of solvent may need optimization depending on the specific SPE sorbent and target analytes.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[10]

Quantitative Data Summary

The following table summarizes key performance parameters for the quantification of 7-Ketocholesterol and 27-Hydroxycholesterol from various studies. These values can serve as a benchmark for method validation.

Parameter7-Ketocholesterol27-HydroxycholesterolReference(s)
Recovery 90.8% to 113.2%85% to 110%[12][14]
Lower Limit of Quantification (LLOQ) 1 ng/mL~1 ng/mL[12][14]
Linearity (R²) ≥0.995>0.99[10][14]
Intra-assay Precision (CV%) 3.82% to 10.52%<10%[12][14]
Inter-assay Precision (CV%) 3.71% to 4.16%<10%[12][14]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol.

SPE_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Pretreatment Sample Pretreatment (Saponification, Lipid Extraction, IS Spiking) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing Steps (Aqueous & Organic Washes) Loading->Washing Elution Elution of Oxysterols (Methanol/Acetonitrile/Butyl Acetate) Washing->Elution PostElution Post-Elution Processing (Drying & Reconstitution) Elution->PostElution Analysis LC-MS/MS Analysis PostElution->Analysis

Caption: Workflow for the solid-phase extraction of oxysterols.

This application note provides a comprehensive protocol for the solid-phase extraction of 7-Ketocholesterol and 27-Hydroxycholesterol from biological samples. The presented methodology, based on current scientific literature, offers a robust starting point for researchers. Adherence to good laboratory practices, including method validation and the use of appropriate internal standards, is crucial for obtaining accurate and reproducible results. The subsequent analysis by LC-MS/MS allows for the sensitive and specific quantification of these important oxysterols, facilitating further research into their roles in health and disease.

References

Measuring 7-Keto-27-hydroxycholesterol in Cerebrospinal Fluid: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol (7K-27-OHC) is a cholesterol oxidation product of significant interest in the field of neurodegenerative disease research. It is formed in the brain through the enzymatic action of sterol 27-hydroxylase (CYP27A1) on its precursor, 7-ketocholesterol (B24107) (7-KC).[1][2] 7-KC itself is a major product of cholesterol auto-oxidation and is considered a biomarker of oxidative stress.[3][4] Elevated levels of 7-KC have been implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease and multiple sclerosis, where it is associated with neuroinflammation and neuronal cell death.[3][5] The measurement of 7K-27-OHC and its precursor in cerebrospinal fluid (CSF) offers a potential window into the oxidative and metabolic state of the central nervous system, providing valuable biomarkers for disease progression and the efficacy of therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of this compound in human cerebrospinal fluid, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific small molecule analysis.

Clinical and Research Significance

The presence of 7K-27-OHC in CSF is indicative of active cholesterol metabolism and oxidative stress within the brain. Its precursor, 7-KC, is known to induce cytotoxic effects, including apoptosis in neuronal cells.[6] The conversion of 7-KC to 7K-27-OHC by CYP27A1 may represent a detoxification pathway, however, the biological activity of 7K-27-OHC itself is an area of ongoing investigation.

Studies have shown that levels of various oxysterols, including 7-KC, are altered in the CSF of patients with neurodegenerative diseases. For instance, higher CSF levels of 7-KC have been associated with lower amyloid-β42 levels in cognitively healthy adults, suggesting an early role in Alzheimer's disease pathology.[7] While specific quantitative data for 7K-27-OHC in CSF is still emerging, its measurement, in conjunction with its precursor, can provide a more comprehensive picture of the metabolic dysregulation occurring in these conditions.

Data Presentation

Currently, there is a limited amount of published quantitative data specifically for this compound in human CSF. Most studies have focused on its precursor, 7-ketocholesterol, or other related oxysterols. The table below summarizes the typical concentration ranges for relevant oxysterols in CSF from healthy controls and patients with Alzheimer's disease, as reported in the literature. This table is intended to provide context for the expected concentrations and the analytical sensitivity required for measurement.

AnalyteConditionMean Concentration (ng/mL)Reference
7-KetocholesterolHealthy Controls~0.1 - 0.5[7][8]
7-KetocholesterolAlzheimer's DiseasePotentially Elevated[9]
27-HydroxycholesterolHealthy Controls~0.1 - 0.7[10][11]
27-HydroxycholesterolAlzheimer's DiseaseElevated[11]
24S-HydroxycholesterolHealthy Controls~1.0 - 3.0[1]
24S-HydroxycholesterolAlzheimer's DiseaseVariable (Elevated in early stages)[12]

Note: The concentrations can vary depending on the analytical method, cohort characteristics, and disease stage. Further research is needed to establish definitive reference ranges for this compound in CSF.

Experimental Protocols

The following protocols are based on established methods for the analysis of oxysterols in CSF by LC-MS/MS.[1] Optimization will be required for specific instrumentation and laboratory conditions.

Cerebrospinal Fluid Sample Handling and Storage

Proper sample handling is critical to prevent the artificial oxidation of cholesterol, which can lead to erroneously high levels of 7-ketocholesterol.

  • Collection: CSF should be collected by lumbar puncture into sterile polypropylene (B1209903) tubes.

  • Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cells.

  • Storage: Aliquot the cell-free CSF into clean polypropylene tubes and store at -80°C until analysis. Long-term storage at temperatures warmer than -80°C is not recommended.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of oxysterols from CSF.

  • Internal Standard Spiking: To 200 µL of CSF, add an appropriate deuterated internal standard for this compound (if available) or a related oxysterol to correct for extraction efficiency and matrix effects.

  • Protein Precipitation and Extraction: Add 800 µL of ice-cold methanol (B129727) containing an antioxidant such as butylated hydroxytoluene (BHT) to the CSF sample. Vortex vigorously for 1 minute.

  • Phase Separation: Add 400 µL of chloroform (B151607) and vortex again. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general method; specific parameters will need to be optimized.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B will be required to separate the oxysterols. An example gradient is as follows:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-22 min: 30% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard will need to be determined by direct infusion of the analytical standards. For this compound, a potential precursor ion would be [M+H-H2O]+.

Visualizations

Metabolic Pathway of this compound Formation

Metabolic Pathway of this compound cluster_legend Legend Cholesterol Cholesterol Seven_KC 7-Ketocholesterol (7-KC) Cholesterol->Seven_KC ROS Reactive Oxygen Species (ROS) (Auto-oxidation) Seven_K_27_OHC This compound (7K-27-OHC) Seven_KC->Seven_K_27_OHC CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Sterol Sterol Metabolite Oxidant Oxidizing Agent Enzyme Enzyme Target_Analyte Target Analyte

Caption: Formation of this compound from cholesterol.

Experimental Workflow for CSF Analysis

Experimental Workflow for 7K-27-OHC Analysis in CSF CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) CSF_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Sample_Prep Sample Preparation (LLE) Storage->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for CSF this compound analysis.

Putative Signaling Pathway of 7-Ketocholesterol

The signaling pathways of this compound are not well-defined. However, its precursor, 7-ketocholesterol, is known to induce cellular responses, primarily through the induction of oxidative stress and apoptosis. It is also a ligand for Liver X Receptors (LXRs), which are important regulators of cholesterol homeostasis.

Putative Signaling Pathways of 7-Ketocholesterol Seven_KC 7-Ketocholesterol ROS Increased ROS (Oxidative Stress) Seven_KC->ROS LXR LXR Activation Seven_KC->LXR Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXR->Gene_Expression Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Caption: Signaling pathways activated by 7-Ketocholesterol.

References

Application of 7-Ketocholesterol and 27-Hydroxycholesterol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The user's query for "7-Keto-27-hydroxycholesterol" likely refers to two distinct yet highly relevant oxysterols in the context of Alzheimer's disease (AD) research: 7-ketocholesterol (B24107) (7KC) and 27-hydroxycholesterol (B1664032) (27-OHC). Both are products of cholesterol oxidation and have been implicated in the pathophysiology of AD through various mechanisms, including the promotion of neuroinflammation, oxidative stress, and the modulation of amyloid-beta (Aβ) and tau pathologies. These oxysterols serve as valuable tools in both in vitro and in vivo models to investigate the molecular underpinnings of AD and to screen for potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 7KC and 27-OHC in AD research, summarizing key quantitative data and outlining the signaling pathways involved.

I. 7-Ketocholesterol (7KC) in Alzheimer's Disease Models

7-Ketocholesterol is a major product of cholesterol auto-oxidation and is considered a biomarker of oxidative stress.[1] Elevated levels of 7KC have been found in the brains of AD patients, where it contributes to a neuroinflammatory environment and induces oxidative stress.[1][2][3] It is a potent inducer of apoptosis, mitochondrial dysfunction, and inflammation in neuronal and glial cells.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of 7KC treatment in various AD-related experimental models.

Table 1: Effect of 7-Ketocholesterol on Microglia Activation

Cell LineTreatmentMarkerFold Change (vs. Control)Reference
SIM-A9 (microglia)12 µM 7KC (primed with 0.5 µg/ml LPS)IL-1β mRNA~2.5[1]
SIM-A9 (microglia)12 µM 7KC (primed with 0.5 µg/ml LPS)IBA1 mRNA~1.8[1]

Table 2: Cytotoxicity of 7-Ketocholesterol in Neuronal Cells

Cell LineTreatment DurationLD50 ConcentrationReference
SH-SY5Y24 hours37 µM[5]
N2a48 hours50 µM (Significant cell damage)[6]
Signaling Pathways

7KC has been shown to activate microglia, leading to increased oxidative stress in astrocytes.[2][7] This process is believed to contribute to the neuroinflammatory cascade in AD. Additionally, 7KC is a weak agonist for the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol homeostasis and inflammation.[8] LXR activation can also offer protection against 7KC-induced toxicity.[8]

7KC_Signaling_Pathway 7KC 7KC Microglia Microglia 7KC->Microglia Activates LXR Liver X Receptor (LXR) 7KC->LXR Weakly Activates Astrocyte Astrocyte Microglia->Astrocyte Signals to Oxidative_Stress Oxidative Stress (ROS Production) Astrocyte->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Gene_Expression Target Gene Expression LXR->Gene_Expression Cellular_Protection Cellular_Protection Gene_Expression->Cellular_Protection

7KC-Mediated Microglia-Astrocyte Activation and LXR Signaling.
Experimental Protocols

Objective: To assess the cytotoxic and inflammatory effects of 7KC on neuronal (e.g., SH-SY5Y, N2a) and microglial (e.g., SIM-A9) cell lines.

Materials:

  • Neuronal or microglial cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 7-Ketocholesterol (7KC)

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Tissue culture plates (96-well for cytotoxicity, 6-well for inflammation)

  • Lipopolysaccharide (LPS) (for microglial priming)

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates to achieve 70-80% confluency at the time of treatment.

  • Preparation of 7KC Stock Solution: Dissolve 7KC in ethanol to create a 1000x stock solution (e.g., 10 mM for a final concentration of 10 µM).[1]

  • Treatment:

    • Cytotoxicity: Treat cells with a range of 7KC concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.[2]

    • Microglial Inflammation: Prime microglial cells with a low concentration of LPS (e.g., 0.5 µg/ml) for 3 hours before adding 7KC (e.g., 12 µM) for an additional 24 hours.[2]

    • Include a vehicle control (ethanol at the same final concentration).

  • Endpoint Analysis: Proceed with downstream analyses such as cytotoxicity assays (MTT), ROS detection (DHE), or mitochondrial membrane potential assessment (JC-1).

Objective: To quantify intracellular ROS levels in cells treated with 7KC.

Materials:

  • Cells treated with 7KC (from Protocol 1)

  • Dihydroethidium (DHE)

  • DMSO

  • PBS or serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Prepare DHE Stock Solution: Dissolve DHE in DMSO to make a stock solution (e.g., 5 mM).

  • Prepare DHE Working Solution: Dilute the DHE stock solution in serum-free medium or PBS to the desired final concentration (e.g., 10 µM).[9]

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[9]

  • Wash: Wash the cells twice with PBS.

  • Analysis: Measure the fluorescence using a microplate reader (Ex/Em ~480-520/570-600 nm) or a flow cytometer.[3][10]

Objective: To measure changes in mitochondrial membrane potential in cells treated with 7KC.

Materials:

  • Cells treated with 7KC (from Protocol 1)

  • JC-1 staining solution

  • PBS

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Detach cells using trypsin and resuspend them in 1 mL of complete culture medium at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add the JC-1 staining solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator.[4][7]

  • Wash:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 2 mL of PBS.

    • Centrifuge again and discard the supernatant.[4]

  • Analysis: Resuspend the cell pellet in PBS and analyze using a flow cytometer or fluorescence microplate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.[7]

II. 27-Hydroxycholesterol (27-OHC) in Alzheimer's Disease Models

27-Hydroxycholesterol is the major peripheral oxysterol that can cross the blood-brain barrier and has been linked to hypercholesterolemia as a risk factor for AD.[11] Elevated levels of 27-OHC are found in the brains of AD patients and are associated with increased Aβ production and tau hyperphosphorylation.[11][12][13]

Quantitative Data Summary

Table 3: Effect of 27-Hydroxycholesterol on Aβ Production in SH-SY5Y Cells

TreatmentAnalyteChange vs. ControlReference
25 µM 27-OHCAβ42 levelsIncreased[14]
5, 10, 25 µM 27-OHCAPP levelsIncreased[14]
5, 10, 25 µM 27-OHCBACE1 levelsIncreased[14]
20 µM 27-OHCAβ protein levelIncreased[15]

Table 4: Effect of 27-Hydroxycholesterol on Inflammatory Markers in SH-SY5Y Cells

TreatmentMarkerChange vs. ControlReference
5, 10, 20 µM 27-OHCTNF-α secretionIncreased[11]
5, 10, 20 µM 27-OHCiNOS secretionIncreased[11]
5, 10, 20 µM 27-OHCIL-10 secretionDecreased[11]
Signaling Pathways

27-OHC has been shown to induce inflammatory damage in neurons through the activation of the TGF-β/NF-κB signaling pathway.[1][11] This leads to the increased expression of pro-inflammatory cytokines. In astrocytes, 27-OHC can activate the TLR4/TGF-β signaling pathway.[1]

27OHC_Signaling_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte 27OHC 27OHC TGF_beta_Receptor TGF-β Receptor 27OHC->TGF_beta_Receptor NF_kB NF-κB (p65/p50) TGF_beta_Receptor->NF_kB Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) NF_kB->Proinflammatory_Genes Upregulates Neuronal_Inflammation Neuronal_Inflammation Proinflammatory_Genes->Neuronal_Inflammation TLR4 TLR4 Astrocyte Astrocyte TLR4->Astrocyte Initiates Signaling 27OHC_astro 27-OHC 27OHC_astro->TLR4 Activates

27-OHC-Induced Inflammatory Signaling in Neurons and Astrocytes.
Experimental Protocols

Objective: To investigate the effect of 27-OHC on the production of Aβ peptides in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (DMEM:F12 with 10% FBS)

  • 27-Hydroxycholesterol (27-OHC)

  • Ethanol

  • 25-cm² cell culture flasks

  • ELISA kit for Aβ40 and Aβ42

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM:F12 medium with 10% FBS.

  • Treatment: When cells reach 80% confluency, incubate them for 24 hours with various concentrations of 27-OHC (e.g., 5, 10, 25 µM) dissolved in ethanol.[14] Include a vehicle control.

  • Sample Collection: After 24 hours, collect the cell culture supernatant.

  • Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the supernatant using a colorimetric sandwich ELISA kit according to the manufacturer's instructions.[14]

Objective: To determine the effect of 27-OHC on the protein levels of Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1).

Materials:

  • SH-SY5Y cells treated with 27-OHC (from Protocol 4)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against APP and BACE1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies for APP and BACE1.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Objective: To investigate the effect of elevated cholesterol and 27-OHC on tau phosphorylation in an in vivo model.

Materials:

  • C57BL/6J mice

  • 2% cholesterol diet

  • Western blot reagents (as in Protocol 5)

  • Primary antibodies for total-tau (t-tau) and phosphorylated-tau (p-tau)

Procedure:

  • Animal Model: Administer a 2% cholesterol diet to male C57BL/6J mice to induce hypercholesterolemia and consequently elevate 27-OHC levels.

  • Tissue Collection: After the dietary intervention period, sacrifice the mice and collect brain tissue.

  • Protein Extraction and Western Blot:

    • Homogenize the brain tissue and extract proteins.

    • Perform Western blotting as described in Protocol 5.

    • Use primary antibodies to detect t-tau and specific p-tau epitopes.

  • Analysis: Quantify the levels of p-tau relative to t-tau to determine the extent of tau hyperphosphorylation.

Conclusion

7-Ketocholesterol and 27-hydroxycholesterol are critical tools for modeling specific aspects of Alzheimer's disease pathology in vitro and in vivo. 7KC is particularly useful for studying neuroinflammation and oxidative stress mediated by glial cells, while 27-OHC is instrumental in investigating the link between cholesterol metabolism, Aβ production, and tau phosphorylation. The provided protocols offer a foundation for researchers to explore the mechanisms of these oxysterols and to evaluate the efficacy of novel therapeutic strategies targeting these pathways in the fight against Alzheimer's disease.

References

Application Notes and Protocols: Studying the Effects of 7-Ketocholesterol on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Ketocholesterol (B24107) (7KC) is a prominent and cytotoxic oxysterol formed from the auto-oxidation of cholesterol.[1][2] It is the most concentrated oxysterol found in the blood and arterial plaques of patients with coronary artery disease.[3] Elevated levels of 7KC are implicated in the pathophysiology of numerous age-related diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[4][5] A primary mechanism of 7KC-induced cytotoxicity involves the impairment of mitochondrial function.[2] 7KC is a potent inducer of oxidative stress, inflammation, and a specific form of programmed cell death termed "oxiapoptophagy," which combines features of oxidative stress, apoptosis, and autophagy.[1][5][6] These application notes provide an overview of the signaling pathways affected by 7KC and detailed protocols for assessing its impact on mitochondrial function in a research setting.

Signaling Pathways of 7-Ketocholesterol-Induced Mitochondrial Dysfunction

7-Ketocholesterol initiates a cascade of cellular events that converge on the mitochondria, leading to organelle dysfunction and culminating in apoptotic cell death.[7][8] The process is often characterized by an increase in reactive oxygen species (ROS), disruption of calcium homeostasis, loss of mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors into the cytosol.[3][7][9]

The key steps are:

  • Induction of Oxidative Stress and Calcium Influx : 7KC treatment leads to the overproduction of ROS and an increase in intracellular calcium (Ca²⁺) levels.[3][7]

  • Bax Translocation and Mitochondrial Permeabilization : Elevated Ca²⁺ and ROS trigger the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[10] This leads to mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Depolarization : The integrity of the mitochondrial inner membrane is compromised, resulting in a significant drop in the mitochondrial transmembrane potential (ΔΨm).[7][11]

  • Release of Pro-Apoptotic Factors : MOMP allows for the release of key mitochondrial intermembrane space proteins, most notably cytochrome c, into the cytoplasm.[7][10]

  • Caspase Activation and Apoptosis : Cytosolic cytochrome c forms the apoptosome complex, leading to the activation of a cascade of executioner caspases (e.g., caspase-3), which systematically dismantle the cell, resulting in apoptosis.[7][10]

G cluster_0 Cellular Environment cluster_1 Mitochondrial Events cluster_2 Apoptotic Cascade KC 7-Ketocholesterol (7KC) ROS Reactive Oxygen Species (ROS) Production KC->ROS Ca Increased Intracellular Ca²⁺ KC->Ca Bax Bax Translocation to Mitochondria ROS->Bax Ca->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->DeltaPsi Leads to CytC Cytochrome c Release MOMP->CytC Allows Caspase Caspase Activation (e.g., Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of 7KC-induced mitochondrial apoptosis.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 7-Ketocholesterol on various cell types.

Table 1: Summary of 7KC Concentrations and Effects on Cell Viability and Apoptosis

Cell Type 7KC Concentration (µM) Treatment Duration (h) Observed Effect Citation(s)
Rabbit Aortic Smooth Muscle Cells 25 16 ~50% loss of viability [10]
Murine Neuronal N2a Cells 50 48 IC50 concentration (50% inhibitory) [12]
Pre-osteoblast MC3T3-E1 Cells 20 48 26.3% apoptosis [6]
Pre-osteoblast MC3T3-E1 Cells 40 48 35.6% apoptosis [6]

| Human Promonocytic U937 Cells | 10 - 30 | Not Specified | Triggers apoptosis |[3] |

Table 2: Summary of 7KC Effects on Mitochondrial Parameters

Cell Type 7KC Concentration (µM) Parameter Measured Method Result Citation(s)
Rabbit Aortic Smooth Muscle Cells 25 Cytochrome c Release Immunoblotting 65% release at 8 hours [10]
Rabbit Aortic Smooth Muscle Cells 25 Mitochondrial Structure Electron Microscopy Mitochondria became spherical and ultracondensed [10]
Murine Neuronal N2a Cells 50 ΔΨm DiOC₆(3) Staining & Flow Cytometry Significant drop in ΔΨm [9][11]

| Murine Neuronal N2a Cells | 50 | ROS Production | Dihydroethidium Staining & Flow Cytometry | Overproduction of ROS |[11] |

Experimental Protocols

A generalized workflow for studying the effects of 7KC on cultured cells is presented below. This involves cell culture, treatment with 7KC, staining with specific fluorescent probes, and subsequent analysis via flow cytometry or fluorescence microscopy.

G cluster_workflow Experimental Workflow A 1. Cell Culture (Seed cells in appropriate plates/dishes) B 2. 7KC Treatment (Incubate cells with desired 7KC concentration and a vehicle control) A->B C 3. Staining (Incubate with specific fluorescent probes for ΔΨm, ROS, or apoptosis markers) B->C D 4. Data Acquisition (Analyze samples using flow cytometry or fluorescence microscopy) C->D E 5. Data Analysis (Quantify changes in fluorescence intensity, cell populations, or morphology) D->E

Caption: General experimental workflow for assessing 7KC effects.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A loss of ΔΨm is an early event in apoptosis. Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[13]

Reagents and Materials:

  • Cell line of interest (e.g., N2a, U937, SMCs)

  • Complete cell culture medium

  • 7-Ketocholesterol (7KC) stock solution (in ethanol (B145695) or DMSO)

  • Vehicle control (ethanol or DMSO)

  • TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution

  • Phosphate-Buffered Saline (PBS)

  • FCS (Fetal Calf Serum)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of the experiment. Allow cells to adhere overnight.

  • 7KC Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of 7KC (e.g., 25-50 µM) or the equivalent volume of vehicle control.[9][10] Incubate for the desired time period (e.g., 16-48 hours).

  • TMRE Staining:

    • Prepare a fresh TMRE working solution (e.g., 20-100 nM in pre-warmed culture medium). The optimal concentration should be determined empirically for the specific cell type.

    • Thirty minutes before the end of the 7KC incubation, add the TMRE working solution directly to the wells.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Cell Harvesting (for Flow Cytometry):

    • Aspirate the medium and wash the cells gently with 1X PBS.

    • Trypsinize the cells, then neutralize with medium containing FCS.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS for analysis.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells immediately. Use an excitation wavelength of ~549 nm and measure emission at ~575 nm. Collect data for at least 10,000 events per sample.

    • Fluorescence Microscopy: Wash cells with PBS and add fresh pre-warmed medium. Observe the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the TMRE signal. A decrease in MFI in 7KC-treated cells compared to control cells indicates a loss of ΔΨm.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: 7KC is a known inducer of oxidative stress, leading to the production of ROS, particularly mitochondrial superoxide (B77818).[1] MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is rapidly oxidized by superoxide, causing it to fluoresce red. An increase in red fluorescence indicates elevated mitochondrial ROS production.

Reagents and Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 7-Ketocholesterol (7KC) stock solution

  • Vehicle control

  • MitoSOX™ Red reagent

  • HBSS (Hank's Balanced Salt Solution) or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • MitoSOX Red Staining:

    • Prepare a 5 µM MitoSOX Red working solution in warm HBSS or PBS.

    • At the end of the 7KC incubation period, remove the culture medium and wash the cells once with warm PBS.

    • Add the MitoSOX Red working solution to cover the cells.

    • Incubate for 10-15 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • Aspirate the MitoSOX solution and wash the cells three times with warm PBS.

    • For flow cytometry, harvest the cells as described in Protocol 1, Step 4.

  • Data Acquisition:

    • Flow Cytometry: Analyze cells using an excitation wavelength of ~510 nm and measure emission at ~580 nm.

    • Fluorescence Microscopy: Observe cells using a fluorescence microscope with a rhodamine filter set.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the MitoSOX signal. An increase in MFI in 7KC-treated cells compared to controls signifies an increase in mitochondrial superoxide production.

Protocol 3: Detection of Cytochrome c Release by Immunofluorescence

Principle: In healthy cells, cytochrome c is localized within the mitochondrial intermembrane space.[10] Upon induction of apoptosis, it is released into the cytosol. This protocol uses immunofluorescence to visualize the subcellular localization of cytochrome c. Co-staining with a mitochondrial-specific marker (like MitoTracker) allows for clear differentiation between mitochondrial and cytosolic cytochrome c.

Reagents and Materials:

  • Cells cultured on glass coverslips in a 12-well plate

  • 7-Ketocholesterol (7KC) stock solution and vehicle control

  • MitoTracker™ Red CMXRos

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton™ X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-Cytochrome c antibody (mouse or rabbit)

  • Secondary Antibody: Alexa Fluor™ 488-conjugated anti-mouse/rabbit IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips and treat with 7KC or vehicle as described in Protocol 1.

  • Mitochondrial Staining: Thirty minutes before the end of the incubation, add MitoTracker™ Red (e.g., 100 nM) to the medium and incubate at 37°C.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with the anti-cytochrome c primary antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the Alexa Fluor™ 488-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.

    • Healthy Cells: The green signal (cytochrome c) will co-localize with the red signal (MitoTracker), resulting in a punctate, yellow/orange pattern.[10]

    • Apoptotic Cells: The green signal (cytochrome c) will be diffuse throughout the cytoplasm, while the red signal (MitoTracker) remains punctate within the mitochondria.[10]

References

Troubleshooting & Optimization

improving the stability of 7-Keto-27-hydroxycholesterol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Keto-27-hydroxycholesterol, focusing on improving its stability in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or Cloudiness in Aqueous Solution - Low aqueous solubility of this compound.- Use of an inappropriate solvent system.- pH of the solution affecting solubility.- Prepare a stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) before diluting with the aqueous buffer of choice. For maximum solubility in aqueous buffers, 7-keto Cholesterol should first be dissolved in ethanol and then diluted with the aqueous buffer of choice.[1]- A 1:2 solution of ethanol:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.3 mg/ml for 7-ketocholesterol (B24107), a related compound.[1] It is advised not to store the aqueous solution for more than one day.[1]- Consider the use of detergents like cholic acid and deoxycholic acid, which have been used to prepare aqueous cholesterol standard solutions.[2]
Inconsistent Experimental Results or Loss of Activity - Degradation of this compound in the aqueous solution.- Instability due to elevated temperature or inappropriate pH. The related compound, 7-ketocholesterol, is known to be labile to heat and alkaline conditions.[3][4][5]- Repeated freeze-thaw cycles of stock solutions.- Prepare fresh aqueous solutions for each experiment and avoid storing them for extended periods. It is not recommended to store aqueous solutions of 7-ketocholesterol for more than one day.[1]- Maintain solutions at a neutral or slightly acidic pH and at low temperatures (e.g., on ice) during experiments.- Aliquot stock solutions to minimize freeze-thaw cycles. Studies on other oxysterols showed that up to nine freeze-thaw cycles did not significantly affect analyte concentrations.[6]
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis - Degradation of this compound into other products.- Oxidation of the compound.- Interaction with other components in the solution.- Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify potential degradation products and establish their retention times.- Use antioxidants, such as butylated hydroxytoluene (BHT), in your solutions, although its effectiveness for improving stability during storage at -80°C or -130°C for some oxysterols was not significant.[6]- Ensure the purity of all solvents and reagents.
Difficulty in Quantifying this compound - Low concentration of the analyte.- Poor ionization efficiency in mass spectrometry.- Co-elution with interfering substances.- Utilize a sensitive analytical method such as LC-MS/MS. Derivatization with reagents like Girard's P (GP) can significantly improve the instrumental response of oxysterols.[7]- Optimize chromatographic conditions to achieve better separation from other components in the sample matrix.- Employ solid-phase extraction (SPE) for sample clean-up and concentration prior to analysis.[8]

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing an aqueous solution of this compound?

Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like ethanol, DMSO, or dimethyl formamide to create a stock solution. This stock solution can then be diluted with your desired aqueous buffer. For the related compound 7-ketocholesterol, a method involving initial dissolution in ethanol followed by dilution in PBS (pH 7.2) to a 1:2 ratio has been reported.[1] It is crucial to prepare these aqueous solutions fresh and use them promptly, as storage for more than one day is not recommended.[1]

2. What are the optimal storage conditions for this compound?

In solid form, this compound should be stored at -20°C for long-term stability.[9][] Stock solutions in organic solvents should also be stored at -20°C or lower and protected from light. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[1]

3. What are the likely degradation pathways for this compound in aqueous solutions?

4. How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used.[13] The method should be validated to demonstrate that it can separate the intact this compound from its potential degradation products. Regularly analyzing samples of your solution over the course of an experiment will allow you to quantify any degradation.

5. Are there any known stabilizers for this compound in aqueous solutions?

Specific stabilizers for this compound are not well-documented. However, for oxysterols in general, the use of antioxidants like butylated hydroxytoluene (BHT) can be considered to prevent oxidation, although its efficacy may vary depending on storage conditions.[6] Maintaining a controlled pH with a suitable buffer system and keeping the solution at a low temperature are practical steps to enhance stability.

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer. Researchers should adapt and optimize this protocol for their specific experimental conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade ethanol or DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered and degassed

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a minimal amount of ethanol or DMSO in a volumetric flask. Bring to volume with the same solvent.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment and to maintain solubility.

3. Stability Study Procedure:

  • Dispense aliquots of the working solution into several vials.

  • Analyze an initial aliquot (T=0) immediately using the developed HPLC or LC-MS/MS method to determine the initial concentration.

  • Store the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze its content to determine the concentration of this compound.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to visualize the degradation profile.

  • If significant degradation is observed, further studies can be conducted to identify the degradation products using techniques like mass spectrometry.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation Products (e.g., more polar metabolites) This compound->Degradation_Products Instability Factors (Heat, Light, Extreme pH) Precipitate Precipitate This compound->Precipitate Low Aqueous Solubility

Caption: Potential instability pathways for this compound.

experimental_workflow cluster_prep 1. Solution Preparation cluster_stability 2. Stability Study cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solution (in organic solvent) prep_work Prepare Aqueous Working Solution prep_stock->prep_work initial_analysis Initial Analysis (T=0) prep_work->initial_analysis incubation Incubate under Experimental Conditions initial_analysis->incubation time_points Analyze at Time Points incubation->time_points quantify Quantify Remaining Compound time_points->quantify degradation Identify Degradation Products quantify->degradation

Caption: Workflow for assessing the stability of this compound.

References

challenges in the chemical synthesis and purification of 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 7-Keto-27-hydroxycholesterol. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the preparation of this important oxysterol.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the chemical synthesis of this compound?

A1: The most direct chemical synthesis route starts with commercially available 27-hydroxycholesterol (B1664032). The strategy involves a three-step process: (1) Protection of the hydroxyl groups at positions C3 and C27, (2) Selective allylic oxidation at the C7 position to introduce the ketone, and (3) Deprotection of the hydroxyl groups to yield the final product.

Q2: Why are protecting groups necessary for this synthesis?

A2: Protecting groups are crucial to prevent unwanted side reactions during the C7 oxidation step. The oxidizing agents used to create the 7-keto group are not perfectly selective and can also oxidize the hydroxyl groups at C3 and C27. By "masking" these hydroxyls (e.g., as acetates or silyl (B83357) ethers), the reaction can be directed specifically to the allylic C7 position.

Q3: this compound seems unstable. How should I handle and store it?

A3: Like many oxysterols, this compound is sensitive to auto-oxidation, light, and heat. To ensure stability:

  • Storage: Store the solid compound at -20°C or -80°C under an inert atmosphere (argon or nitrogen).

  • Solutions: Prepare stock solutions in high-purity, deoxygenated solvents like ethanol (B145695) or DMSO. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -80°C.

  • Handling: Handle the compound and its solutions under subdued light. When adding to aqueous media for experiments, do so immediately before use to minimize precipitation and degradation.

Q4: What are the primary challenges in purifying this compound?

A4: The main purification challenges stem from the structural similarity of the product to the starting material and potential side products. Key issues include:

  • Co-elution: The starting material (27-hydroxycholesterol) and intermediates (e.g., 7α/β-hydroxy-27-hydroxycholesterol) have very similar polarities, making chromatographic separation difficult.

  • Degradation: The 7-keto group can be sensitive to harsh conditions. For example, strong basic conditions used for deprotection (saponification) can lead to the formation of degradation products.[1]

  • Isomer Separation: The oxidation step may produce small amounts of the epimeric 7-hydroxy intermediates, which can be challenging to separate from the final ketone product.

Synthesis Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 7-Keto Product (Incomplete Oxidation) 1. Insufficient oxidant. 2. Deactivated oxidant. 3. Reaction time too short.1. Increase the molar equivalents of the oxidizing agent (e.g., chromium trioxide). 2. Use a freshly opened or prepared batch of the oxidant. 3. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).
Multiple Spots on TLC After Oxidation 1. Formation of 7α- and 7β-hydroxy intermediates. 2. Over-oxidation or degradation of the sterol core. 3. Incomplete protection of hydroxyl groups.1. This is common. These intermediates are typically converted to the ketone with longer reaction times or more oxidant. 2. Reduce reaction temperature or use a milder oxidant. 3. Ensure the initial protection step goes to completion before proceeding to oxidation.
Product Degradation During Deprotection 1. Hydrolysis conditions are too harsh (e.g., strong base, high heat). The 7-keto group can be labile.1. Use milder deprotection conditions. For acetate (B1210297) groups, try potassium carbonate (K₂CO₃) in methanol (B129727)/water at room temperature instead of hot sodium hydroxide.[2]
Final Product is Insoluble in Aqueous Buffers 1. Oxysterols are highly lipophilic and have poor water solubility.1. Prepare concentrated stock solutions in DMSO or ethanol. 2. For cell-based assays, consider using a carrier molecule like 2-hydroxypropyl-β-cyclodextrin to improve solubility and delivery.[3]

Purification Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Cannot Separate Product from Starting Material via Chromatography 1. Insufficient resolution on the selected column. 2. Inappropriate mobile phase gradient.1. Use a high-resolution reverse-phase column (e.g., C8 or C18, <5 µm particle size). Phenyl-Hexyl columns can also offer different selectivity for sterols. 2. Optimize the HPLC gradient. Use a shallower gradient (e.g., increase the organic phase by 0.5-1% per minute) to improve separation of closely eluting compounds.[4]
Broad or Tailing Peaks in HPLC 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Reduce the amount of sample injected onto the column. 2. Ensure the mobile phase has a suitable modifier (e.g., 0.1% formic acid) to improve peak shape. 3. Flush the column or replace it if it has been extensively used.
Low Recovery After Purification 1. Product is adsorbing to glassware or columns. 2. Degradation on the column (e.g., if using silica (B1680970) gel). 3. Product is spread across too many fractions.1. Use silanized glassware to minimize adsorption. 2. Prioritize reverse-phase chromatography over normal-phase (silica) for oxysterols, as silica can be too acidic and cause degradation. 3. Perform an analytical run first to identify the exact retention time, then perform a preparative run collecting narrower fractions around the target peak.

Experimental Protocols

Disclaimer: The following is a representative protocol based on established chemical transformations for sterols.[2] Researchers should perform their own optimization.

Protocol 1: Synthesis of this compound

Step 1: Di-acetylation of 27-Hydroxycholesterol

  • Dissolve 27-hydroxycholesterol (1 equivalent) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (B1165640) (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate, wash the organic layer with dilute HCl and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3β,27-diacetoxycholest-5-ene.

Step 2: Allylic Oxidation at C7

  • Dissolve the di-acetate product from Step 1 in a suitable solvent like acetic acid or carbon tetrachloride.

  • Slowly add a solution of chromium trioxide or t-butyl chromate (B82759) (2-3 equivalents) to the solution.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with isopropanol.

  • Perform an aqueous workup, extracting the product into a solvent like diethyl ether.

  • Wash the organic layer, dry, and concentrate. The crude product is 3β,27-diacetoxycholest-5-en-7-one.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the crude 7-keto di-acetate in a mixture of methanol and tetrahydrofuran.

  • Add an aqueous solution of potassium carbonate (K₂CO₃).

  • Stir at room temperature for 4-6 hours until TLC indicates complete removal of the acetate groups.

  • Neutralize the reaction with dilute acid and remove the organic solvents under reduced pressure.

  • Extract the final product, this compound, with ethyl acetate. Dry and concentrate to yield the crude final product for purification.

Protocol 2: HPLC Purification
  • Column: C18 reverse-phase preparative or semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 4-5 mL/min (for semi-preparative).

  • Gradient:

    • 0-5 min: 70% B

    • 5-35 min: Linear gradient from 70% B to 95% B

    • 35-40 min: 95% B

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions based on UV detection (e.g., at 210 nm or 240 nm for the enone system).

    • Analyze fractions by LC-MS to confirm the presence of the desired product.

    • Pool pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

Specific yields for the multi-step synthesis of this compound are not widely reported. The data below are representative values based on analogous reactions in sterol chemistry.

Table 1: Representative Reaction Yields

Reaction StepTransformationExpected Yield RangeReference / Analogy
1. Protection27-hydroxycholesterol -> Di-acetate90-98%Standard acylation
2. OxidationDi-acetate -> 7-Keto Di-acetate50-70%Based on oxidation of cholesteryl acetate.[2]
3. Deprotection7-Keto Di-acetate -> Final Product85-95%Based on mild hydrolysis.

Table 2: Example HPLC-MS/MS Parameters for Analysis

ParameterSetting
Column C18 UPLC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile/Isopropanol (9:1) + 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Q1: 417.3 m/z ([M+H]⁺) -> Q3: 399.3 m/z ([M+H-H₂O]⁺) (Example transition, must be optimized)

Visualizations

G cluster_synthesis Synthesis Workflow A 27-Hydroxycholesterol (Starting Material) B Step 1: Protection (e.g., Acetic Anhydride, Pyridine) A->B C 3β,27-Diacetoxycholest-5-ene (Protected Intermediate) B->C D Step 2: C7 Oxidation (e.g., CrO₃, Acetic Acid) C->D E 3β,27-Diacetoxy-7-ketocholesterol (Keto Intermediate) D->E F Step 3: Deprotection (e.g., K₂CO₃, MeOH/H₂O) E->F G Crude this compound F->G H Final Purification (HPLC) G->H I Pure Product H->I

Caption: Chemical synthesis workflow for this compound.

G cluster_troubleshooting Purification Troubleshooting Logic Start Crude Product After Workup CheckPurity Analyze by LC-MS. Are peaks well-resolved? Start->CheckPurity Proceed Proceed to Preparative HPLC CheckPurity->Proceed GoodRes OptimizeGrad Is gradient shallow enough (<2% organic/min)? CheckPurity->OptimizeGrad BadRes GoodRes Yes BadRes No (Co-elution) MakeShallow Action: Make gradient shallower. OptimizeGrad->MakeShallow ShallowGrad TryColumn Action: Try a different stationary phase (e.g., Phenyl-Hexyl). OptimizeGrad->TryColumn IsShallow ShallowGrad No MakeShallow->CheckPurity IsShallow Yes TryColumn->CheckPurity

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-keto-27-hydroxycholesterol (7K-27OHC).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 7K-27OHC that may be related to matrix effects.

Symptom Potential Cause Recommended Action
Low Signal Intensity or Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), can compete with 7K-27OHC for ionization in the MS source, leading to a reduced signal.[1][2]1. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][4]2. Optimize Chromatography: Modify the LC gradient to improve the separation of 7K-27OHC from matrix components.[5]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 7K-27OHC will co-elute and experience similar matrix effects, allowing for more accurate quantification.[3]4. Consider Derivatization: Derivatizing 7K-27OHC can improve its ionization efficiency and shift its retention time away from interfering matrix components.[6]
High Background Noise or Interferences Matrix Effects: The presence of numerous endogenous compounds in the sample matrix can lead to a high chemical background, obscuring the analyte signal.[7]1. Improve Sample Preparation: Utilize selective extraction techniques such as SPE with specific sorbents to isolate 7K-27OHC and remove background noise.[1]2. Optimize MS/MS Parameters: Ensure that the precursor and product ion masses for 7K-27OHC are correctly selected and that the collision energy is optimized for a specific and intense transition to minimize the detection of background ions.[8]
Poor Reproducibility and Precision Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement, resulting in poor reproducibility.[4]1. Standardize Sample Collection and Handling: Ensure uniform procedures for sample collection, processing, and storage to minimize variability in the matrix.2. Employ a SIL-IS: The use of a SIL-IS is crucial to compensate for sample-to-sample variations in matrix effects.[3]3. Use Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to account for consistent matrix effects.
Peak Shape Distortion (Tailing, Fronting, or Splitting) Matrix Component Accumulation: Buildup of matrix components, such as phospholipids, on the analytical column can alter its chemistry, leading to distorted peak shapes for 7K-27OHC.[2]1. Implement a Column Wash Step: Incorporate a robust column wash with a strong organic solvent at the end of each analytical run to remove strongly retained matrix components.2. Use a Guard Column: A guard column can help protect the analytical column from contamination by matrix components.3. Enhance Sample Cleanup: More effective sample preparation will reduce the amount of matrix components introduced to the LC system.[1]
Retention Time Shifts Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect the interaction of 7K-27OHC with the stationary phase, causing shifts in retention time.[2]1. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and mitigate their impact on chromatography.[5]2. Improve Sample Cleanup: A cleaner sample extract is less likely to cause retention time shifts.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact the analysis of 7K-27OHC?

A1: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as 7K-27OHC, due to the presence of co-eluting compounds from the sample matrix.[2] For 7K-27OHC, which is often analyzed in complex biological matrices like plasma or tissue homogenates, the primary interfering compounds are phospholipids.[9] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[5]

Q2: What are the most common sources of matrix effects in the analysis of 7K-27OHC?

A2: The most significant sources of matrix effects in the analysis of 7K-27OHC from biological samples are:

  • Phospholipids: Abundant in plasma and serum, they often co-extract with oxysterols and can cause significant ion suppression.[1][9]

  • Other Lipids and Sterols: High concentrations of cholesterol and other lipids can interfere with the analysis.

  • Salts and Proteins: Remnants from sample preparation can also contribute to matrix effects.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my 7K-27OHC assay?

A3: You can evaluate matrix effects using the post-extraction spike method.[10] This involves comparing the peak area of 7K-27OHC in a standard solution to the peak area of 7K-27OHC spiked into a blank matrix extract at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the single most effective strategy to minimize matrix effects for 7K-27OHC?

A4: While a multi-faceted approach is often necessary, the use of a stable isotope-labeled internal standard (SIL-IS) for 7K-27OHC is arguably the most effective strategy to compensate for matrix effects.[3] The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by the matrix in the same way. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be significantly reduced.

Q5: Can derivatization help in minimizing matrix effects for 7K-27OHC analysis?

A5: Yes, derivatization can be a valuable tool. By chemically modifying 7K-27OHC, you can:

  • Improve Ionization Efficiency: Introducing a charged or easily ionizable group can significantly enhance the signal and reduce the relative impact of suppressing agents.[6]

  • Alter Chromatographic Behavior: Derivatization can change the polarity and retention time of 7K-27OHC, potentially moving it to a region of the chromatogram with fewer co-eluting matrix components.

Q6: Are there specific sample preparation kits or products recommended for reducing matrix effects for oxysterols?

A6: Several commercially available products are designed to remove phospholipids and other interfering components from biological samples. These include SPE cartridges and plates with various sorbents like zirconia-coated silica (B1680970) (e.g., HybridSPE) or other polymeric phases that have a high affinity for phospholipids.[1] The choice of product will depend on the specific sample matrix and the properties of 7K-27OHC.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This is a simple and fast method but may result in significant matrix effects.

  • To 100 µL of plasma or serum, add a deuterated internal standard for 7K-27OHC.

  • Add 300 µL of cold acetonitrile (B52724) (containing an antioxidant like butylated hydroxytoluene (BHT) at 50 µg/mL) to precipitate proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum

LLE provides a cleaner extract compared to PPT.

  • To 200 µL of plasma, add the internal standard.

  • Add 1 mL of a non-polar organic solvent such as hexane (B92381) or methyl tert-butyl ether.[11]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the extract in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum

SPE offers a more selective cleanup to remove phospholipids and other interferences.

  • Pre-treatment: Precipitate proteins from 200 µL of plasma using 600 µL of acetonitrile containing the internal standard. Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., zirconia-based) with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute 7K-27OHC with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of 7-ketocholesterol (B24107) (as a proxy for 7K-27OHC) from published methods.

Parameter Method 1 (PPT) [12]Method 2 (LLE) Method 3 (SPE) [11]
Linearity Range (ng/mL) 1 - 400N/A0.5 - 200
Correlation Coefficient (r²) ≥ 0.995N/A> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 1N/A0.5
Intra-assay Precision (CV%) 3.82 - 10.52N/A< 15%
Inter-assay Precision (CV%) 3.71 - 4.16N/A< 15%
Recovery (%) 90.8 - 113.2N/A85 - 115%
Matrix Effect (%) Not explicitly statedN/A85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Simple LLE Liquid-Liquid Extraction (Hexane/MTBE) Add_IS->LLE Cleaner SPE Solid-Phase Extraction (Phospholipid Removal) Add_IS->SPE Cleanest Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Quantification) MS_Detection->Data_Processing

Caption: General experimental workflow for the LC-MS/MS analysis of 7K-27OHC, highlighting different sample preparation options.

troubleshooting_matrix_effects Start Inaccurate/Imprecise 7K-27OHC Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present Improve_SP Improve Sample Prep (LLE or SPE) ME_Present->Improve_SP Yes No_ME Matrix Effect Acceptable ME_Present->No_ME No Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Use_SIL_IS Use SIL-IS Optimize_LC->Use_SIL_IS Revalidate Re-validate Assay Use_SIL_IS->Revalidate Other_Issues Investigate Other Issues (e.g., Instrument Performance) No_ME->Other_Issues

Caption: A decision tree for troubleshooting matrix effects in the LC-MS/MS analysis of 7K-27OHC.

References

common sources of interference in 7-Keto-27-hydroxycholesterol assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Keto-27-hydroxycholesterol (7-Keto-27-OHC) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of this important oxysterol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in measuring this compound?

The analysis of 7-Keto-27-OHC, like other oxysterols, presents several challenges due to its chemical nature and the complexity of biological matrices. Key difficulties include:

  • Presence of Isomers: The large number of structurally similar oxysterol isomers can complicate chromatographic separation and accurate quantification.

  • Wide Polarity Range: Oxysterols span a broad spectrum of polarity, making simultaneous extraction and analysis challenging.[1]

  • Low Endogenous Concentrations: 7-Keto-27-OHC is often present at low physiological levels, requiring highly sensitive analytical methods.

  • Sample Stability: The analyte can be susceptible to degradation or artificial formation during sample collection, storage, and preparation.[2][3]

Q2: Why is sample preparation a critical step, and what are the key considerations?

Sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte. Key considerations include:

  • Minimizing Artificial Oxidation: Cholesterol can be artificially oxidized to form 7-ketocholesterol (B24107) during sample handling. To prevent this, it is recommended to use antioxidants like butylated hydroxytoluene (BHT) during sample extraction.[1]

  • Protein Precipitation: For plasma or serum samples, efficient protein precipitation (e.g., with cold acetone) is necessary to prevent clogging of analytical columns and reduce matrix effects.[1]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and isolate oxysterols from more hydrophobic compounds like cholesterol.[1]

  • Saponification: While saponification can be used to release esterified oxysterols, it's important to be aware that harsh alkaline and thermal conditions can lead to the degradation of 7-ketocholesterol.[2][3] 7-ketocholesterol is less stable than cholesterol under these conditions.[2][3]

Q3: What are matrix effects and how can they be mitigated in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to inaccurate quantification. Biological samples like blood are extremely complex, containing thousands of small molecules that can cause these effects.[4]

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standards: The use of deuterated internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[1]

  • Effective Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering matrix components is crucial.

  • Thorough Sample Cleanup: As mentioned in Q2, robust sample preparation procedures like SPE can significantly reduce matrix components.

Q4: For immunoassay-based methods (e.g., ELISA), what is the primary source of interference?

The primary source of interference in immunoassays is cross-reactivity . This occurs when the antibody used in the assay binds to molecules that are structurally similar to 7-Keto-27-OHC, leading to an overestimation of its concentration.[5] Potential cross-reactants include other oxysterols and steroid hormones. It is essential to consult the manufacturer's data on the cross-reactivity profile of the specific antibody used.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize protocols for sample collection, processing, and storage. Minimize freeze-thaw cycles.
Analyte Instability Add antioxidants (e.g., BHT) to samples upon collection.[1] Store samples at -80°C. Protect from light.
Incomplete Derivatization (if applicable) Optimize derivatization reaction time, temperature, and reagent concentration. Ensure reagents are fresh.
Instrument Contamination/Carry-over Run blank injections between samples to check for carry-over.[1] Implement a robust wash protocol for the autosampler and column.
Issue 2: Lower Than Expected or No Analyte Signal
Potential Cause Troubleshooting Step
Degradation During Saponification 7-ketocholesterol is less stable than cholesterol under harsh alkaline and thermal conditions.[2][3] Consider alternative methods or milder saponification conditions if this step is necessary.
Poor Extraction Recovery Optimize the extraction solvent and procedure. Use a stable isotope-labeled internal standard to monitor recovery.
Sub-optimal Mass Spectrometry Parameters Tune the mass spectrometer for the specific m/z transitions of 7-Keto-27-OHC and its derivatives.
Low Analyte Concentration Increase the sample volume or use a more sensitive analytical method.
Issue 3: Higher Than Expected Analyte Signal
Potential Cause Troubleshooting Step
Artificial Formation from Cholesterol Oxidation Use antioxidants (e.g., BHT) during sample preparation.[1] Process samples on ice and avoid prolonged exposure to air and light.
Co-elution with an Interfering Peak (LC-MS) Improve chromatographic separation by modifying the mobile phase gradient, flow rate, or using a different column chemistry.
Cross-reactivity (Immunoassay) Verify the specificity of the antibody.[5] If significant cross-reactivity is suspected, confirm results with a more specific method like LC-MS/MS.
Contamination from Labware A known interference for 7-ketocholesterol is the common plastic slip-agent erucamide.[6] Use high-quality, solvent-rinsed glass or polypropylene (B1209903) labware.

Quantitative Data on Assay Performance

The following table summarizes typical performance characteristics of LC-MS/MS methods for oxysterol analysis, which would be comparable to a well-optimized 7-Keto-27-OHC assay.

Parameter 7-Ketocholesterol Notes
Linearity Range 1 - 400 ng/mLThe linear range can be adjusted based on expected sample concentrations.[7]
Lower Limit of Quantification (LLOQ) 1 ng/mLThis demonstrates high sensitivity suitable for biological samples.[7]
Intra-assay Precision (%CV) 3.82 - 10.52%Indicates good reproducibility within the same analytical run.[7]
Inter-assay Precision (%CV) 3.71 - 4.16%Shows good reproducibility between different analytical runs.[7]
Accuracy 85 - 110%The closeness of the measured value to the true value.[7]
Recovery 90.8 - 113.2%Efficiency of the extraction process.[7]

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a generalized example based on common practices for oxysterol analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 200 µL plasma sample, add 1 mL of ice-cold acetone (B3395972) containing 50 µg/mL BHT to precipitate proteins and prevent oxidation.[1]

    • Add an appropriate amount of a stable isotope-labeled internal standard for 7-Keto-27-OHC.

    • Vortex the mixture and incubate at -20°C overnight to allow for complete protein precipitation.[1]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Resuspend the dried extract in a small volume of a non-polar solvent like hexane (B92381).

    • Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with hexane to elute highly non-polar compounds like cholesterol.

    • Elute the oxysterol fraction, including 7-Keto-27-OHC, with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[1]

    • Dry the eluted fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in the mobile phase (e.g., 20 µL of methanol).[1]

    • Inject the sample into a UPLC system coupled to a tandem quadrupole mass spectrometer.[1]

    • Chromatography: Use a C18 or phenyl-hexyl column to separate the analytes. A typical mobile phase would consist of a gradient of water and methanol/acetonitrile containing a small amount of formic acid to aid in ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for 7-Keto-27-OHC and its internal standard.

Visualizations

Troubleshooting Workflow for High Signal Interference

high_signal_workflow Troubleshooting High Signal Interference start High Signal Detected check_blanks Analyze Blank Samples start->check_blanks carryover Carry-over Detected? check_blanks->carryover implement_wash Implement/Improve Instrument Wash Protocol carryover->implement_wash Yes no_carryover No Carry-over carryover->no_carryover No reinject Re-inject Samples implement_wash->reinject resolved Issue Resolved reinject->resolved review_prep Review Sample Prep Protocol no_carryover->review_prep oxidation Potential for Artificial Oxidation? review_prep->oxidation add_antioxidant Add Antioxidant (BHT) & Re-prepare Samples oxidation->add_antioxidant Yes no_oxidation No Obvious Oxidation Source oxidation->no_oxidation No add_antioxidant->resolved check_chromatography Review Chromatography no_oxidation->check_chromatography coelution Co-eluting Peak Observed? check_chromatography->coelution optimize_lc Optimize LC Method (Gradient, Column) coelution->optimize_lc Yes consult Consult Instrument Specialist coelution->consult No optimize_lc->resolved

Caption: Workflow for diagnosing and resolving unexpectedly high analyte signals.

Sample Preparation and Analysis Workflow

sample_prep_workflow General Workflow for 7-Keto-27-OHC Analysis sample Plasma/Serum Sample add_is_bht Add Internal Standard (IS) & Antioxidant (BHT) sample->add_is_bht protein_ppt Protein Precipitation (e.g., Cold Acetone) add_is_bht->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Dry Under Nitrogen supernatant->dry_down1 spe Solid-Phase Extraction (SPE) dry_down1->spe dry_down2 Dry Eluted Fraction spe->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical sample preparation workflow for LC-MS/MS analysis.

References

Technical Support Center: 7-Keto-27-hydroxycholesterol ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Keto-27-hydroxycholesterol ELISA assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ranges of 7-ketocholesterol (B24107) and 27-hydroxycholesterol (B1664032) in human plasma?

Normal levels of 7-ketocholesterol in human plasma are typically less than 0.03 µg/mL, while 27-hydroxycholesterol levels range from 90 to 230 ng/mL.[1] These values can be influenced by various physiological and pathological conditions. For instance, elevated levels of 7-ketocholesterol and 27-hydroxycholesterol have been observed in patients with cancer and inflammation.

Q2: What are the critical first steps before starting a this compound ELISA assay?

Before beginning the assay, it is crucial to allow all reagents to equilibrate to room temperature for at least 30 minutes.[2] Ensure that all pipettes are properly calibrated to ensure accurate reagent and sample delivery.[3] It is also recommended to prepare fresh buffer solutions and visually inspect all reagents for any signs of precipitation or contamination.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound ELISA assays.

Problem 1: High Background

A high background signal can obscure the specific signal from your samples and standards, leading to inaccurate results.[5]

Q: My blank wells and low concentration standards show an unusually high optical density (OD). What could be the cause?

A: High background can stem from several factors, including insufficient washing, improper blocking, or issues with the detection reagents.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells without scratching them.[5][6]
Ineffective Blocking Use a blocking buffer with a higher protein concentration or try a different blocking agent (e.g., increase BSA concentration). Ensure the blocking step is performed for the recommended duration and temperature.[7]
Contaminated Reagents Prepare fresh substrate and stop solutions. The substrate solution should be colorless before use.[4][7]
Excess Antibody Concentration Reduce the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal antibody concentration.[6]
Cross-Contamination Use fresh pipette tips for each standard and sample. Ensure plate sealers are used during incubation steps to prevent well-to-well contamination.[5]
Problem 2: Weak or No Signal

A weak or complete lack of signal can be frustrating and may indicate a fundamental issue with the assay setup or reagents.[3]

Q: I am not observing any signal, or the signal is very weak across my entire plate, including the positive controls and high concentration standards. What should I do?

A: This issue often points to a problem with one of the critical reagents, incorrect assay procedure, or improper sample preparation.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution
Reagent Omission or Incorrect Order Carefully review the protocol to ensure all reagents were added in the correct sequence.[5]
Expired or Improperly Stored Reagents Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.[2]
Inactive Enzyme Conjugate Verify the activity of the HRP conjugate. Sodium azide (B81097) is a known inhibitor of HRP and should not be present in any buffers.
Insufficient Incubation Time or Temperature Ensure all incubation steps are carried out for the specified duration and at the correct temperature.[5]
Improper Sample Preparation For plasma or serum samples, proper extraction of oxysterols is crucial. Incomplete extraction can lead to low analyte concentration.

Logical Workflow for No Signal Troubleshooting:

start No Signal Observed check_reagents Check Reagent Addition (Order & Presence) start->check_reagents check_storage Verify Reagent Storage & Expiration check_reagents->check_storage Reagents OK contact_support Contact Technical Support check_reagents->contact_support Error Found check_protocol Review Protocol (Incubation Times/Temps) check_storage->check_protocol Storage OK check_storage->contact_support Issue Found check_sample_prep Evaluate Sample Preparation check_protocol->check_sample_prep Protocol Followed check_protocol->contact_support Deviation Found positive_control Run Positive Control Sample check_sample_prep->positive_control Prep OK check_sample_prep->contact_support Issue Found positive_control->contact_support Control Fails cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Data Acquisition reagent_prep Reagent Equilibration & Mixing pipetting Consistent Pipetting (Pre-rinse tips) reagent_prep->pipetting pipette_cal Pipette Calibration pipette_cal->pipetting incubation Uniform Incubation (No stacking) pipetting->incubation washing Thorough & Consistent Washing incubation->washing plate_reading Prompt Plate Reading washing->plate_reading Cholesterol Cholesterol Autooxidation Autooxidation Cholesterol->Autooxidation Non-enzymatic CYP27A1 CYP27A1 Cholesterol->CYP27A1 Enzymatic Seven_Keto 7-Ketocholesterol Autooxidation->Seven_Keto TwentySeven_HC 27-Hydroxycholesterol CYP27A1->TwentySeven_HC LXR Liver X Receptor (LXR) Seven_Keto->LXR Binds TwentySeven_HC->LXR Binds Gene_Expression Target Gene Expression (e.g., ABCA1) LXR->Gene_Expression Activates

References

preventing artifact formation during 7-Keto-27-hydroxycholesterol sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing artifact formation during the sample preparation of 7-Keto-27-hydroxycholesterol. Accurate quantification of this and other oxysterols is critical for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifact formation during this compound sample preparation?

A1: The primary source of artifact formation is the auto-oxidation of cholesterol, which is highly susceptible to oxidation, particularly at the C7 position, leading to the formation of 7-ketocholesterol (B24107) and other oxysterols.[1] This process can be catalyzed by factors such as heat, light, and the presence of metal ions.[1] Furthermore, the hydrolysis of cholesteryl esters containing this compound during sample processing can artificially increase the measured levels of the free form.

Q2: How can I minimize the auto-oxidation of cholesterol during sample preparation?

A2: To minimize auto-oxidation, it is crucial to work quickly, at low temperatures, and with protection from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to all solvents used during extraction is a common and effective practice.[2] It is also recommended to use high-purity, freshly opened solvents to avoid contamination with peroxides and metal ions.[1] Prompt separation of cholesterol from the oxysterol fraction using solid-phase extraction (SPE) is another effective strategy.[2]

Q3: What are the best practices for storing samples containing this compound?

A3: To ensure the stability of this compound, it is recommended to store samples at -80°C.[1] It is also important to minimize exposure to light and oxygen by using amber vials and flushing with an inert gas like nitrogen or argon before sealing.[1][2]

Q4: Can the saponification step introduce artifacts?

A4: Yes, the saponification step, used to hydrolyze sterol esters, can be a significant source of artifacts. The use of high temperatures and strong alkaline conditions can lead to the degradation of 7-keto-oxysterols.[3][4] To mitigate this, a gentle, cold saponification method (e.g., using 1 M methanolic KOH at room temperature overnight) is recommended.[3][4]

Q5: Is derivatization necessary for the analysis of this compound, and can it cause artifacts?

A5: Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase the volatility and thermal stability of oxysterols.[5][6] However, this step can introduce artifacts. Incomplete derivatization can result in multiple peaks for a single compound, while some reagents or conditions might cause the reduction of the keto group, leading to the formation of a hydroxy- derivative.[1] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always necessary.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background levels of this compound in blank samples. Contamination of solvents, reagents, or glassware with cholesterol, which subsequently oxidizes.- Use high-purity, freshly opened solvents.- Thoroughly clean all glassware with an appropriate solvent wash.- Analyze a "process blank" (a sample with no biological material taken through the entire preparation procedure) to identify the source of contamination.
Low recovery of this compound. - Degradation during saponification due to harsh conditions (high temperature or high alkali concentration).- Incomplete extraction from the sample matrix.- Adsorption to glassware.- Employ a cold saponification method (e.g., 1 M KOH in methanol (B129727) at 24°C for 18 hours).[3][4]- Optimize the extraction solvent system and perform multiple extraction steps.- Use silanized glassware to prevent adsorption.
Appearance of unexpected peaks in the chromatogram. - Incomplete derivatization leading to multiple derivatives of the same compound.- Degradation of the analyte during analysis (e.g., in the GC injector).- Formation of artifacts from other sterols present in the sample.- Optimize derivatization conditions (reagent, temperature, and time).- Use a lower injector temperature for GC-MS analysis.- Employ a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.[2]
Poor reproducibility of results. - Inconsistent sample handling procedures leading to variable levels of artifact formation.- Instability of the analyte in prepared samples awaiting analysis.- Standardize every step of the sample preparation protocol.- Analyze samples as quickly as possible after preparation.- Use a deuterated internal standard for accurate quantification to correct for sample loss during preparation and analysis.[3]

Quantitative Data Summary

The stability of 7-keto-oxysterols is highly dependent on the conditions used during sample preparation, particularly saponification. The following table summarizes the retention of 7-ketocholesterol, a structurally similar and extensively studied oxysterol, under various saponification conditions. This data highlights the significant impact of temperature and alkaline concentration on the stability of this class of compounds.

Saponification ConditionAnalyteRetention (%)Reference
1 M methanolic KOH, 18 h at 24°C (Control)7-Ketocholesterol100[3][4]
1 M methanolic KOH, 18 h at 37°C7-Ketocholesterol47[3][4]
1 M methanolic KOH, 3 h at 45°C7-KetocholesterolLess stable than at 37°C[3][4]
3.6 M methanolic KOH, 3 h at 24°C7-KetocholesterolLess stable than control[3][4]

Note: This data is for 7-ketocholesterol and is presented as a proxy for this compound due to the lack of specific stability data for the latter. The trends observed are expected to be similar for other 7-keto-oxysterols.

Experimental Protocols

Protocol 1: Extraction and Cold Saponification of this compound from Plasma

This protocol is a generalized procedure for the extraction and hydrolysis of sterol esters from plasma samples, designed to minimize artifact formation.

  • Internal Standard Addition: To 200 µL of plasma, add a deuterated internal standard for this compound (if available) or a related oxysterol.

  • Lipid Extraction: Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution containing an antioxidant like 0.05% BHT. Vortex vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex, and centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Cold Saponification: Add 2 mL of 1 M methanolic potassium hydroxide (B78521) (KOH) containing 0.05% BHT. Flush the tube with nitrogen, cap tightly, and incubate in the dark at room temperature (24°C) for 18 hours with gentle shaking.[3][4]

  • Extraction of Unsaponifiable Lipids: After incubation, add 2 mL of water and 4 mL of n-hexane. Vortex for 2 minutes and centrifuge at 1,000 x g for 5 minutes.

  • Collection and Drying: Transfer the upper hexane (B92381) layer to a new tube. Repeat the extraction of the aqueous layer with another 4 mL of n-hexane. Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for the subsequent analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure to prepare the sample for GC-MS analysis.

  • Reagent Preparation: Prepare a derivatization reagent mixture, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization: To the dried sample extract from Protocol 1, add 50 µL of anhydrous pyridine (B92270) and 50 µL of the BSTFA + 1% TMCS reagent.[1]

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Signaling Pathways and Experimental Workflows

Artifact_Formation_Pathway cluster_prep Sample Preparation Steps Cholesterol Cholesterol (in sample) Extraction Extraction Cholesterol->Extraction Auto-oxidation (Heat, Light, O2) SevenKeto_Artifact Artifactual This compound Degradation Degradation Products Analyte Endogenous This compound Saponification Saponification Analyte->Saponification Degradation (High Temp, High Alkalinity) Derivatization Derivatization (for GC-MS) Analyte->Derivatization Incomplete Reaction/ Side Reactions Extraction->SevenKeto_Artifact Saponification->Degradation Derivatization->Degradation

Caption: Major pathways of artifactual this compound formation and degradation during sample preparation.

Experimental_Workflow start Start: Biological Sample add_is Add Internal Standard & Antioxidant (BHT) start->add_is extraction Lipid Extraction (e.g., Chloroform:Methanol) add_is->extraction dry_down1 Evaporate Solvent (under Nitrogen) extraction->dry_down1 saponification Cold Saponification (1M KOH, 24°C, 18h) dry_down1->saponification extract_nonsap Extract Unsaponifiables (n-Hexane) saponification->extract_nonsap dry_down2 Evaporate Solvent (under Nitrogen) extract_nonsap->dry_down2 reconstitute Reconstitute dry_down2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis derivatization Derivatization (Silylation) (for GC-MS) reconstitute->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: Recommended experimental workflow for the analysis of this compound, designed to minimize artifact formation.

References

Technical Support Center: Optimizing Derivatization of 7-Keto-27-hydroxycholesterol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 7-Keto-27-hydroxycholesterol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for preparing this compound and other oxysterols for GC-MS analysis.[1][2] This process converts the polar hydroxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This is essential because the original molecule has low volatility and may degrade at the high temperatures used in the GC injector and column. The primary goals of derivatization in this context are to:

  • Increase the volatility of the analyte to allow it to travel through the GC column.[2][3][4]

  • Improve the thermal stability of the molecule to prevent degradation during analysis.[2]

  • Enhance chromatographic resolution and peak shape.[5]

Q2: What are the most common derivatization reagents for oxysterols like this compound?

A2: The most common derivatization technique for oxysterols is silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[6][7][8] Commonly used silylating agents include:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A highly effective and volatile silylating agent.[3][4]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another widely used and powerful silylating agent.[4]

  • Catalysts: Reagents like trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) are often added to increase the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[6]

For sterols containing a keto group, like this compound, a two-step derivatization is often recommended to prevent the formation of unwanted byproducts.[6][8] This involves:

  • Methoximation: Protection of the keto group using a reagent like O-methylhydroxylamine hydrochloride in pyridine.[6] This step prevents the keto group from being converted into an enol-TMS ether during silylation.[6]

  • Silylation: Derivatization of the hydroxyl groups using MSTFA or BSTFA.[6]

Q3: What are enol-TMS ethers and why should I be concerned about them?

A3: Enol-TMS ethers are byproducts that can form when a keto group is present in the sterol structure during silylation.[6] The keto group can rearrange into its enol tautomer, which then reacts with the silylating agent. This can lead to the formation of multiple derivative peaks for a single analyte, complicating the chromatogram and affecting the accuracy of quantification.[6] To avoid this, it is highly recommended to first protect the keto group through methoximation before proceeding with silylation.[6][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no derivatized product peak 1. Incomplete reaction: The reaction time or temperature may be insufficient.2. Moisture in the sample or reagents: Silylating agents are highly sensitive to moisture.[3][7]3. Degraded derivatization reagent: Reagents can degrade over time, especially if not stored properly.4. Insufficient reagent: The amount of derivatization reagent may not be enough to derivatize the entire sample.1. Optimize reaction conditions: Increase the reaction time or temperature. Refer to the table of experimental conditions below for typical ranges.2. Ensure anhydrous conditions: Dry the sample completely under a stream of nitrogen before adding reagents.[6] Use anhydrous solvents and store reagents in a desiccator.[9]3. Use fresh reagents: Open a new vial of the derivatization agent.4. Increase reagent volume: Try increasing the volume of the derivatization agent.
Multiple peaks for the target analyte 1. Formation of enol-TMS ethers: The keto group is reacting with the silylating agent.[6]2. Incomplete derivatization: Both the derivatized and underivatized forms of the analyte are present.[8][9]3. Side reactions: The derivatization conditions may be too harsh, leading to the formation of byproducts.1. Implement a two-step derivatization: Use methoximation to protect the keto group before silylation.[6][8]2. Optimize reaction conditions: Increase the reaction time, temperature, or the amount of catalyst (e.g., TMCS, TSIM) to drive the reaction to completion.[6]3. Modify reaction conditions: Try milder conditions (e.g., lower temperature) to minimize side reactions.
Poor peak shape (tailing) 1. Interaction of underivatized analyte with the GC column: Incomplete derivatization can lead to active sites on the analyte interacting with the column.[7]2. Active sites in the GC system: The GC liner or column may have active sites that interact with the analyte.1. Ensure complete derivatization: Optimize the derivatization protocol as described above.2. Use a silanized GC liner: A deactivated liner will minimize interactions with the analyte.[9]3. Condition the GC column: Properly condition the column according to the manufacturer's instructions.
Poor reproducibility 1. Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes between samples.2. Presence of moisture: Inconsistent levels of moisture can lead to variable derivatization efficiency.3. Automated vs. manual derivatization: Manual derivatization can introduce more variability.[5]1. Standardize the protocol: Use a heating block or oven for consistent temperature control and a timer for reaction times.2. Maintain anhydrous conditions: Be meticulous about drying samples and using dry reagents and solvents.3. Consider an autosampler: If available, an autosampler with automated derivatization capabilities can improve reproducibility.[5]

Experimental Protocols and Data

Recommended Two-Step Derivatization Protocol

This protocol is a synthesis of best practices for the derivatization of sterols containing both keto and hydroxyl groups.[6]

1. Methoximation of the Keto Group:

  • Ensure the lipid extract is completely dry under a stream of nitrogen.[6]

  • Add 100 µL of 2% O-methylhydroxylamine hydrochloride in anhydrous pyridine.[6]

  • Cap the vial tightly and heat at 80°C for 30 minutes.[6]

  • Cool the sample to room temperature.

2. Silylation of the Hydroxyl Groups:

  • To the same vial, add 50 µL of a silylation mixture, such as MSTFA with 1-10% TMCS or TSIM as a catalyst.[6]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

Comparison of Derivatization Conditions

The following table summarizes various derivatization conditions reported in the literature for oxysterols.

Analyte(s) Derivatization Reagent(s) Temperature Time Reference
Keto sterols2% O-methylhydroxylamine HCl in pyridine, then MSTFA:TSIM (9:1)80°C, then Room Temp30 min, then 30 min[6]
Cholesterol-related compoundsMSTFA:DTE:TMIS60°C30 min[4]
General MetabolitesMethoxyamine HCl in pyridine, then MSTFA30°C, then 37°C90 min, then 30 min[10]
General Metabolites (Optimized Online)Methoxyamine in pyridine, then MSTFA30°C60 min, then 30 min[5]
Estrogenic CompoundsBSTFA + 1% TMCS75°C45 min
Cholesterol Oxidation ProductsSylon BTZ (BSTFA:TMCS:TSIM, 3:2:3)23°C ± 2°C30 min[9]

Note: DTE (dithioerythritol) and TMIS (trimethyliodosilane) are other catalysts/additives that can be used in silylation mixtures.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: Dried Lipid Extract methoximation Step 1: Methoximation Add 2% O-methylhydroxylamine HCl in Pyridine Heat at 80°C for 30 min start->methoximation cool1 Cool to Room Temperature methoximation->cool1 silylation Step 2: Silylation Add MSTFA + Catalyst (e.g., TSIM) Heat at 60°C for 30 min cool1->silylation cool2 Cool to Room Temperature silylation->cool2 gcms GC-MS Analysis cool2->gcms

Caption: Experimental workflow for the two-step derivatization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with GC-MS Peak multiple_peaks Multiple Peaks for Analyte? start->multiple_peaks Check Peak Number low_peak Low or No Peak? multiple_peaks->low_peak No use_methoximation Solution: Use two-step derivatization (methoximation first) multiple_peaks->use_methoximation Yes tailing_peak Peak Tailing? low_peak->tailing_peak No check_moisture Solution: Ensure anhydrous conditions and use fresh reagents low_peak->check_moisture Yes check_liner Solution: Use a silanized liner and check for complete derivatization tailing_peak->check_liner Yes optimize_silylation Solution: Increase reaction time/temp or catalyst concentration check_moisture->optimize_silylation If moisture is not the issue

References

addressing low recovery of 7-Keto-27-hydroxycholesterol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and analysis of 7-Keto-27-hydroxycholesterol, with a focus on resolving low recovery.

Troubleshooting Guides

Low recovery of this compound can arise from various factors during sample preparation and extraction. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Issue: Low Analyte Recovery After Extraction

Initial Assessment Workflow

To pinpoint the stage of analyte loss, it is recommended to analyze fractions from each step of your extraction procedure (e.g., sample flow-through, wash fractions, and final eluate). This will help determine if the analyte is not binding to the solid-phase extraction (SPE) sorbent, being prematurely eluted during washing, or failing to elute from the cartridge.

Troubleshooting Flowchart for Low Recovery

G cluster_start cluster_problem cluster_causes cluster_solutions1 cluster_solutions2 cluster_solutions3 start Low Recovery of this compound problem Where is the analyte being lost? start->problem cause1 Analyte in Flow-Through/ Initial Wash problem->cause1 Flow-Through cause2 Analyte in Wash Fraction problem->cause2 Wash cause3 Analyte Not Detected in Any Fraction problem->cause3 Not Detected solution1a Optimize Sample Loading Conditions: - Adjust sample pH - Dilute sample to reduce solvent strength cause1->solution1a solution1b Incorrect SPE Phase: - Ensure C18 or appropriate reversed-phase  sorbent is used cause1->solution1b solution1c Improper Cartridge Conditioning: - Ensure complete wetting with methanol (B129727)  followed by equilibration with water cause1->solution1c solution2a Wash Solvent is Too Strong: - Decrease percentage of organic solvent  in the wash solution cause2->solution2a solution2b Incorrect pH in Wash Solvent: - Maintain pH to ensure analyte retention cause2->solution2b solution3a Elution Solvent is Too Weak: - Increase percentage of organic solvent - Try a stronger solvent (e.g., methanol, acetonitrile) - Add modifier (e.g., 0.5-2% formic acid) cause3->solution3a solution3b Analyte Degradation: - Add antioxidant (BHT) to all solvents - Keep samples cold and protected from light cause3->solution3b solution3c Irreversible Binding: - Consider a less retentive sorbent - Perform a 'soak' step with the elution solvent cause3->solution3c

Caption: Troubleshooting flowchart for low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

A1: The most common reasons include:

  • Analyte Degradation: Oxysterols can be susceptible to auto-oxidation, especially when exposed to air, light, and heat.[1]

  • Suboptimal Extraction Conditions: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the conditioning, wash, and elution solvents in Solid-Phase Extraction (SPE) are critical for good recovery.[2][3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, cell lysates) can interfere with the extraction process.[4]

  • Improper Sample Handling and Storage: Instability of the analyte during storage can lead to lower measured concentrations. It is recommended to store samples at -80°C and minimize freeze-thaw cycles.[1]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, the following precautions are recommended:

  • Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to all solvents used during the extraction process.[5]

  • Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen). Use amber vials to protect samples from light.[6]

  • Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.[7]

  • Use High-Purity Solvents: Ensure that all solvents are of high purity and free of peroxides.[5]

Q3: Which extraction method, LLE or SPE, is generally better for this compound?

A3: Both LLE and SPE can be effective, but SPE often provides a cleaner extract, leading to reduced matrix effects in subsequent analysis.[8][9] A combined approach, starting with protein precipitation followed by SPE, has been shown to be effective for the analysis of a panel of oxysterols including this compound.[5] The choice depends on the sample matrix, required sample throughput, and the level of cleanup needed.

Q4: For SPE, what type of sorbent and solvents should I use?

A4: For reversed-phase SPE, a C18 sorbent is commonly used for oxysterol extraction.[10]

  • Conditioning: The cartridge should be conditioned with an organic solvent like methanol or acetonitrile (B52724) to activate the sorbent.[2]

  • Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix, typically water or a buffer.[11]

  • Washing: A weak organic solvent mixture (e.g., a low percentage of methanol in water) is used to remove interferences without eluting the analyte.[3]

  • Elution: A stronger organic solvent, such as methanol, acetonitrile, or a mixture of dichloromethane (B109758) and methanol, is used to elute the retained analyte.[5][12] The strength of the elution solvent may need to be optimized to ensure complete recovery.

Q5: How can I optimize my LLE protocol for better recovery?

A5: To optimize your LLE protocol:

  • Solvent Selection: Choose a solvent that has a high affinity for this compound. A common choice for oxysterols is a mixture of hexane (B92381) and isopropanol.[1]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample (e.g., 7:1) can improve recovery.[13]

  • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes improve the partitioning of the analyte into the organic phase.

  • Multiple Extractions: Performing two or three sequential extractions of the aqueous phase with fresh organic solvent can significantly increase the overall recovery.[6]

Quantitative Data

The following table summarizes representative recovery data for oxysterols using different extraction methods. Note that this data is for structurally similar compounds and should be used as a guideline. Optimal conditions for this compound may vary.

AnalyteMatrixExtraction MethodRecovery (%)Reference
General OxysterolsPlasmaLLE (Hexane:Isopropanol)70 - 80[1]
General OxysterolsPlasmaSPE (C18) after Hydrolysis85 - 110[10]
Multiple DrugsPlasmaSPE (Oasis PRiME HLB)>80[8]
Multiple DrugsPlasmaSLEAcceptable (lower for acidic analytes)[8]
Multiple DrugsPlasmaLLE10-20% lower than SPE and SLE[8]

Experimental Protocols

Protocol 1: Combined Protein Precipitation and Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for the combined analysis of oxysterols and bile acids and is suitable for researchers experiencing low recovery due to matrix interference.[5]

Materials:

  • Plasma sample

  • Butylated hydroxytoluene (BHT)

  • Ice-cold acetone (B3395972)

  • Internal standard (e.g., a deuterated analog of a similar oxysterol)

  • Isopropanol

  • n-Hexane

  • Dichloromethane

  • Methanol

  • Silica (B1680970) SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 200 µL plasma sample, add 50 µg of BHT dissolved in a small volume of ethanol (B145695) to prevent auto-oxidation.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to the sample.

  • Protein Precipitation: Add 1 mL of ice-cold acetone (a 1:5 v/v ratio of plasma to acetone). Vortex vigorously and sonicate for 10 minutes in an ice-cold water bath.

  • Incubation: Store the samples at -20°C overnight to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried residue in 50 µL of isopropanol.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge with n-hexane.

  • Sample Loading: Load the resuspended sample onto the conditioned SPE cartridge.

  • Washing (to remove cholesterol): Wash the cartridge with 2 mL of n-hexane, followed by 4 mL of n-hexane:isopropanol (99:1, v/v). Discard the flow-through.

  • Elution: Elute the oxysterols with 4 mL of dichloromethane:methanol (1:1, v/v).

  • Final Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cell Culture Samples

This protocol is a general procedure for the extraction of oxysterols from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607):Methanol (1:2, v/v)

  • Internal standard

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Wash the cultured cells twice with ice-cold PBS. Scrape the cells in a small volume of PBS and transfer to a glass tube.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to the cell suspension.

  • Lipid Extraction: Add 6 mL of chloroform:methanol (1:2, v/v) to the cell suspension. Vortex vigorously for 1 minute.

  • Phase Separation: Add 2 mL of chloroform and 2 mL of PBS to the mixture. Vortex again and then centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS analysis).

Signaling Pathway and Experimental Workflow

Liver X Receptor (LXR) Signaling Pathway

This compound, like other oxysterols, can act as a ligand for the Liver X Receptor (LXR). LXR is a nuclear receptor that plays a crucial role in cholesterol homeostasis. The following diagram illustrates the LXR signaling pathway.

LXR_Signaling_Pathway cluster_ligand cluster_receptor cluster_nucleus Nucleus cluster_response ligand This compound (and other oxysterols) lxr LXR/RXR Heterodimer ligand->lxr binds to lxre LXR Response Element (LXRE) on Target Gene Promoters lxr->lxre binds to transcription Gene Transcription lxre->transcription activates response1 Increased Cholesterol Efflux (ABCA1, ABCG1) transcription->response1 response2 Bile Acid Synthesis (CYP7A1) transcription->response2 response3 Lipogenesis (SREBP-1c, FAS) transcription->response3

Caption: LXR signaling pathway activation by oxysterols.

General Experimental Workflow for Oxysterol Analysis

The following diagram outlines a typical workflow for the extraction and analysis of this compound from biological samples.

Oxysterol_Workflow cluster_sample cluster_prep cluster_extraction cluster_analysis cluster_data sample Biological Sample (Plasma, Cells, Tissue) prep Sample Preparation: - Add antioxidant (BHT) - Spike with Internal Standard sample->prep extraction Extraction prep->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis lle->analysis spe->analysis data Data Processing and Quantification analysis->data

Caption: General workflow for oxysterol analysis.

References

dealing with cross-reactivity in 7-Keto-27-hydroxycholesterol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Keto-27-hydroxycholesterol immunoassays. The following sections address common issues, with a focus on mitigating cross-reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My sample values for this compound are unexpectedly high. Could this be due to cross-reactivity?

Answer: Yes, unexpectedly high results are a common indicator of potential cross-reactivity. Due to the structural similarities among sterols, antibodies raised against this compound may also bind to other related molecules present in your sample, leading to an overestimation of the target analyte's concentration.

Troubleshooting Steps:

  • Review the Assay's Specificity Data: Carefully examine the cross-reactivity data provided in your immunoassay kit's technical data sheet. Compare the list of potential cross-reactants with the known or expected composition of your samples.

  • Perform a Serial Dilution: Dilute your sample in a series (e.g., 1:2, 1:4, 1:8) using the assay's recommended diluent. If the assay is specific for this compound, the measured concentrations should decrease linearly with the dilution factor. A non-linear response suggests the presence of interfering substances.

  • Confirm with an Alternative Method: If possible, measure the same sample using a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity. This can help to confirm or refute the results from the immunoassay.

  • Spike and Recovery Experiment: Spike a sample with a known amount of this compound standard. The recovery of the spiked analyte should be within an acceptable range (typically 80-120%). Poor recovery can indicate matrix effects or cross-reactivity.

Issue 2: How can I identify the specific compound that is cross-reacting in my assay?

Answer: Identifying the specific cross-reactant requires a systematic approach. Based on the structure of this compound, other oxysterols are the most likely candidates for cross-reactivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Cross-Reactivity A Suspected Cross-Reactivity (e.g., high sample values) B Review Assay's Cross-Reactivity Data A->B C Identify Potential Cross-Reactants (structurally similar molecules) B->C D Perform Competitive ELISA with suspected compounds C->D E Analyze Results: Determine % Cross-Reactivity D->E F No Significant Cross-Reactivity Detected E->F Low % G Significant Cross-Reactivity Detected E->G High % I Consult with Technical Support F->I H Consider Sample Purification (e.g., SPE, HPLC) G->H

Caption: A logical workflow for identifying and addressing cross-reactivity in immunoassays.

Issue 3: My negative controls show a positive signal. What could be the cause?

Answer: A positive signal in your negative controls can be due to several factors, including cross-reactivity with components in your sample matrix or contamination of your reagents.

Troubleshooting Steps:

  • Check for Reagent Contamination: Use fresh reagents and pipette tips for each sample and standard to avoid cross-contamination.

  • Evaluate the Blocking Step: Inadequate blocking of the microplate wells can lead to non-specific binding of the antibodies. Ensure that the blocking buffer is fresh and that the incubation time is sufficient.

  • Assess the Washing Steps: Insufficient washing can leave behind unbound antibodies or other reagents, resulting in a high background signal. Ensure that the wells are washed thoroughly between each step.

  • Consider Matrix Effects: Components in your sample matrix (e.g., lipids, proteins) can interfere with the assay. Try diluting your sample in the assay buffer to minimize these effects.

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity of an immunoassay is determined by testing structurally related compounds and calculating the percentage of cross-reactivity relative to the target analyte. Below is an illustrative example of a cross-reactivity profile for a hypothetical this compound competitive ELISA.

Compound% Cross-Reactivity
This compound 100%
7-Ketocholesterol (B24107)15%
27-Hydroxycholesterol10%
7β-Hydroxycholesterol5%
7α-Hydroxycholesterol3%
25-Hydroxycholesterol<1%
Cholesterol<0.1%

Note: This table is an illustrative example. Always refer to the technical data sheet provided with your specific immunoassay kit for accurate cross-reactivity data.

Experimental Protocols

Protocol for a Competitive ELISA to Determine this compound Concentration

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_1 Competitive ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Wash Plate A->B C 3. Block Non-Specific Binding Sites B->C D 4. Wash Plate C->D E 5. Add Standards, Controls, & Samples D->E F 6. Add Enzyme-Conjugated This compound E->F G 7. Incubate (Competition) F->G H 8. Wash Plate G->H I 9. Add Substrate H->I J 10. Incubate (Color Development) I->J K 11. Add Stop Solution J->K L 12. Read Absorbance K->L

Caption: A standard workflow for a competitive ELISA.

Methodology:

  • Coating: Coat the wells of a microtiter plate with a capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add your standards, controls, and samples to the wells, followed immediately by the addition of a known amount of enzyme-conjugated this compound.

  • Incubation: Incubate for 1-2 hours at room temperature to allow for the competition between the analyte in the sample and the enzyme-conjugated analyte for binding to the capture antibody.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the concentration of this compound in the sample.

Protocol for Determining Antibody Cross-Reactivity

This protocol allows you to determine the percentage of cross-reactivity of your antibody with other structurally related compounds.

Methodology:

  • Prepare Standard Curves: Prepare a standard curve for this compound and separate standard curves for each potential cross-reacting compound using the same competitive ELISA protocol as described above.

  • Determine the 50% Inhibition Concentration (IC50): For each standard curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%

Signaling Pathway

This compound is an oxysterol that can be involved in various cellular processes. The diagram below illustrates a simplified signaling pathway where 7-ketocholesterol (a related oxysterol) induces apoptosis. Understanding these pathways can provide context for the biological effects of the analytes you are measuring.

G cluster_2 7-Ketocholesterol Induced Apoptosis Pathway A 7-Ketocholesterol B Increased ROS Production A->B C Mitochondrial Depolarization B->C D Release of Cytochrome c, AIF, and Endo-G C->D E Caspase Activation (Caspase-9, -3, -7) D->E F PARP Degradation E->F G DNA Fragmentation E->G

improving the resolution of 7-Keto-27-hydroxycholesterol from isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7-keto-27-hydroxycholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the resolution of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers?

The primary challenge lies in the structural similarity of the isomers. This compound and its isomers, such as other ketosteroids or positional isomers of the hydroxyl group, often have very similar physicochemical properties. This results in nearly identical partitioning behavior in standard reversed-phase chromatography, leading to co-elution and inaccurate quantification.

Q2: Which isomers are most likely to co-elute with this compound?

Common co-eluting species include other oxysterols and endogenous ketosteroids present in biological matrices. Specifically, isomers with slight variations in the position of the ketone or hydroxyl groups, as well as stereoisomers (enantiomers and diastereomers), can be difficult to resolve using achiral chromatographic methods.

Q3: How can I improve the resolution between this compound and a co-eluting isomer?

Improving resolution requires a systematic approach to method development. Key strategies include:

  • Switching to a Chiral Stationary Phase (CSP): This is often the most effective approach for separating stereoisomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad enantioselectivity.

  • Optimizing the Mobile Phase:

    • Solvent Selection: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[1]

    • Additives: For chiral separations, the addition of small amounts of acids, bases, or salts can significantly impact selectivity.

  • Adjusting Chromatographic Parameters:

    • Flow Rate: Lower flow rates can enhance resolution in chiral separations.[2]

    • Temperature: Temperature can have a profound effect on chiral recognition; therefore, it is a critical parameter to optimize.[2]

  • Derivatization: Converting the analytes into diastereomers using a chiral derivatizing agent can allow for separation on a standard achiral column.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Poor Peak Shape

Problem: My this compound peak is tailing.

  • Possible Causes:

    • Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, are a common cause of peak tailing.[2]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

    • Column Contamination: Accumulation of matrix components on the column can create active sites that lead to tailing.

    • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause tailing.

  • Solutions:

    • Use a highly deactivated column or a column with a different stationary phase chemistry.

    • Reduce the sample concentration or injection volume.

    • Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE).

    • Adjust the mobile phase pH away from the analyte's pKa.

    • Use a guard column to protect the analytical column from contaminants.

Problem: My peak is fronting.

  • Possible Cause:

    • Column Overload: This is the most common cause of peak fronting.

  • Solution:

    • Dilute the sample or inject a smaller volume.

Problem: My peaks are broad.

  • Possible Causes:

    • Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to band broadening.

    • Column Degradation: A void at the column inlet or deterioration of the stationary phase can cause broad peaks.

    • High Flow Rate: A flow rate that is too high can reduce separation efficiency.

  • Solutions:

    • Minimize the length and internal diameter of all tubing.

    • Replace the column if it is old or has been subjected to harsh conditions.

    • Optimize the flow rate; for chiral separations, lower flow rates are often beneficial. [2]

Low Sensitivity

Problem: I am having difficulty detecting low concentrations of this compound.

  • Possible Causes:

    • Suboptimal Ionization: In LC-MS, the efficiency of ionization in the mass spectrometer source is critical.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

    • Poor Sample Preparation: Inefficient extraction or sample loss during preparation can lead to low signal.

  • Solutions:

    • Optimize MS source parameters (e.g., gas flows, temperatures, voltages).

    • Improve chromatographic separation to resolve the analyte from interfering matrix components.

    • Utilize a more effective sample clean-up method.

    • Consider derivatization with a reagent that enhances ionization efficiency, such as Girard's Reagent P for ketosteroids. [4]

Experimental Protocols

Below are representative experimental protocols for the analysis of oxysterols. These should be used as a starting point and optimized for your specific application.

Protocol 1: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

Protocol 2: Achiral LC-MS/MS Method for Oxysterol Analysis

This method is suitable for the general analysis of oxysterols but may not resolve all isomers of this compound.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
Gradient Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Tandem quadrupole mass spectrometer with ESI source
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Protocol 3: Chiral HPLC Screening for Enantiomer Resolution

This protocol outlines a general approach to screen for a suitable chiral separation method.

  • Select Chiral Stationary Phases (CSPs): Choose a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives with different coatings).

  • Prepare Mobile Phases:

    • Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol with additives like 0.1% formic acid or diethylamine.

  • Screening Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength.

  • Procedure: Inject a racemic standard of this compound onto each column with each mobile phase. Monitor for any signs of peak splitting or broadening, which indicate partial separation.

  • Optimization: Once a promising CSP and mobile phase are identified, systematically optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

Data Presentation

The following tables summarize typical performance data for oxysterol analysis methods. Note that specific values will vary depending on the exact method and instrumentation used.

Table 1: Method Performance Characteristics for Oxysterol Analysis

ParameterTypical ValueReference
Linearity (R²) > 0.99[1]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Recovery (%) 85 - 115%[1]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[3]

Table 2: Example Chromatographic Conditions for Oxysterol Separation

AnalyteColumnMobile PhaseReference
Various OxysterolsPhenyl-Hexyl (2.1 x 100 mm, 2.7 µm)Water (0.3% Formic Acid) / Methanol Gradient[1]
7-ketocholesterolC18 (2.1 x 50 mm, 1.7 µm)Water (0.5% Formic Acid) / Methanol Gradient[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma/Tissue Sample Precipitation Protein Precipitation (e.g., Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Resolution cluster_solutions Troubleshooting Steps Start Poor Resolution of Isomers ChangeColumn Switch to Chiral Stationary Phase (CSP)? Start->ChangeColumn OptimizeMP Optimize Mobile Phase? ChangeColumn->OptimizeMP Yes ChangeColumn->OptimizeMP No OptimizeParams Adjust Flow Rate/Temperature? OptimizeMP->OptimizeParams Yes OptimizeMP->OptimizeParams No Derivatize Consider Derivatization? OptimizeParams->Derivatize Yes NoResolution Resolution Still Poor OptimizeParams->NoResolution No GoodResolution Resolution Achieved Derivatize->GoodResolution Yes Derivatize->NoResolution No

Caption: Troubleshooting flowchart for improving the resolution of this compound isomers.

References

Validation & Comparative

Validating 7-Keto-27-hydroxycholesterol as a Clinical Biomarker for Niemann-Pick Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-Keto-27-hydroxycholesterol (7-KC) with other biomarkers for Niemann-Pick disease (NPD), supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate informed decisions in clinical research and drug development.

Niemann-Pick disease is a group of rare, inherited lysosomal storage disorders that lead to the accumulation of lipids in various organs, resulting in progressive neurodegeneration and visceral symptoms.[1][2][3][4] The two main categories are Acid Sphingomyelinase Deficiency (ASMD), encompassing types A and B, and Niemann-Pick type C (NPC).[5] Timely and accurate diagnosis is crucial for patient management and the evaluation of therapeutic interventions. In recent years, oxysterols, which are oxidation products of cholesterol, have emerged as valuable blood-based biomarkers for NPD.[1][2]

This guide focuses on the validation of this compound (7-KC) as a clinical biomarker for Niemann-Pick disease, comparing its performance against other key analytes and outlining the experimental protocols for its quantification.

Comparative Analysis of Key Biomarkers for Niemann-Pick Disease

While the traditional diagnostic method for NPC involved filipin (B1216100) staining of cultured fibroblasts to detect unesterified cholesterol, this technique is invasive, time-consuming, and can produce inconclusive results.[1][2] The discovery of blood-based oxysterol biomarkers has significantly advanced the diagnostic process.[1][2]

7-KC and cholestane-3β,5α,6β-triol (C-triol) are two prominent oxysterols that are significantly elevated in the plasma of patients with NPC.[1][2][6][7] Their formation is a result of the non-enzymatic oxidation of cholesterol that accumulates in lysosomes due to mutations in the NPC1 or NPC2 genes.[2][8]

While both are effective biomarkers, studies suggest that C-triol has superior specificity for NPC.[1][2][9] However, 7-KC is a valuable screening tool, as markedly elevated levels are found in both NPC and ASMD, distinguishing these patients from healthy individuals and carriers.[6] For a definitive diagnosis, especially to differentiate between NPC and other lysosomal storage diseases with similar clinical presentations, a panel of biomarkers is often recommended.[7][10]

Table 1: Performance Characteristics of Key Niemann-Pick Disease Biomarkers

BiomarkerDisease AssociationMethod of DetectionSensitivitySpecificityKey AdvantagesKey Limitations
This compound (7-KC) NPC, ASMDLC-MS/MS, GC-MSHighModerateExcellent screening tool, minimally invasive (plasma sample)Elevated in other lysosomal storage diseases, requiring further differential diagnosis.[9][11]
Cholestane-3β,5α,6β-triol (C-triol) Primarily NPCLC-MS/MSHighHighConsidered more specific for NPC than 7-KC.[1][2][9]Can be elevated in other conditions like cerebrotendinous xanthomatosis and lysosomal acid lipase (B570770) deficiency.[11]
Filipin Staining NPCCellular Staining80-85% for "classical" NPCModerateHistorical gold standardInvasive (skin biopsy), time-consuming, high cost, and can yield false positives and inconclusive results for variant phenotypes.[1][2]
Lysosphingomyelin (Lyso-SM) ASMD, NPCLC-MS/MSHighHighGood for differentiating ASMD from NPC when used in a biomarker panel.Application for dried blood spots may not be satisfactory.[10]

Quantitative Performance of Analytical Methods for 7-KC

The accurate quantification of 7-KC is paramount for its clinical utility. Several analytical methods are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used due to its high sensitivity and specificity.

Table 2: Comparison of Analytical Methods for 7-KC Quantification

ParameterLC-MS/MSGC-MSHPLC-UVELISA
Linearity Range 1 - 400 ng/mL62.5 - 2000 ng/µL (for cholesterol)Dependent on applicationDependent on kit
Limit of Quantification (LOQ) 1 ng/mLNot explicitly stated for 7-KC62.5 ng/µL (for cholesterol)Dependent on kit
Intra-assay Precision (CV%) 3.82% - 10.52%≤20%< 5% (for cholesterol)Typically < 10%
Inter-assay Precision (CV%) 3.71% - 4.16%Not explicitly stated for 7-KCNot explicitly stated for 7-KCTypically < 15%
Sample Throughput HighLowModerateHigh
Key Considerations High sensitivity and specificity, can be performed without derivatization.[6]Requires derivatization to increase volatility, which can introduce variability.[12]Less sensitive than mass spectrometry-based methods, suitable for higher concentrations.[12]High-throughput, but specificity can be a concern depending on the antibody.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of 7-KC as a clinical biomarker. Below are outlines for the quantification of 7-KC using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 7-KC Quantification

This protocol is adapted from a non-derivatized method, which offers advantages in terms of simplicity and reduced sample preparation time.[6]

  • Sample Preparation:

    • Thaw plasma samples and vortex to mix.

    • Transfer 25 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of an internal standard solution (e.g., deuterated 7-KC in a suitable solvent).

    • Vigorously mix the solution and centrifuge at 13,300 x g for 5 minutes at room temperature.

    • Transfer the supernatant to a 96-well plate for analysis.[6]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a suitable C18 or phenyl hexyl column for chromatographic separation.[13] Use a gradient elution with a mobile phase consisting of solvents such as methanol, water, and a modifier like formic acid to achieve optimal separation.

    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for both 7-KC and the internal standard, ensuring high selectivity and sensitivity.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 7-KC Quantification

GC-MS is a robust technique for sterol analysis, though it requires a derivatization step.[12]

  • Lipid Extraction:

    • Homogenize the tissue or plasma sample in a methanol/chloroform mixture.

    • Perform a liquid-liquid extraction to isolate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.[12]

  • Derivatization (Silylation):

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate to convert 7-KC to its more volatile trimethylsilyl (B98337) ether derivative.

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column suitable for sterol analysis. Program the oven temperature with a gradient to ensure the separation of different sterols.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

    • Detection: Monitor characteristic ions for the derivatized 7-KC and any internal standards used.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_diagnosis Diagnosis & Confirmation Patient Patient with Suspected NPD Plasma Plasma Isolation Patient->Plasma Extraction Lipid Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS Quant Quantification of 7-KC LCMS->Quant GCMS->Quant Biomarker Biomarker Comparison (7-KC, C-triol, etc.) Quant->Biomarker Genetic Genetic Testing (NPC1/NPC2) Biomarker->Genetic Diagnosis Diagnosis Confirmation Genetic->Diagnosis

Caption: Experimental workflow for 7-KC biomarker validation.

signaling_pathway cluster_gene Genetic Basis cluster_cellular Cellular Pathology cluster_biomarker Biomarker Formation Gene NPC1 or NPC2 Gene Mutations Protein Defective NPC1/NPC2 Protein Gene->Protein leads to Transport Impaired Intracellular Cholesterol Trafficking Protein->Transport causes Accumulation Lysosomal Accumulation of Unesterified Cholesterol Transport->Accumulation results in Stress Oxidative Stress Accumulation->Stress induces Oxidation Non-enzymatic Oxidation of Cholesterol Stress->Oxidation Biomarkers Elevated Plasma Oxysterols (7-KC, C-triol) Oxidation->Biomarkers

Caption: Niemann-Pick disease signaling pathway.

Conclusion

This compound is a valuable and validated clinical biomarker for the screening of Niemann-Pick disease. Its measurement in plasma via robust and sensitive methods like LC-MS/MS provides a minimally invasive approach to identify at-risk individuals. While it is elevated in both NPC and ASMD, its use in conjunction with more specific biomarkers like C-triol and genetic testing allows for an accurate differential diagnosis. The continued refinement of analytical methods and the inclusion of 7-KC in biomarker panels will further enhance the early detection and monitoring of Niemann-Pick disease, ultimately aiding in the development and assessment of novel therapies.

References

The Divergent Roles of 7-Ketocholesterol and 27-Hydroxycholesterol in Cancer Cell Fate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the differential effects of two prominent oxysterols, 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-OHC), on cancer cells. While the initial focus of this guide was a comparison with 7-Keto-27-hydroxycholesterol (7K-27-OHC), a comprehensive literature review revealed a scarcity of research on this specific oxysterol's direct effects on cancer cells. Therefore, this guide will focus on the well-documented and contrasting activities of 7-KC and 27-OHC, providing a valuable resource for understanding their potential as therapeutic targets or modulators of cancer progression.

This guide synthesizes experimental data on the impact of 7-KC and 27-OHC on key cancer cell processes, including proliferation, apoptosis, and drug resistance. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative data from various studies, highlighting the distinct impacts of 7-KC and 27-OHC on cancer cells, primarily focusing on breast cancer cell lines.

Table 1: Effects on Cell Viability and Proliferation

OxysterolCell LineConcentrationEffectReference
7-Ketocholesterol (7-KC) MCF-7 (ERα+)≥ 10 μMDecreased cell growth[1][2]
T-47D (ERα+)≥ 15 μMDecreased cell growth[1][2]
MDA-MB-231 (ERα-)≥ 30 μMDecreased cell growth[1][2]
MCF-7/ADR (Doxorubicin-resistant)2.5 μMStimulated cell growth[1][2]
> 10 μMDecreased cell growth[1][2]
27-Hydroxycholesterol (27-OHC) MCF-7 (ERα+)BiphasicLow concentrations can stimulate, higher concentrations can be cytotoxic[1][2]
ER-negative breast cancer cells-Limited impact on or even inhibition of proliferation[3]
Prostate cancer cells (LNCaP, PC3)-Reduced proliferation[3]
Ovarian cancer cells-Anti-proliferative effects[3]

Table 2: Impact on Doxorubicin (B1662922) Sensitivity in MCF-7 Cells

OxysterolConditionEffect on Doxorubicin CytotoxicityMechanismReference
7-Ketocholesterol (7-KC) Fetal bovine serum-supplemented mediumDecreasedUpregulation of P-glycoprotein, reduced intracellular doxorubicin accumulation[1][2][4]
Charcoal-stripped fetal bovine serumDecreasedInduction of Trefoil factor 1, reduced doxorubicin accumulation[1][2][4]
27-Hydroxycholesterol (27-OHC) Fetal bovine serum-supplemented mediumNo significant effect-[1][2]
Charcoal-stripped fetal bovine serumDecreasedInduction of Trefoil factor 1, reduced doxorubicin accumulation[1][2][4]

Differential Signaling Pathways

7-KC and 27-OHC exert their effects through distinct signaling pathways, leading to different cellular outcomes.

7-Ketocholesterol (7-KC) Signaling

7-KC has been shown to induce drug resistance in ERα-positive breast cancer cells through the activation of the PI3K/Akt/mTOR pathway, leading to the upregulation of the drug efflux pump P-glycoprotein.[1][4] It can also promote apoptosis in various cancer cell lines through mechanisms involving the sonic hedgehog and LXRα pathways.[5][6]

7-KC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-KC 7-Ketocholesterol ERalpha ERα 7-KC->ERalpha LXRalpha LXRα 7-KC->LXRalpha SMO SMO 7-KC->SMO P-gp P-glycoprotein Doxorubicin_out Doxorubicin Efflux P-gp->Doxorubicin_out Increases PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression ↑ P-glycoprotein Gene Expression mTOR->Gene_Expression Upregulates ERalpha->PI3K Apoptosis_Genes ↑ Apoptotic Gene Expression LXRalpha->Apoptosis_Genes SMO->Apoptosis_Genes Gene_Expression->P-gp

Caption: Signaling pathways activated by 7-Ketocholesterol (7-KC) in cancer cells.

27-Hydroxycholesterol (27-OHC) Signaling

27-OHC primarily acts as a selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs).[7] In ERα-positive breast cancer, it promotes proliferation and tumor growth.[3] Its effects are often context-dependent, and in some cancer types, it can have anti-proliferative effects.[3]

27-OHC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27-OHC 27-Hydroxycholesterol ERalpha ERα 27-OHC->ERalpha LXR LXR 27-OHC->LXR Proliferation_Genes ↑ Proliferation Genes ERalpha->Proliferation_Genes Drug_Resistance_Genes ↑ Drug Resistance Genes (e.g., TFF1) ERalpha->Drug_Resistance_Genes Metastasis_Genes ↑ Metastasis Genes LXR->Metastasis_Genes

References

Assessing Antibody Cross-Reactivity Against 7-Keto-27-hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of oxysterols, oxidized derivatives of cholesterol, is critical for understanding their roles in various physiological and pathological processes, including atherosclerosis, neurodegenerative diseases, and cancer. 7-Keto-27-hydroxycholesterol (7K-27OHC) is a dually modified oxysterol of significant interest. However, a notable challenge in the field is the current lack of commercially available antibodies specifically developed to detect 7K-27OHC. This guide provides a framework for researchers to assess the potential cross-reactivity of existing commercial antibodies against structurally similar oxysterols, namely 7-ketocholesterol (B24107) (7-KC) and 27-hydroxycholesterol (B1664032) (27-OHC), with the target molecule 7K-27OHC.

This guide outlines detailed experimental protocols for competitive ELISA, Dot Blot, and Surface Plasmon Resonance (SPR) to enable a thorough evaluation of antibody specificity. By following these protocols, researchers can identify potential candidate antibodies for the indirect detection of 7K-27OHC and characterize their binding profiles against a panel of relevant oxysterols.

Comparison of Commercially Available Antibodies

While no antibodies are marketed specifically for 7K-27OHC, several well-characterized monoclonal antibodies against 7-KC and ELISA kits for 27-OHC are available. Below are representative products that could be evaluated for cross-reactivity.

Table 1: Candidate Anti-7-ketocholesterol (7-KC) Antibodies for Cross-Reactivity Assessment

AttributeAntibody 1Antibody 2
Product Name 7-Ketocholesterol Monoclonal Antibody (7E1)7-Ketocholesterol Monoclonal Antibody (3F7)
Supplier Thermo Fisher Scientific, Novus Biologicals, StressMarq Biosciences, Sigma-AldrichThermo Fisher Scientific (Invitrogen)
Catalog Number e.g., MA5-27571 (Thermo), NBP2-59356 (Novus), SMC-512 (StressMarq)e.g., MA5-27561
Clonality MonoclonalMonoclonal
Clone 7E1[1][2][3][4]3F7[5]
Host/Isotype Mouse / IgG2bMouse / IgG3
Immunogen Synthetic 7-Ketocholesterol conjugated to Keyhole Limpet Hemocyanin (KLH)[1][2][3]Synthetic 7-Ketocholesterol conjugated to Keyhole Limpet Hemocyanin (KLH)[5]
Validated Applications ELISA, WB, ICC/IF[1][4]ELISA, WB, ICC/IF[5]
Specificity Statement Specific for 7-ketocholesterol modified proteins.[1][2][3][4]Specific for 7-ketocholesterol modified proteins.[5]

Table 2: Candidate Anti-27-hydroxycholesterol (27-OHC) ELISA Kits for Cross-Reactivity Assessment

AttributeELISA Kit 1ELISA Kit 2
Product Name 27-OHC (27-Hydroxycholesterol) ELISA KitHuman 27-hydroxycholesterol ELISA Kit
Supplier FineTestAbbkine, MyBioSource
Catalog Number e.g., EU2632e.g., KTE62445 (Abbkine), MBS9716363 (MyBioSource)
Detection Method Competitive ELISA[6][7]Sandwich ELISA[8][9]
Sample Type Serum, Plasma, Cell Culture Supernatant, Tissue Lysates[6]Cell culture supernatants, Plasma, Serum, Other biological fluids[8]
Specificity Statement Specifically binds with 27-OHC, no obvious cross reaction with other analogues.[6]High sensitivity and excellent specificity for detection of Human 27HC. No significant cross-reactivity or interference between Human 27HC and analogues was observed.[8][9]

Proposed Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing the cross-reactivity of candidate antibodies.

G A Select Candidate Antibodies (Anti-7-KC and Anti-27-OHC) B Dot Blot Analysis (Qualitative Assessment) A->B C Competitive ELISA (Quantitative IC50 Determination) B->C Proceed with promising candidates D Surface Plasmon Resonance (SPR) (Kinetic Analysis) C->D E Summarize in Comparison Tables D->E F Select Best Candidate for 7K-27OHC Detection E->F

Caption: Workflow for assessing antibody cross-reactivity.

Visualization of Key Oxysterol Structures

Understanding the structural similarities and differences between the target and related oxysterols is crucial for interpreting cross-reactivity data.

G cluster_chol Cholesterol cluster_7kc 7-ketocholesterol (7-KC) cluster_27ohc 27-hydroxycholesterol (27-OHC) cluster_7k27ohc This compound (7K-27OHC) chol chol kc7 kc7 ohc27 ohc27 k27ohc k27ohc

Caption: Structures of cholesterol and key oxysterols.

Experimental Protocols

Dot Blot for Qualitative Cross-Reactivity Screening

This method provides a rapid qualitative assessment of antibody binding to various oxysterols.

Methodology:

  • Antigen Preparation: Prepare solutions of Cholesterol, 7-KC, 27-OHC, and 7K-27OHC at a concentration of 1 mg/mL in methanol (B129727) or another suitable solvent.

  • Membrane Spotting: Spot 1-2 µL of each oxysterol solution onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Anti-7-KC clone 7E1) diluted in the blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The intensity of the spots will give a qualitative indication of antibody binding.

Competitive ELISA for Quantitative Cross-Reactivity

This assay format is ideal for determining the half-maximal inhibitory concentration (IC50) for each oxysterol, which allows for a quantitative comparison of antibody affinity.

Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with a conjugate of the primary target oxysterol (e.g., 7-KC-BSA for the anti-7-KC antibody) at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate or tubes, prepare serial dilutions of the competitor oxysterols (7-KC, 27-OHC, 7K-27OHC, and Cholesterol). Add a fixed, optimized concentration of the primary antibody to each dilution. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free oxysterol.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-oxysterol mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1N H₂SO₄) to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor oxysterol in the solution.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each oxysterol. The percentage cross-reactivity can be calculated as: (% Cross-reactivity) = (IC50 of primary oxysterol / IC50 of competing oxysterol) x 100.

Table 3: Template for Competitive ELISA Cross-Reactivity Data

AntibodyCompetitor OxysterolIC50 (nM)% Cross-Reactivity
Anti-7-KC (e.g., 7E1) 7-ketocholesterol (7-KC)Experimental Value100%
This compound (7K-27OHC)Experimental ValueCalculated Value
27-hydroxycholesterol (27-OHC)Experimental ValueCalculated Value
CholesterolExperimental ValueCalculated Value
Anti-27-OHC 27-hydroxycholesterol (27-OHC)Experimental Value100%
This compound (7K-27OHC)Experimental ValueCalculated Value
7-ketocholesterol (7-KC)Experimental ValueCalculated Value
CholesterolExperimental ValueCalculated Value
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering the most detailed insight into antibody-antigen interactions.

Methodology:

  • Chip Preparation: Covalently immobilize the primary antibody (e.g., Anti-7-KC or Anti-27-OHC) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a series of concentrations for each oxysterol (7-KC, 27-OHC, 7K-27OHC, and Cholesterol) in a suitable running buffer. Inject the analyte solutions sequentially over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Table 4: Template for SPR Kinetic Data

AntibodyAnalyte Oxysterolka (1/Ms)kd (1/s)KD (M)
Anti-7-KC (e.g., 7E1) 7-ketocholesterol (7-KC)Experimental ValueExperimental ValueCalculated Value
This compound (7K-27OHC)Experimental ValueExperimental ValueCalculated Value
27-hydroxycholesterol (27-OHC)Experimental ValueExperimental ValueCalculated Value
CholesterolExperimental ValueExperimental ValueCalculated Value
Anti-27-OHC 27-hydroxycholesterol (27-OHC)Experimental ValueExperimental ValueCalculated Value
This compound (7K-27OHC)Experimental ValueExperimental ValueCalculated Value
7-ketocholesterol (7-KC)Experimental ValueExperimental ValueCalculated Value
CholesterolExperimental ValueExperimental ValueCalculated Value

By systematically applying these experimental approaches, researchers can rigorously assess the cross-reactivity of existing antibodies and potentially identify a valuable tool for the detection and quantification of this compound, thereby advancing research into the biological roles of this important oxysterol.

References

A Comparative Guide to the Validation of Screening Assays for 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a conceptual high-throughput screening (HTS) assay and established analytical methods for the detection and quantification of 7-Keto-27-hydroxycholesterol (7K-27-OHC). 7K-27-OHC is a bioactive oxysterol that has been identified as an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The validation of assays to accurately measure or identify modulators of 7K-27-OHC is crucial for research in developmental biology, oncology, and neurodegenerative diseases.

This document outlines the experimental protocols and performance characteristics of a cell-based HTS reporter assay alongside the gold-standard analytical techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The selection of an appropriate assay depends on the specific research question, balancing the need for high throughput with the requirements for sensitivity and absolute quantification. The following tables summarize the key performance parameters of a conceptual HTS assay and the established analytical methods for 7K-27-OHC.

Parameter Cell-Based HTS Reporter Assay (Conceptual) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Indirectly measures 7K-27-OHC activity via activation of the Hedgehog signaling pathway and subsequent reporter gene expression.Direct quantification based on the mass-to-charge ratio of the molecule and its fragments.Direct quantification based on the mass-to-charge ratio of the derivatized molecule and its fragments after gas-phase separation.
Throughput High (10,000s of samples/day)Medium to HighMedium
Primary Output Relative light units (RLU) or fluorescence intensity, indicative of pathway activation.Absolute concentration (e.g., ng/mL).[1]Absolute concentration (e.g., ng/mL).
Sensitivity (LOQ) Dependent on cell line and reporter construct; typically in the nanomolar to micromolar range for SMO agonists.High (can reach low ng/mL to pg/mL levels).[1]High (can reach pg/mL levels).[2]
Specificity Prone to off-target effects and interference from other pathway modulators.Very high, based on specific molecular mass and fragmentation patterns.Very high, based on specific retention time and mass fragmentation patterns.
Linearity Range Narrower dynamic range, typically 2-3 orders of magnitude.Wide, typically 3-4 orders of magnitude (e.g., 1-400 ng/mL for 7-ketocholesterol).[1]Wide, can span several orders of magnitude.
Precision (CV%) Generally higher variability (can be <20%).Excellent (Intra-assay: 3.82-10.52%, Inter-assay: 3.71-4.16% for 7-ketocholesterol).[1]Good to Excellent (Intra- and inter-assay CVs often <15%).[2]
Accuracy Semi-quantitative.High (e.g., 85-110% for 7-ketocholesterol).[1]High (e.g., recovery of 88-117%).[2]
Sample Matrix Cell culture media.Plasma, serum, tissues, cells.[3][4]Plasma, serum, tissues, cells.[2]
Key Validation Metric Z'-factor (>0.5 for excellent assay), Signal-to-Background Ratio.[5][6]Lower Limit of Quantification (LLOQ), Linearity, Precision, Accuracy.[1]Lower Limit of Quantification (LLOQ), Linearity, Precision, Accuracy.[2]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any assay. Below are the protocols for the conceptual HTS assay and the established analytical methods.

Cell-Based HTS Reporter Assay for 7K-27-OHC Activity

This assay is designed to identify modulators of 7K-27-OHC's agonistic activity on the SMO receptor.

Principle: In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Agonists like 7K-27-OHC bind to SMO, relieving this inhibition and initiating a signaling cascade that leads to the activation of Gli transcription factors. These transcription factors then drive the expression of target genes. This assay utilizes a cell line stably expressing a reporter gene (e.g., firefly luciferase) under the control of a Gli-responsive promoter. The luminescence produced is proportional to the level of Hedgehog pathway activation.[7][8][9]

Methodology:

  • Cell Line: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization are commonly used.[10]

  • Cell Seeding: Plate cells in 384-well, white, clear-bottom assay plates at a density optimized for cell health and signal response. Allow cells to adhere and reach confluence.

  • Compound Treatment: Add 7K-27-OHC (as a positive control) and test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

  • Lysis and Reagent Addition: Lyse the cells and add luciferase substrates according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase Assay System).

  • Signal Detection: Measure both firefly and Renilla luciferase activity using a plate-based luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and viability. Calculate the Z'-factor to assess assay quality and determine hit compounds based on a predefined activity threshold.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of 7K-27-OHC in biological matrices.[3]

Methodology:

  • Sample Preparation (Plasma):

    • To a small volume of plasma (e.g., 25 µL), add an internal standard solution (e.g., a deuterated analog of the analyte).[1]

    • Perform protein precipitation by adding a solvent like acetone (B3395972) or methanol (B129727).[1][4]

    • Vortex and centrifuge to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.[1][3]

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for separation.[3]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed to separate the analyte from other matrix components.[1][3]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 7K-27-OHC is selected and fragmented, and a specific product ion is detected. This provides high specificity.

  • Quantification: The concentration of 7K-27-OHC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust and sensitive method for the quantification of oxysterols, which requires derivatization to increase the volatility of the analytes.[2]

Methodology:

  • Sample Preparation:

    • Hydrolysis: Saponify the sample with ethanolic potassium hydroxide (B78521) to release esterified sterols.[2]

    • Extraction: Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the sterols.[2]

    • Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to make them volatile for GC analysis.[2]

  • Gas Chromatography (GC):

    • Column: A low- to mid-polarity capillary column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane) is used for separation.[11][12]

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the different derivatized sterols based on their boiling points.[13]

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) or positive chemical ionization (PCI) can be used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions characteristic of the derivatized 7K-27-OHC.

  • Quantification: Similar to LC-MS/MS, quantification is achieved by comparing the peak area of the analyte to an internal standard against a calibration curve.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7K_27_OHC This compound SMO Smoothened (SMO) 7K_27_OHC->SMO Binds and Activates PTCH1 PTCH1 PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU Gli Gli (inactive) SUFU->Gli Sequesters Gli Gli_active Gli (active) Gli->Gli_active Activation Gli_active_nuc Gli (active) Gli_active->Gli_active_nuc Translocation DNA Gli Response Element Gli_active_nuc->DNA Binds Reporter Luciferase Gene DNA->Reporter Drives Expression Transcription Transcription HTS_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed cells in 384-well plate incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere add_compounds Add 7K-27-OHC and test compounds incubate_adhere->add_compounds incubate_treatment Incubate for 24-48 hours add_compounds->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_plate Read luminescence add_substrate->read_plate normalize_data Normalize data (Firefly/Renilla) read_plate->normalize_data calculate_z Calculate Z'-factor normalize_data->calculate_z identify_hits Identify hits calculate_z->identify_hits LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_quant Quantification add_is Add internal standard to plasma precipitate Protein precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant inject Inject sample supernatant->inject separate Separation on C18 column inject->separate ionize Ionization (ESI/APCI) separate->ionize detect MRM detection ionize->detect integrate Integrate peak areas detect->integrate calculate Calculate concentration vs. calibration curve integrate->calculate

References

comparing the neurotoxic potential of different oxysterols including 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced neurotoxic potential of different oxysterols is critical for advancing research in neurodegenerative diseases. This guide provides a comparative analysis of key oxysterols, including the highly cytotoxic 7-ketocholesterol (B24107) (7KC) and the enzymatically produced 27-hydroxycholesterol (B1664032) (27OHC), with a special note on the emerging metabolite, 7-keto-27-hydroxycholesterol.

Oxysterols, the oxidized derivatives of cholesterol, are increasingly implicated in the pathogenesis of a range of neurodegenerative disorders. Their ability to induce oxidative stress, inflammation, and various forms of cell death in neuronal and glial cells makes them a focal point of investigation. This guide synthesizes experimental data to compare the neurotoxic potential of several prominent oxysterols.

Comparative Neurotoxicity of Oxysterols

The neurotoxic effects of oxysterols vary significantly depending on their structure, concentration, and the specific neuronal cell type. The following table summarizes quantitative data on the cytotoxicity of several key oxysterols.

OxysterolCell LineAssayEndpointResultCitation(s)
7-Ketocholesterol (7KC) SH-SY5Y (human neuroblastoma)MTTLD5037 µM[1]
N2a (murine neuroblastoma)FDAIC5050 µM (48h treatment)[2]
R28 (rat retinal precursor)Cell Viability~48% viability at 20 µg/mL[3]
27-Hydroxycholesterol (27OHC) ---Implicated in neurotoxicity and BBB disruption[4]
25-Hydroxycholesterol (25OHC) ---Toxic to neuroretinal cells[3]
24S-Hydroxycholesterol (24S-OHC) SH-SY5Y (differentiated)-Apoptosis inductionInduces apoptosis
SH-SY5Y (undifferentiated)-Necroptosis inductionInduces necroptosis[5]
3β-hydroxy-5-oxo-5,6-secocholestan-6-al (ChSeco) GT1-7 (murine hypothalamic neurons)-IC5021 ± 2.4 µM[6]
5β,6β-epoxy-cholesterol (ChEpo) GT1-7 (murine hypothalamic neurons)-IC5043 ± 3.7 µM[6]

A Note on this compound:

While extensive comparative data is limited, this compound (also referred to as 27-hydroxy-7-ketocholesterol) is a known metabolite. It is formed from the metabolism of 7-ketocholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[7][8] This metabolic conversion is considered a detoxification pathway, suggesting that this compound may be less toxic than its precursor, 7KC. However, direct comparative neurotoxicity studies are needed to confirm this hypothesis.

Key Experimental Protocols

Reproducible and standardized experimental protocols are fundamental to comparing the neurotoxic potential of different compounds. Below are detailed methodologies for commonly used cytotoxicity assays.

Protocol 1: Assessment of Oxysterol-Induced Cytotoxicity using the MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Oxysterol stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Oxysterol Treatment: Prepare serial dilutions of the oxysterols in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted oxysterol solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest oxysterol concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Oxysterol-Induced Cell Lysis using the LDH Assay

This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Oxysterol stock solutions

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test samples and vehicle control, include wells for a "maximum LDH release" control by treating cells with the lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • Assay Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the culture medium background control from all other values. Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release in treated samples to the maximum LDH release control.

Signaling Pathways in Oxysterol-Induced Neurotoxicity

Oxysterols trigger a complex network of signaling pathways that culminate in neuronal cell death. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

Oxysterol_Neurotoxicity_Workflow cluster_stimulus Stimulus cluster_cellular_assays Cellular Assays cluster_endpoints Endpoints Oxysterols Oxysterols Treatment Oxysterol Treatment Oxysterols->Treatment CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) CellCulture->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Viability Cell Viability (%) MTT_Assay->Viability Cytotoxicity Cytotoxicity (%) LDH_Assay->Cytotoxicity

A general workflow for assessing the cytotoxicity of oxysterols.

Apoptosis_Signaling_Pathway cluster_7KC 7-Ketocholesterol (7KC) cluster_pathways Apoptotic Pathways cluster_outcome Cellular Outcome 7KC 7KC Caspase8 Caspase-8 Activation (Extrinsic Pathway) 7KC->Caspase8 Caspase12 Caspase-12 Activation (ER Stress) 7KC->Caspase12 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase12->Caspase3 Caspase9 Caspase-9 Activation (Intrinsic Pathway) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathways induced by 7-ketocholesterol.

7-ketocholesterol is a potent inducer of apoptosis, activating multiple caspase cascades.[3][9][10] Studies have shown that 7KC can activate the extrinsic pathway through caspase-8, the endoplasmic reticulum (ER) stress pathway via caspase-12, and the intrinsic mitochondrial pathway leading to caspase-9 activation.[3][10] These initiator caspases converge on the executioner caspase-3, leading to the characteristic features of apoptotic cell death.[3][9]

Oxysterol_Signaling_Comparison cluster_oxysterols Oxysterols cluster_effects Cellular Effects 7KC 7-Ketocholesterol ROS ↑ Reactive Oxygen Species (ROS) 7KC->ROS Potent inducer Inflammation ↑ Inflammation 7KC->Inflammation Apoptosis Apoptosis 7KC->Apoptosis 27OHC 27-Hydroxycholesterol 27OHC->Inflammation LXR_Activation Liver X Receptor (LXR) Activation 27OHC->LXR_Activation Endogenous ligand 24SOHC 24S-Hydroxycholesterol 24SOHC->LXR_Activation Endogenous ligand 24SOHC->Apoptosis in differentiated neurons Necroptosis Necroptosis 24SOHC->Necroptosis in undifferentiated neurons

Comparative signaling effects of different oxysterols in neuronal cells.

Different oxysterols can trigger distinct or overlapping signaling pathways. 7KC is a strong inducer of reactive oxygen species (ROS) and inflammation.[2][11] In contrast, 27OHC and 24S-OHC are known endogenous ligands for the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol homeostasis and inflammation.[12][13][14][15] The activation of LXR by these oxysterols can have complex and context-dependent effects. 24S-OHC exhibits a dual role, inducing apoptosis in differentiated neurons and necroptosis in undifferentiated neuronal cells.[5]

References

Navigating the Landscape of Oxysterol Quantification: A Guide to 7-Keto-27-hydroxycholesterol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of oxysterols in biological systems, the precise and accurate quantification of specific analytes is paramount. This guide provides a comprehensive overview of the current landscape for measuring 7-Keto-27-hydroxycholesterol, with a particular focus on immunoassay-based methods.

At present, a direct head-to-head comparison of commercial ELISA kits for this compound is not feasible as there are no commercially available ELISA kits specifically designed for this analyte. Extensive searches have revealed a gap in the market for a dedicated immunoassay for this compound. However, researchers have alternative avenues for quantification, including the use of ELISA kits for structurally related compounds and the development of custom assays.

Alternative Approaches: Commercial ELISA Kits for Related Oxysterols

While a specific kit for this compound is unavailable, several manufacturers offer ELISA kits for the related oxysterols, 27-hydroxycholesterol (B1664032) (27-OHC) and 7-ketocholesterol (B24107) (7-KC). It is crucial to note that these kits are not designed to measure this compound and will likely exhibit different specificities and cross-reactivities. However, for studies where the individual measurement of these related analytes is of interest, these kits can be valuable tools.

Below is a summary of commercially available ELISA kits for 27-hydroxycholesterol and 7-ketocholesterol.

ManufacturerProduct NameCatalog No.Assay TypeDetection RangeSensitivitySample Types
For 27-Hydroxycholesterol
MyBioSourceHuman 27-Hydroxycholesterol (27-OHC) ELISA KitMBS109317Sandwich62.5-2000 µmol/L10 µmol/LBody fluids, tissue homogenates, secretions, feces
MyBioSourceHuman 27-Hydroxycholesterol (27HC) ELISA KitMBS9716363Sandwich2.5-40 ng/L< 0.1 ng/LSerum, cell culture supernates, other biological fluids
FineTest27-OHC(27-Hydroxycholesterol) ELISA KitEU2632Competitive0.156-10 ng/ml0.094 ng/mlSerum, plasma, cell culture supernatant, cell or tissue lysate, other liquid samples[1]
For 7-Ketocholesterol
Biocompare7-ketocholesterol ELISA KitsVariesVariesVariesVariesSerum, plasma, cell culture supernatants, tissue homogenates

Note: The performance characteristics listed above are based on manufacturer-provided data and may vary. Independent validation is highly recommended.

Custom ELISA Kit Development: A Tailored Solution

For research that specifically requires the quantification of this compound, the most viable approach is the development of a custom ELISA kit. Several companies specialize in creating bespoke immunoassays tailored to specific research needs.

Key Steps in Custom ELISA Development:

  • Antigen Design and Synthesis: A hapten molecule mimicking the structure of this compound is designed and synthesized.

  • Carrier Protein Conjugation: The hapten is conjugated to a larger carrier protein to elicit an immune response.

  • Antibody Production and Screening: Antibodies are generated (typically in animal models) and screened for high affinity and specificity to this compound.

  • Assay Development and Optimization: The optimal assay format (e.g., competitive, sandwich), antibody concentrations, incubation times, and other parameters are determined.

  • Validation: The custom ELISA is rigorously validated for its performance characteristics, including sensitivity, specificity, precision, accuracy, and linearity.

Companies offering custom ELISA development services include Jotbody, OriGene Technologies, and Ethos Biosciences.

Experimental Protocols

General Protocol for ELISA Kit Validation

The following is a generalized protocol for validating the performance of an ELISA kit, which should be adapted based on the specific kit and laboratory conditions.

1. Precision (Intra-assay and Inter-assay Variability):

  • Intra-assay: Assay multiple replicates (e.g., n=20) of at least three samples with different concentrations (low, medium, high) on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% should be within the manufacturer's specified range (typically <10-15%).

  • Inter-assay: Assay the same three samples on different days by different operators. Calculate the mean, SD, and CV% for each sample across all assays. The CV% should be within the manufacturer's specified range (typically <15-20%).

2. Sensitivity (Limit of Detection - LoD):

  • Determine the mean and standard deviation of the blank (zero standard) from multiple replicates (e.g., n=20).

  • The LoD is typically calculated as the mean of the blank + 2 or 3 standard deviations.

3. Specificity (Cross-reactivity):

  • Test structurally related molecules (e.g., other oxysterols) at high concentrations to determine if they are detected by the assay.

  • Calculate the percentage of cross-reactivity based on the concentration of the cross-reactant that gives a signal equivalent to a known concentration of the target analyte.

4. Accuracy (Spike and Recovery):

  • Add known amounts of the analyte (spike) to multiple samples.

  • Measure the concentration of the spiked and unspiked samples.

  • Calculate the percentage of recovery: (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100%. Recovery should typically be between 80-120%.

5. Linearity of Dilution:

  • Serially dilute a high-concentration sample and measure the analyte concentration in each dilution.

  • Correct the measured concentrations for the dilution factor.

  • The corrected concentrations should be consistent across the dilution series, indicating that the assay is linear in the tested range.

Visualizing Workflows and Decision Making

To aid in the planning and execution of your research, the following diagrams, generated using the DOT language, illustrate key processes.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis P1 Reagent & Sample Preparation P2 Plate Coating (if applicable) P1->P2 A1 Add Standards & Samples P2->A1 A2 Add Detection Antibody A1->A2 A3 Add Substrate A2->A3 A4 Stop Reaction A3->A4 D1 Read Plate (OD Measurement) A4->D1 D2 Generate Standard Curve D1->D2 D3 Calculate Sample Concentrations D2->D3

Caption: General Experimental Workflow for an ELISA.

Kit_Selection_Logic Start Need to Quantify This compound Q1 Is a commercial ELISA kit available for the specific analyte? Start->Q1 A1_Yes Select and Validate Commercial Kit Q1->A1_Yes Yes A1_No Are ELISA kits for related compounds sufficient? Q1->A1_No No End Proceed with Quantification A1_Yes->End A2_Yes Select and Validate Related Kit (e.g., for 27-OHC or 7-KC) A1_No->A2_Yes Yes A2_No Consider Custom ELISA Development A1_No->A2_No No A2_Yes->End A2_No->End

Caption: Decision-making process for selecting a quantification method.

References

Validating the Specificity of a New Analytical Method for 7-Keto-27-hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Keto-27-hydroxycholesterol is critical for understanding its role in various physiological and pathological processes. The validation of a new analytical method, particularly its specificity, is paramount to ensure that the measurements are reliable and free from interference. This guide provides a framework for validating the specificity of a new analytical method for this compound by comparing it against established techniques and outlining detailed experimental protocols.

Comparison of Analytical Methods for Oxysterol Analysis

The choice of an analytical method for this compound quantification significantly impacts the reliability of the results. The most common and well-established methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of Performance Characteristics of Common Analytical Methods for Oxysterol Analysis

ParameterNew Method (LC-MS/MS based)Established LC-MS/MSGC-MSHPLC-UV
Specificity High, dependent on chromatographic separation and MRM transitionsHigh, capable of resolving structurally similar oxysterols[1]High, but requires derivatization which can introduce artifactsModerate, susceptible to interference from compounds with similar chromophores
Sensitivity (LOD) Expected to be in the low ng/mL to pg/mL range0.1 ng/mL[2]ng/mL rangeµg/mL range
**Linearity (R²) **>0.995>0.995[3]>0.99>0.98
Intra-assay Precision (CV%) <10%<10%[1]<15%<15%
Inter-assay Precision (CV%) <15%<10%[1]<20%<20%
Recovery (%) 85-115%98-103%[2]80-120%70-130%
Derivatization Required NoNoYesNo
Sample Throughput HighHighLowModerate

Experimental Protocols for Specificity Validation

To validate the specificity of a new analytical method for this compound, a series of experiments must be conducted to demonstrate that the method can unequivocally measure the analyte in the presence of potentially interfering substances.

Identification of Potential Interferents

The first step is to identify compounds that could potentially interfere with the analysis. These include:

  • Metabolic Precursors: 7-Ketocholesterol

  • Downstream Metabolites: Further oxidized or conjugated forms of this compound.

  • Structurally Similar Oxysterols (Isomers and Analogs):

  • Matrix Components: Other lipids, proteins, and endogenous compounds present in the biological sample.

Specificity Testing Protocol for a New LC-MS/MS Method

This protocol is designed to assess the ability of the new method to differentiate this compound from potential interferents.

Objective: To confirm that the analytical signal is unique to this compound and is not affected by the presence of other structurally related compounds or matrix components.

Materials:

  • Analytical standard of this compound

  • Analytical standards of all identified potential interferents

  • Blank biological matrix (e.g., plasma, cell lysate) free of the analyte and interferents

  • All necessary solvents and reagents for the LC-MS/MS method

Procedure:

  • Chromatographic Resolution Assessment:

    • Prepare individual standard solutions of this compound and each potential interferent.

    • Prepare a mixed standard solution containing this compound and all potential interferents at a high concentration.

    • Inject each individual standard and the mixed standard solution into the LC-MS/MS system.

    • Acceptance Criteria: The retention time of this compound should be sufficiently different from the retention times of all potential interferents. The chromatographic peaks should be well-resolved (baseline separation is ideal).

  • Interference from Co-eluting Compounds (Mass Spectrometry Specificity):

    • For any interferent that co-elutes with this compound, assess the specificity of the mass spectrometric detection.

    • Analyze the individual standard of the co-eluting interferent using the Multiple Reaction Monitoring (MRM) transitions selected for this compound.

    • Acceptance Criteria: The co-eluting interferent should not produce a significant signal in the MRM channels of this compound.

  • Matrix Effect Evaluation:

    • Prepare a standard solution of this compound in a pure solvent.

    • Prepare a sample by spiking the same concentration of this compound into the blank biological matrix and process it through the entire sample preparation procedure.

    • Analyze both samples and compare the peak area of the analyte.

    • Acceptance Criteria: The peak area of this compound in the matrix sample should be within a predefined range (e.g., 85-115%) of the peak area in the pure solvent, indicating minimal signal suppression or enhancement from the matrix.

  • Forced Degradation Studies (for stability-indicating methods):

    • Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).

    • Analyze the stressed samples and ensure that the degradation products do not interfere with the quantification of the intact analyte.

Table 2: Example Data for Specificity Validation of a New LC-MS/MS Method

CompoundRetention Time (min)MRM Transition (m/z)Signal in Analyte MRM Channel (when injected alone)
This compound 5.2 417.3 -> 399.3 100%
7-Ketocholesterol6.1401.3 -> 383.3<0.1%
27-hydroxycholesterol4.8403.4 -> 385.4<0.1%
24S-hydroxycholesterol4.9403.4 -> 385.4<0.1%
25-hydroxycholesterol4.7403.4 -> 385.4<0.1%
7β-hydroxycholesterol5.5403.4 -> 385.4<0.1%

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Specificity Validation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Specificity Evaluation start Start: Identify Potential Interferents prep_standards Prepare Individual & Mixed Standards start->prep_standards prep_matrix Prepare Spiked Blank Matrix Samples start->prep_matrix inject_standards Inject Standards prep_standards->inject_standards inject_matrix Inject Spiked Matrix Samples prep_matrix->inject_matrix eval_resolution Assess Chromatographic Resolution inject_standards->eval_resolution eval_mrm Evaluate MRM Specificity inject_standards->eval_mrm eval_matrix Determine Matrix Effects inject_matrix->eval_matrix end End: Specificity Validated eval_resolution->end eval_mrm->end eval_matrix->end

Caption: Workflow for the specificity validation of a new analytical method.

Signaling Pathway of this compound

This compound has been identified as an agonist of the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial for embryonic development and is implicated in some cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keto_27_OHC This compound SMO Smoothened (SMO) Keto_27_OHC->SMO Binds & Activates SUFU SUFU SMO->SUFU Inhibits SUFU PTCH1 Patched-1 (PTCH1) PTCH1->SMO Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression (e.g., cell proliferation, differentiation) GLI_active->Target_Genes Promotes Transcription

Caption: Activation of the Hedgehog signaling pathway by this compound.

References

comparative study of 7-Keto-27-hydroxycholesterol levels in different neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the emerging role of 7-ketocholesterol (B24107) in neurodegenerative pathologies, presenting comparative data, experimental methodologies, and signaling pathways.

Introduction

Oxidative stress is a well-established hallmark of several neurodegenerative diseases, contributing to neuronal damage and disease progression. One of the key molecules emerging from the interplay of oxidative stress and cholesterol metabolism is 7-ketocholesterol (7KC). Formed by the non-enzymatic oxidation of cholesterol, 7KC is a cytotoxic oxysterol implicated in the pathophysiology of various age-related and neurodegenerative conditions.[1] This guide provides a comparative overview of 7KC levels across different neurodegenerative diseases, details the experimental protocols for its quantification, and illustrates its key signaling pathways.

It is important to clarify the nomenclature. While the initial query focused on "7-Keto-27-hydroxycholesterol," the vast body of scientific literature investigates "7-ketocholesterol" (7KC). It is plausible that "this compound" refers to a dually modified cholesterol metabolite, however, data on this specific molecule is scarce. In contrast, 7KC is extensively studied and recognized for its pathological roles. Therefore, this guide will focus on the current state of knowledge surrounding 7-ketocholesterol.

Comparative Levels of 7-Ketocholesterol

The concentration of 7KC in biological fluids such as cerebrospinal fluid (CSF) and plasma is a valuable biomarker for assessing the extent of oxidative stress and its contribution to neurodegeneration. While research is ongoing, studies have begun to quantify and compare these levels across various neurodegenerative diseases.

DiseaseSample Type7-Ketocholesterol Concentration (Patient)7-Ketocholesterol Concentration (Control)Key FindingsReference
Alzheimer's Disease Brain TissueElevatedNormalIncreased levels of 7KC are observed in the brains of Alzheimer's disease (AD) patients.[2]Testa et al., 2016 (cited in[2])
Cerebrospinal Fluid (CSF)Higher levels associated with AD pathology1.2 µg/L (median)Higher CSF 7KC levels in cognitively healthy adults were related to lower Aβ42 levels, indicative of greater AD pathology.[3] A separate study in patients with Multiple Sclerosis reported a median 7KC level of 1.2 µg/L.[4]Iriondo et al., 2020[3], Leoni et al., 2005[4]
PlasmaElevatedNormalElevated plasma levels of 7KC have been reported in patients with AD.[2]Mahalakshmi et al., 2021 (cited in[2])
Parkinson's Disease CSF & PlasmaData not availableData not availableStudies on cholesterol metabolites in Parkinson's disease have primarily focused on 24S-hydroxycholesterol and 27-hydroxycholesterol.[5][6] Specific quantitative data for 7KC is limited.
Huntington's Disease CSF & PlasmaData not availableData not availableResearch indicates a general dysregulation of cholesterol homeostasis in Huntington's disease, but specific quantitative data for 7KC is lacking.[7]
Amyotrophic Lateral Sclerosis (ALS) CSF & PlasmaData not availableData not availableStudies in ALS have investigated other oxysterols like 25-hydroxycholesterol, but comparative quantitative data for 7KC is not readily available.[8]
X-linked Adrenoleukodystrophy (X-ALD) PlasmaHigh levels detectedNormalHigh levels of 7KC were found in the plasma of X-ALD patients.[9]Nury et al., 2017[9]

Note: The table highlights a significant gap in the literature regarding quantitative, comparative data for 7KC across a range of neurodegenerative diseases, with the most robust data available for Alzheimer's disease. This underscores the need for further research in this area.

Experimental Protocols

Accurate quantification of 7-ketocholesterol is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific measurement in biological matrices.

Quantification of 7-Ketocholesterol in Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol provides a general framework for the analysis of 7KC in CSF. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of CSF (e.g., 100 µL), add an internal standard (e.g., d7-7-ketocholesterol) to account for variability during sample processing.

  • Saponification (Optional, for total 7KC measurement): To hydrolyze cholesteryl esters and measure total 7KC, add an equal volume of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour.

  • Liquid-Liquid Extraction:

    • Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction step on the aqueous phase to maximize recovery.

    • Combine the organic extracts.

  • Drying and Reconstitution: Evaporate the solvent from the combined organic extracts under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of a modifier like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Gradient: A gradient elution is employed to separate 7KC from other lipids in the sample.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion of 7KC and its characteristic product ion after fragmentation.

    • Quantification: The concentration of 7KC in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 7KC.

Signaling Pathways and Experimental Workflows

The pathological effects of 7-ketocholesterol are mediated through its interference with several key cellular signaling pathways, primarily related to oxidative stress, apoptosis, and lipid metabolism.

7-Ketocholesterol Induced Oxidative Stress and Apoptosis

7KC is a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

G node_7KC 7-Ketocholesterol (7KC) node_ROS Increased Reactive Oxygen Species (ROS) node_7KC->node_ROS Induces node_Mito Mitochondrial Dysfunction node_ROS->node_Mito node_CytC Cytochrome c Release node_Mito->node_CytC node_Casp9 Caspase-9 Activation node_CytC->node_Casp9 node_Casp3 Caspase-3 Activation node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis

Caption: 7KC-induced oxidative stress and mitochondrial apoptotic pathway.

Liver X Receptor (LXR) Signaling Pathway and 7-Ketocholesterol

Liver X Receptors are nuclear receptors that play a crucial role in cholesterol homeostasis. While some oxysterols are potent LXR activators, the interaction of 7KC with this pathway is more complex and appears to be context-dependent.[10]

G node_7KC 7-Ketocholesterol (7KC) node_LXR Liver X Receptor (LXR) node_7KC->node_LXR Weak Agonist/ Modulator node_Toxicity Cellular Toxicity node_7KC->node_Toxicity Activation may protect from node_ABCA1 ABCA1 node_LXR->node_ABCA1 Upregulates node_ABCG1 ABCG1 node_LXR->node_ABCG1 Upregulates node_LXR->node_Toxicity node_Efflux Cholesterol Efflux node_ABCA1->node_Efflux node_ABCG1->node_Efflux

Caption: The complex relationship between 7KC and the LXR signaling pathway.

Experimental Workflow for 7-Ketocholesterol Analysis

The following diagram outlines a typical workflow for the quantification of 7KC from biological samples.

G node_Sample Biological Sample (CSF, Plasma, Tissue) node_Extract Lipid Extraction (e.g., Folch method) node_Sample->node_Extract node_Sapon Saponification (Optional) node_Extract->node_Sapon node_LCMS LC-MS/MS Analysis node_Sapon->node_LCMS node_Data Data Analysis & Quantification node_LCMS->node_Data

Caption: A generalized workflow for the analysis of 7-ketocholesterol.

Conclusion

7-Ketocholesterol is a significant, cytotoxic oxysterol that is increasingly recognized for its role in the pathology of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to induce oxidative stress and apoptosis makes it a compelling therapeutic target and a potentially valuable biomarker. However, this guide also highlights the pressing need for more comprehensive, quantitative studies to establish and compare 7KC levels across a broader range of neurodegenerative disorders. The standardization of analytical methods, such as the LC-MS/MS protocol detailed here, will be instrumental in achieving this goal and advancing our understanding of the role of lipid peroxidation in neurodegeneration. Further research into the intricate signaling pathways affected by 7KC will undoubtedly open new avenues for the development of targeted therapies to combat these devastating diseases.

References

Safety Operating Guide

Navigating the Disposal of 7-Keto-27-hydroxycholesterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of laboratory waste is a highly regulated process overseen by federal, state, and local authorities.[1][2] The fundamental principle is that hazardous chemicals should not be disposed of in general waste or down the drain.[1][3] All laboratory personnel are responsible for the proper accumulation, labeling, storage, and disposal of hazardous waste generated during their research activities.[1]

Quantitative Data on Waste Accumulation

While specific quantitative disposal limits for 7-Keto-27-hydroxycholesterol are not defined, general federal regulations for hazardous waste accumulation in laboratories, known as Satellite Accumulation Area (SAA) requirements, provide clear volume limits. These regulations are designed to prevent the stockpiling of hazardous materials and ensure timely disposal.

Waste CategoryAccumulation LimitAction Required upon Reaching Limit
General Hazardous Waste 55 gallonsRemoval from the laboratory by Environmental Health & Safety (EHRS) within 3 calendar days.[4]
Acutely Toxic Chemical Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)Removal from the laboratory by EHRS within 3 calendar days.[4]
Storage Time Limit 12 months from the start of accumulationSubmission of a waste pickup request.[5]

It is important to note that while this compound is not explicitly listed as an acutely toxic "P-list" waste, its biological activity warrants careful handling and adherence to these accumulation limits as a best practice.

Experimental Protocols for Waste Disposal

The universally recommended method for the disposal of chemical waste, including this compound, is through a licensed and certified professional waste disposal company.[6] Laboratories should not attempt to treat or neutralize chemical waste unless they have the specific facilities and protocols to do so safely and in accordance with regulations.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weighing paper), and other disposable labware.[6]

  • Liquid Waste: This comprises solutions of this compound dissolved in organic solvents.[6]

  • Empty Containers: Original product containers.[6]

2. Proper Containment and Labeling:

  • Select a chemically compatible container with a tightly fitting cap.[3][6]

  • Clearly label the container with the words "Hazardous Waste."[3]

  • List all contents, including this compound and any solvents, with their approximate concentrations.[6]

  • Include the date when waste was first added to the container.[5]

3. Storage in a Designated Satellite Accumulation Area:

  • Store waste containers at or near the point of generation.[4][7]

  • Segregate incompatible wastes to prevent dangerous reactions.[3][7]

  • Ensure the storage area is away from ignition sources.[6]

  • Do not store hazardous waste in public areas or hallways.[1]

4. Requesting Waste Pickup:

  • Contact your institution's Environmental Health & Safety (EHS) office or the contracted licensed waste disposal company to schedule a pickup.[4][6]

  • Follow all institutional procedures for requesting a waste pickup.[6]

5. Empty Container Decontamination and Disposal:

  • To be disposed of as non-hazardous waste, empty containers must be thoroughly decontaminated.[6]

  • It is recommended to triple-rinse the container with a suitable solvent that can dissolve any residue.[3][6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[3][6]

  • Once decontaminated, deface or remove the original product label.[6][7] The clean container can then be disposed of with regular laboratory glass or plastic waste.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

Disposal decision workflow for this compound waste.

By adhering to these established guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and contact your EHS department for any questions or clarification.

References

Personal protective equipment for handling 7-Keto-27-hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Keto-27-hydroxycholesterol. Adherence to these procedures is vital for ensuring personal safety and the proper management of this bioactive compound in the laboratory.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive risk assessment of your specific experimental procedure is necessary to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentLevel of Protection / Use Case
Eye & Face Protection Safety Glasses with Side ShieldsMinimum requirement for all work with or near the chemical.
Chemical Safety GogglesRequired for procedures with a risk of liquid splashes or when handling larger volumes.
Face ShieldRequired in conjunction with goggles when there is a significant splash hazard, such as during vigorous mixing or handling large quantities.
Hand Protection Disposable Nitrile Gloves (Double Gloving Recommended)Minimum requirement for incidental contact. Double gloving provides an extra layer of protection.[3][4] Gloves should be changed immediately if contaminated, torn, or punctured.[3]
Chemical-Resistant GlovesRecommended for extended contact. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatMinimum requirement for all laboratory work involving this compound.
Disposable GownA moisture-resistant, long-sleeved gown with tight-fitting cuffs is recommended to provide additional protection, especially when handling larger quantities or during procedures with a high risk of contamination.[4]
Respiratory Protection Not Typically RequiredNo respiratory protection is generally needed under normal use conditions with adequate engineering controls (e.g., chemical fume hood, good ventilation).
Air-Purifying Respirator (e.g., N95)Required if aerosols or dust are generated and engineering controls are not sufficient.[4]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement in and out of the containment space. This includes the chemical, solvents, labware, and waste containers.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment, following the correct donning sequence (e.g., gown, mask/respirator, goggles/face shield, and then gloves). When double gloving, one glove cuff should be under the gown cuff and the other over.

3.2. Handling the Chemical:

  • Avoid Direct Contact: Take care to avoid direct contact with skin, eyes, and clothing.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Keep Containers Closed: Keep all containers of this compound tightly closed when not in use to prevent spills and contamination.

  • No Personal Items: Do not eat, drink, or apply cosmetics in the work area.[5]

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Doff PPE: Remove PPE carefully in the designated area to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

All waste generated from handling this compound should be considered cytotoxic waste.

  • Solid Waste: Contaminated consumables such as gloves, gowns, and paper towels should be placed in a clearly labeled, leak-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Disposal: All cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on cytotoxic waste disposal procedures.[4]

Quantitative Data

The following table summarizes some of the known physical and chemical properties of the closely related compound, 7-ketocholesterol (B24107).

PropertyValue
Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol [6]
Appearance Solid
Occupational Exposure Limits Not established. It is recommended to keep exposure as low as reasonably achievable.

Data for 7-ketocholesterol, sourced from PubChem.[6]

Experimental Workflow Diagram

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Work Area (Chemical Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid in Containment don_ppe->weigh Proceed to Handling dissolve Prepare Solutions weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate Complete Experiment dispose_waste Segregate and Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.